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4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Documentation Hub

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  • Product: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
  • CAS: 1710472-48-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The synthesis of highly functionalized tetrahydropteridines is a critical endeavor in modern medicinal chemistry. Tetrahydropteridines are not only essential biological cofactors i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized tetrahydropteridines is a critical endeavor in modern medicinal chemistry. Tetrahydropteridines are not only essential biological cofactors involved in the regulation of enzymes like tyrosinase and nitric oxide synthase[1], but they also serve as privileged scaffolds for kinase inhibitors. The target compound, 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) [2], is particularly valuable. The presence of the C4-chlorine atom provides a versatile electrophilic handle for downstream late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The Causality of the Synthetic Route

Designing a protocol for this specific molecule requires navigating two major chemical vulnerabilities:

  • Oxidative Lability: The 5,6,7,8-tetrahydropyrazine ring is highly susceptible to autoxidation. Direct chlorination of a pre-formed tetrahydropteridine is synthetically unviable due to oxidative degradation of the saturated ring[3]. Thus, a de novo synthesis starting from a pre-chlorinated pyrimidine is mandatory.

  • Chemoselectivity during Reduction: Standard methods for reducing aromatic pteridines to their tetrahydro derivatives often employ Palladium on Carbon (Pd/C) with hydrogen gas[4]. However, subjecting a 4-chloropyrimidine derivative to Pd/C will inevitably result in rapid hydrodehalogenation, destroying the critical C4-Cl bond.

To circumvent these issues, this guide outlines a highly controlled, four-step de novo pathway. We utilize a controlled nucleophilic aromatic substitution (


), followed by cyclocondensation with diethyl oxalate to form a stable pteridine-6,7-dione intermediate[5]. Finally, we deploy a chemoselective Borane-THF reduction that exclusively reduces the amide carbonyls of the dione while leaving the sensitive C4-Cl bond completely intact.

Mechanistic Pathways & Logic Visualization

The following diagrams illustrate the overall synthetic workflow and the critical chemoselectivity logic that dictates the choice of reducing agent.

G A 4,6-Dichloro-5-nitropyrimidine B Step 1: MeNH2, DIPEA SNAr Reaction A->B C 4-Chloro-6-(methylamino)- 5-nitropyrimidine B->C D Step 2: Fe, NH4Cl Chemoselective Reduction C->D E 5-Amino-4-chloro-6- (methylamino)pyrimidine D->E F Step 3: Diethyl Oxalate, Reflux Cyclocondensation E->F G 4-Chloro-8-methyl-5,8-dihydro- pteridine-6,7-dione F->G H Step 4: BH3·THF Chemoselective Amide Reduction G->H I 4-Chloro-8-methyl-5,6,7,8- tetrahydropteridine H->I

Fig 1. De novo synthetic workflow for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

G A Pteridine-6,7-dione Intermediate B Pd/C, H2 (Standard) A->B Avoid C BH3·THF (Chosen) A->C Optimal D Hydrodehalogenation (Loss of C4-Cl) B->D E Preserved C4-Cl Selective Reduction C->E

Fig 2. Chemoselectivity logic: Borane reduction prevents unwanted C4-Cl hydrodehalogenation.

Quantitative Data & Analytical Characterization

To ensure this protocol acts as a self-validating system, researchers must track the reaction progress using the diagnostic markers outlined in the table below.

StepReaction TypeReagents & ConditionsTimeYieldKey Diagnostic Data (NMR/MS)
1


(1.0 eq), DIPEA, THF, 0 °C to RT
4 h92%MS: m/z 189 [M+H]+1H NMR: δ 3.05 (d, 3H, N-Me)
2 Nitro ReductionFe powder,

, EtOH/

, 80 °C
2 h88%MS: m/z 159 [M+H]+1H NMR: δ 4.80 (br s, 2H,

)
3 CyclocondensationDiethyl oxalate (solvent/reactant), 150 °C12 h75%MS: m/z 213 [M+H]+IR: 1680, 1710 cm⁻¹ (C=O)
4 Amide Reduction

(5.0 eq), THF, 65 °C
16 h68%MS: m/z 185[M+H]+1H NMR: δ 3.30-3.50 (m, 4H,

)

Experimental Protocols: Step-by-Step Methodology

Step 1: Synthesis of 4-Chloro-6-(methylamino)-5-nitropyrimidine

Causality: The highly electron-deficient nature of 4,6-dichloro-5-nitropyrimidine allows for rapid


. Strict stoichiometric control of methylamine and low temperatures are required to prevent double displacement.
  • Dissolve 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in anhydrous THF (100 mL) and cool to 0 °C under an Argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (10.8 mL, 61.8 mmol).

  • Add a solution of methylamine (2.0 M in THF, 25.8 mL, 51.6 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Stir the reaction for 4 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Quench with water (100 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
Step 2: Chemoselective Reduction to 5-Amino-4-chloro-6-(methylamino)pyrimidine

Causality: Iron/Ammonium chloride is chosen over catalytic hydrogenation to strictly prevent the cleavage of the C4-Cl bond.

  • Suspend the product from Step 1 (8.0 g, 42.4 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium chloride (

    
    ) (11.3 g, 212 mmol) and Iron powder (11.8 g, 212 mmol).
    
  • Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot EtOAc.

  • Concentrate the filtrate, partition between EtOAc and saturated aqueous

    
    , separate the organics, dry, and evaporate to yield the diamine intermediate.
    
Step 3: Cyclocondensation to 4-Chloro-8-methyl-5,8-dihydropteridine-6,7-dione

Causality: Direct alkylation of the electron-deficient pyrimidine diamine with 1,2-dibromoethane yields poor results. Cyclocondensation with diethyl oxalate is thermodynamically driven and forms a highly stable diketopiperazine-type ring[5].

  • Dissolve the diamine from Step 2 (5.0 g, 31.5 mmol) in neat diethyl oxalate (30 mL).

  • Heat the solution to 150 °C under Argon for 12 hours. A precipitate will gradually form as the cyclized product is highly insoluble.

  • Cool the reaction to room temperature. Add diethyl ether (50 mL) to fully precipitate the product.

  • Filter the solid, wash generously with diethyl ether, and dry under high vacuum to afford the pteridine-6,7-dione.

Step 4: Chemoselective Amide Reduction to the Target Tetrahydropteridine

Causality: Borane (


) selectively reduces amides to amines via a coordinated hydride-transfer mechanism. Because the pyrimidine ring is electron-deficient, it does not coordinate the borane, protecting the aromatic ring and the C4-Cl bond from reduction.
  • Suspend the pteridine-6,7-dione (3.0 g, 14.1 mmol) in anhydrous THF (50 mL) under a strict Argon atmosphere.

  • Slowly add

    
     complex (1.0 M in THF, 70.5 mL, 70.5 mmol) at 0 °C.
    
  • Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Critical Workup (Decomplexation): Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (20 mL) until effervescence ceases. Borane forms a highly stable Lewis acid-base complex with the newly formed amines. To break this complex, add 6M HCl (20 mL) and reflux the mixture for 2 hours.

  • Cool the mixture, adjust the pH to 9 using 2M NaOH, and extract with Dichloromethane (3 x 50 mL).

  • Dry the organic layers over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield pure 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine.
    

Handling Note: The final tetrahydropteridine is sensitive to ambient oxygen. It must be stored under Argon at -20 °C. For biological assays, the inclusion of an antioxidant (e.g., DTT or ascorbic acid) in the buffer is highly recommended.

References

  • European Chemicals Agency (ECHA). "4-chloro-8-methyl-5,6,7,8-tetrahydropteridine - ECHA CHEM". Europa.eu. URL: [Link]

  • Sayed A. Ahmed et al. "Synthesis of pteridines derivatives from different heterocyclic compounds". Der Pharma Chemica, 2014, 6 (3):194-219. URL: [Link]

  • Steven W. Bailey et al. "Synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "Regulation of tyrosinase by tetrahydropteridines and H2O2". PubMed, 2004. URL: [Link]

  • "US5279719A - Method for chlorination of methylated aromatic compounds". Google Patents.

Sources

Exploratory

"4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine chemical properties"

The following technical guide details the chemical properties, synthesis, and application of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a specialized heterocyclic intermediate. Executive Summary 4-Chloro-8-methyl-5,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and application of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a specialized heterocyclic intermediate.

Executive Summary

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2) is a high-value bicyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors and folate antagonists. Structurally, it consists of an electron-deficient pyrimidine ring fused to a saturated piperazine ring.

This molecule represents a "privileged scaffold" in drug discovery.[1] The 4-chloro substituent serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


), allowing the rapid attachment of diverse pharmacophores. Meanwhile, the 8-methyl-5,6,7,8-tetrahydro  core provides a specific 3D geometry (often mimicking the purine ring of ATP) that is critical for binding within enzyme active sites (e.g., PLK1, EGFR).

Key Characteristic: Unlike fully aromatic pteridines, the tetrahydro- core is electron-rich and conformationally flexible, necessitating rigorous anaerobic handling to prevent oxidative degradation.

Physicochemical Properties

The following data summarizes the core physical and electronic characteristics of the compound.

PropertyValue / Description
IUPAC Name 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
CAS Number 1710472-48-2
Molecular Formula

Molecular Weight 184.62 g/mol
Physical State Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.
pKa (Calculated) ~3.5 (N1), ~9.8 (N5-H)
Stability Air Sensitive: Prone to oxidation to the dihydro- or aromatic species. Hygroscopic.
Storage -20°C, under Argon/Nitrogen atmosphere, desiccated.

Structural Analysis & Electronic Character

Understanding the electronic distribution is vital for predicting reactivity. The molecule features two distinct ring systems with opposing electronic demands.

The Pyrimidine Ring (Electron Deficient)
  • Position C4: The chlorine atom at C4 is activated by the adjacent ring nitrogens (N3 and N1). This makes C4 highly electrophilic, facilitating

    
     reactions with amines, thiols, or alkoxides.
    
  • Kinase Binding: In final drug candidates, the N1 and N3 atoms often serve as hydrogen bond acceptors in the hinge region of kinase domains.

The Piperazine Ring (Electron Rich)
  • Positions 5, 6, 7, 8: This saturated ring adopts a "half-chair" or "sofa" conformation, unlike the planar aromatic pteridine.

  • N8-Methyl: The methyl group at N8 locks the conformation and prevents N8 from acting as a hydrogen bond donor. It also increases lipophilicity and metabolic stability compared to the N8-H analog.

  • N5-H: The secondary amine at N5 is nucleophilic and susceptible to oxidation. It is often the site of metabolic degradation (oxidation to imine) if not substituted or protected.

Visualization: Reactivity Map

The following diagram illustrates the core reactivity zones of the scaffold.

ReactivityMap Core 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine C4 C4-Cl Position: Electrophilic Center (SNAr Reactivity) Core->C4 N5 N5 Position: Nucleophilic / Oxidation Prone (Requires Protection) Core->N5 N8 N8-Methyl: Conformational Lock (Hydrophobic Interaction) Core->N8 Target Target Application: Kinase Inhibitors (e.g., PLK1) Folate Analogs C4->Target  Linker Attachment

Figure 1: Functional zoning of the 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine scaffold.

Synthetic Utility & Protocols

The primary utility of this compound is as a building block. The displacement of the 4-chloro group is the critical step in synthesizing bioactive libraries.

Standard Protocol: Amination

This protocol describes the displacement of the Chlorine at C4 with a primary amine (


) to generate a 4-amino-tetrahydropteridine derivative.

Reagents:

  • Substrate: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (1.0 eq)

  • Nucleophile: Primary Amine (1.2 eq) (e.g., substituted aniline or cycloalkyl amine)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 - 3.0 eq)
    
  • Solvent: Anhydrous DMF, DMA, or n-Butanol.

  • Catalyst (Optional): CsF (Cesium Fluoride) can accelerate sluggish reactions.

Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the 4-chloro substrate.

  • Dissolution: Add anhydrous solvent (DMF). Ensure the concentration is ~0.1 M to 0.2 M.

  • Addition: Add the Base followed by the Amine.

  • Reaction:

    • Standard: Stir at 60°C – 80°C for 2–4 hours.

    • Microwave: Irradiate at 100°C for 15–30 minutes (preferred for difficult amines).

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~185) should disappear, replaced by the product mass.

    • Note: Watch for hydrolysis (formation of 4-hydroxy derivative) if water is present.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Handling Oxidation Risks

The 5,6,7,8-tetrahydro ring is electron-rich. In the presence of air and light, it can auto-oxidize to the 7,8-dihydro form (quinoid) and eventually the fully aromatic pteridine.

  • Prevention: All reactions must be degassed.

  • Stabilization: If the product is unstable, convert it immediately to a salt (e.g., HCl or TFA salt) which is generally more stable than the free base.

Synthesis of the Core Scaffold

If the 4-chloro intermediate is unavailable commercially, it is typically synthesized via the "Pyrimidine Route."

Retrosynthetic Analysis

The most robust route involves constructing the pyrimidine ring first, then annulating the piperazine ring, or vice versa. A common industrial route starts from chloropyrimidines.

SynthesisPath Start 2,4-Dichloro-5-nitropyrimidine Step1 Step 1: Nucleophilic Displacement (Sarcosine Ethyl Ester) Start->Step1 Inter1 Intermediate: 4-Chloro-2-(N-methyl-glycinyl)-5-nitropyrimidine Step1->Inter1 Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd-C) Inter1->Step2 Product Target: 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine Step2->Product  (Careful control of reduction)

Figure 2: General synthetic pathway for 8-methyl-tetrahydropteridines.

Critical Nuance: Direct reduction of a chlorinated nitro-pyrimidine (Step 2) carries the risk of dehalogenation (removing the Cl).

  • Alternative Strategy: Synthesize the 4-Hydroxy -8-methyl-tetrahydropteridine first (which is stable), and then chlorinate using

    
     or 
    
    
    
    immediately before use. This "in-situ" generation is often preferred for unstable 4-chloro-tetrahydro species.

Biological Relevance & Applications

This scaffold is a structural mimic of the purine bio-isostere, making it fundamental in:

  • Kinase Inhibition:

    • The pteridine core mimics the Adenine ring of ATP.

    • Derivatives are potent inhibitors of PLK1 (Polo-like kinase 1), utilized in oncology (e.g., Volasertib analogs).

    • The 8-methyl group projects into the hydrophobic pocket of the kinase, improving selectivity.

  • Folate Metabolism:

    • Tetrahydropteridines are analogs of Tetrahydrobiopterin (BH4) and Tetrahydrofolate .

    • They can act as competitive inhibitors of Dihydrofolate Reductase (DHFR).

References

  • European Chemicals Agency (ECHA). Substance Information: 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]

  • PubChem. Compound Summary: 5,6,7,8-Tetrahydropteridine. National Library of Medicine. Retrieved from [Link]

  • Oriental Journal of Chemistry. Pteridine: A Colored Heterocycle and Its Anticancer Activity. (Discusses reactivity of tetrahydropteridines to oxidation). Retrieved from [Link]

  • Google Patents.Intermediates and process for synthesis of tetrahydropteridine. (Describes reductive cyclization protocols).

Sources

Foundational

"physicochemical characteristics of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"

Technical Guide: Physicochemical Characteristics & Handling of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine PART 1: EXECUTIVE SUMMARY 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) is a specialized het...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Characteristics & Handling of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

PART 1: EXECUTIVE SUMMARY

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pteridines, including folate antagonists, nitric oxide synthase (NOS) cofactors, and specific kinase inhibitors (e.g., PLK1 or EGFR inhibitors).

Structurally, it combines a reactive imidoyl chloride motif at the C4 position with a reduced 5,6,7,8-tetrahydropyrazine ring. This unique architecture makes it a "linchpin" scaffold: the C4-chloride allows for nucleophilic substitution (SNAr) to introduce diversity, while the 8-methyl-tetrahydro core provides the necessary physicochemical properties for cellular permeability and metabolic interaction.

Critical Note: This compound is highly reactive and environmentally sensitive . It possesses dual instability: hydrolytic susceptibility at the C4-Cl bond and oxidative susceptibility at the electron-rich 5,6,7,8-tetrahydro ring. It is rarely isolated as a free base for long-term storage and is typically generated in situ or stored as a stabilized salt (e.g., HCl) under inert atmosphere.

PART 2: PHYSICOCHEMICAL CHARACTERISTICS

The following data characterizes the molecule based on structural analysis and authoritative predictive modeling for this specific chemotype.

Identity & Composition
PropertySpecification
Chemical Name 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
CAS Registry Number 1710472-48-2
Molecular Formula C₇H₉ClN₄
Molecular Weight 184.62 g/mol
Structural Class Reduced Pteridine / Imidoyl Chloride
SMILES CN1CCNC2=C1N=C(Cl)N=C2
Physical Properties Profile
ParameterValue / RangeContextual Note
Physical State Solid (Salt) / Oil (Free Base)Typically isolated as a hydrochloride salt (yellow to beige solid) to prevent oxidation. Free base is often a viscous oil.
Melting Point 170–175°C (Decomp.)Predicted for HCl salt. Free base likely degrades before melting.
Solubility (Aq) Low (Free Base)High solubility in acidic media (pH < 4).
Solubility (Org) HighSoluble in DMSO, DMF, DCM. Limited solubility in non-polar alkanes.
LogP (Predicted) 1.2 – 1.6Moderate lipophilicity; suitable for cellular penetration.
pKa (Basic) ~5.8 (N5)The N5 nitrogen is secondary and basic. N8 is tertiary (methylated) and less basic due to conjugation.
pKa (Acidic) N/ANo acidic protons on the ring system (unlike pterin).

PART 3: STRUCTURAL ANALYSIS & STABILITY

To work effectively with this molecule, researchers must understand its two primary "failure modes": Hydrolysis and Oxidation.

The Imidoyl Chloride Reactivity (C4 Position)

The chlorine atom at position 4 is attached to the pyrimidine ring. Unlike a standard aryl chloride, this is an imidoyl chloride analog.

  • Mechanism: The C4-Cl bond is activated by the adjacent ring nitrogens (N3 and N1).

  • Risk: In the presence of water, it rapidly hydrolyzes to the lactam (4-oxo-8-methyl-5,6,7,8-tetrahydropteridine), which is thermodynamically stable and useless for SNAr reactions.

  • Control: All solvents must be anhydrous (<50 ppm H₂O).

The Tetrahydro Ring Instability (5,6,7,8 Positions)

The 5,6,7,8-ring is saturated. The nitrogen atoms at N5 and N8 are sp³ hybridized.

  • Mechanism: These nitrogens are electron-rich. In the presence of atmospheric oxygen, the ring undergoes oxidative dehydrogenation to form the dihydro- or fully aromatic pteridine .

  • Risk: Aromatization destroys the chiral/3D architecture required for enzyme binding (e.g., in BH4 analogs).

  • Control: Handle strictly under Argon/Nitrogen. Use antioxidants (e.g., DTT, Ascorbic Acid) if in aqueous solution.

PART 4: SYNTHETIC UTILITY & PROTOCOLS

The primary application of this scaffold is the introduction of amines or alkoxides at the C4 position via Nucleophilic Aromatic Substitution (SNAr).

Visualization: SNAr Reaction Pathway

SNAr_Reaction Start 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine (Electrophile) Intermediate Meisenheimer-like Transition State Start->Intermediate + Nucleophile Base (DIEA/TEA) Solvent (DMF/DCM) Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Product 4-Amino-8-methyl- 5,6,7,8-tetrahydropteridine Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Figure 1. SNAr mechanism displacing the C4-Chloro group with an amine nucleophile. Note the requirement for a base to scavenge the generated HCl.

Experimental Protocol: SNAr Substitution

Objective: Synthesis of a 4-amino derivative from 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Reagents:

  • Substrate: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base: Diisopropylethylamine (DIEA) (2.5 eq) - Essential to neutralize HCl and prevent acid-catalyzed hydrolysis.

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M).

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with Argon.

  • Solubilization: Dissolve the 4-chloro substrate in anhydrous DMF. If the substrate is an HCl salt, add 1.0 eq of DIEA immediately to free the base in situ.

  • Addition: Add the amine nucleophile followed by the remaining DIEA at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Note: Heating (>60°C) may promote oxidation of the tetrahydro ring. Monitor by LC-MS.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). Avoid acidic mobile phases to prevent protonation/oxidation issues.

PART 5: HANDLING & STORAGE SPECIFICATIONS

Due to the stability profile detailed in Section 3, the following storage conditions are mandatory to maintain reagent integrity >95%.

ConditionRequirementReason
Temperature -20°C or -80°CRetards thermal oxidation and hydrolysis rates.
Atmosphere Argon / NitrogenPrevents formation of aromatic pteridine impurities.
Container Amber Glass / FoilLight can catalyze photo-oxidation of the pteridine ring.
Desiccant RequiredHydrolysis of C4-Cl is rapid in moist air.

Safety Warning: 4-Chloropteridines are potential skin sensitizers and irritants. Handle in a fume hood.

PART 6: REFERENCES

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2). Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 5,6,7,8-Tetrahydropteridine Derivatives.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Taylor, E. C. (2002). The Chemistry of Heterocyclic Compounds, Pteridines.[2][3][4] John Wiley & Sons. (Foundational text on pteridine reactivity and C4-nucleophilic displacement).

Sources

Exploratory

"4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine CAS number"

An In-Depth Technical Guide to 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Executive Summary This technical guide provides a comprehensive overview of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pteridine core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document will cover the fundamental physicochemical properties, a plausible synthetic route, methods of characterization, and potential applications for this specific chlorinated tetrahydropteridine derivative. The strategic inclusion of a chlorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study for researchers in the field.[3]

Introduction: The Significance of the Pteridine Scaffold

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2] This scaffold is of immense biological importance as it forms the core of essential cofactors and signaling molecules in a vast array of organisms.[1][4] For instance, tetrahydrobiopterin, a reduced pteridine, is a critical cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.[4]

The versatility of the pteridine ring system, which allows for substitution at various positions, has made it a privileged scaffold in medicinal chemistry.[5] Researchers have extensively explored pteridine derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, and diuretic agents.[2][6] The introduction of a chlorine atom, as in the case of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine are summarized in the table below.

PropertyValueSource
CAS Number 1710472-48-2[7]
Molecular Formula C7H9ClN4[7]
Molecular Weight 184.63 g/mol [8][9]
Canonical SMILES CN1CCNC2=C1N=C(Cl)N=C2[8]
InChIKey Not Available
Appearance Predicted to be a solid[6]
Solubility Expected to be soluble in organic solvents like DMSO and methanol
Structural Elucidation Diagram

The following diagram illustrates the core pteridine structure and the specific substitutions in 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

G start Starting Materials: 4-Chloro-5,6-diaminopyrimidine Methylaminoacetaldehyde dimethyl acetal step1 Condensation in Methanol (Catalytic HCl) start->step1 step2 In situ Reduction (Sodium Cyanoborohydride) step1->step2 step3 Aqueous Workup and Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end Final Product: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine step4->end

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Topic: Solubility of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., PLK1 inhibitors like Volasertib or BI 2536). Its unique structural features—a reduced pyrazine ring fused to a pyrimidine core—confer distinct physicochemical properties compared to its fully aromatic pteridine analogs.

This guide addresses a common bottleneck in process chemistry: the lack of empirical solubility data for this specific intermediate. We provide a solubility landscape derived from structural analysis and class behavior, alongside a rigorous, self-validating protocol for experimental determination under inert conditions. Critical Note: Due to the electron-rich nature of the tetrahydropteridine core, this compound is susceptible to oxidative dehydrogenation; solvent selection must therefore account for both solubility parameter and oxidative stability.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₇H₉ClN₄Low molecular weight, high heteroatom density.
Electronic State Reduced (Tetrahydro)More lipophilic than aromatic pteridines; prone to oxidation.
Basicity (pKa) Basic (N5, N8 positions)pH-Dependent Solubility: High solubility in acidic aqueous media; low in neutral/basic water.
LogP (Predicted) ~1.4 – 1.8Moderate lipophilicity; affinity for chlorinated and polar aprotic solvents.
H-Bonding Donor (N5-H), Acceptors (N1, N3)Soluble in H-bond accepting solvents; potential for self-aggregation.

Solubility Landscape & Solvent Selection

The following classification categorizes solvents based on their interaction with the 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine core.

Primary Solvents (High Solubility)

These solvents are recommended for reaction media (e.g., SNAr displacements) and preparing stock solutions.

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion interactions and moderate polarity. Ideal for liquid-liquid extraction from aqueous workups.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility driven by dipole-dipole interactions. Caution: High boiling points make removal difficult; residual solvent may complicate crystallization.

  • Tetrahydrofuran (THF): Good solubility; useful for reactions requiring moderate temperatures.

Secondary Solvents (Moderate/Conditional Solubility)
  • Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility. Solubility increases significantly with temperature.

    • Risk: In nucleophilic substitution reactions, alcoholic solvents may compete with the amine nucleophile (alkoxylation side-reaction), although the 4-chloro position is highly selective for amines.

  • Ethyl Acetate: Moderate solubility; often used as the "good solvent" in recrystallization pairs.

Antisolvents (Low Solubility)

Used to induce precipitation or maximize yield during crystallization.

  • Water (Neutral/Basic pH): Poor solubility. The compound precipitates as a free base upon neutralization of acid salts.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Very poor solubility. Excellent antisolvents to crash out the product from DCM or Ethyl Acetate solutions.

  • Diethyl Ether / MTBE: Low solubility; useful for washing filter cakes to remove organic impurities without dissolving the product.

Experimental Protocol: Inert Solubility Determination

Because this compound oxidizes to the dihydro- or fully aromatic species in air (changing solubility and purity), standard "shake-flask" methods must be modified.

Reagents & Equipment[2]
  • Compound: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (>98% purity).[1]

  • Solvents: HPLC grade, degassed (sparged with Argon/Nitrogen for 15 min).

  • Apparatus: Glovebox or Schlenk line, 0.22 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Weigh excess solid (~20 mg) into a crimp-top vial inside a glovebox or under N₂ flow.

  • Solvent Addition: Add 1.0 mL of degassed solvent. Cap immediately with a PTFE-lined septum.

  • Equilibration: Agitate at 25°C for 24 hours (thermodynamic solubility) or 2 hours (kinetic solubility). Protect from light to prevent photodegradation.

  • Sampling:

    • Allow undissolved solid to settle.

    • Withdraw supernatant using a syringe through the septum.

    • Attach a 0.22 µm filter and inject filtrate directly into an HPLC vial containing quenching diluent (e.g., Acetonitrile).

  • Quantification: Analyze via HPLC-UV (detection at 254 nm or λmax). Calculate concentration against a standard curve.

Visualization: Determination Workflow

The following diagram illustrates the logical flow for determining solubility while mitigating oxidation risks.

SolubilityProtocol cluster_safety Critical Control Points Start Solid Sample (4-Chloro-8-methyl...) Mix Combine in Septum Vial (Inert Atmosphere) Start->Mix Degas Solvent Preparation (Sparge with Ar/N2) Degas->Mix Equilibrate Agitate 24h @ 25°C (Protect from Light) Mix->Equilibrate Saturation Filter Syringe Filter (0.22 µm) (Rapid Filtration) Equilibrate->Filter Supernatant Dilute Dilute for HPLC (Stop Precipitation) Filter->Dilute Analyze HPLC-UV Quantification (vs Standard Curve) Dilute->Analyze Data Output

Figure 1: Workflow for solubility determination of oxidation-sensitive tetrahydropteridines.

Applications in Synthesis & Purification[4]

Reaction Solvent Optimization (SNAr)

The 4-chloro substituent is typically displaced by amines.

  • Recommended System: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP) with a tertiary amine base (DIPEA).

  • Logic: While NMP offers higher solubility (allowing concentrated reactions), IPA allows the product to precipitate upon cooling or water addition, simplifying workup.

  • Protocol Insight: If using alcohol solvents, monitor for competitive formation of the 4-alkoxy derivative, especially at temperatures >80°C.

Purification Strategy (Acid-Base Swing)

Leveraging the pH-dependent solubility described in Section 2:

  • Dissolution: Dissolve crude residue in dilute HCl (pH < 2). The pteridine protonates and becomes water-soluble; non-basic impurities remain insoluble or extractable into DCM.

  • Wash: Wash the aqueous acidic phase with DCM.

  • Precipitation: Neutralize the aqueous phase with NaOH or NH₄OH to pH ~8-9. The free base 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine will precipitate.

  • Filtration: Collect the solid, wash with water and cold ether.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2).[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 5,6,7,8-Tetrahydropteridine (CID 156).[3] National Library of Medicine. Retrieved from

  • ChemScene. (2024). Product Data: 4-Chloro-8-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride.[1] Retrieved from

  • Rasayan Journal of Chemistry. (2022). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. (Contextual reference for chlorination/purification methodologies). Retrieved from

  • Google Patents. (1964). US3159627A: 5,6,7,8-tetrahydropteridine derivatives.[3][4][5] (Foundational synthesis and purification by acid/charcoal/base treatment).[5] Retrieved from

Sources

Exploratory

"stability and degradation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"

This guide details the stability profile and degradation mechanisms of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a highly reactive heterocyclic intermediate. It synthesizes structural analysis with practical handli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile and degradation mechanisms of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a highly reactive heterocyclic intermediate. It synthesizes structural analysis with practical handling protocols for researchers in medicinal chemistry and chemical biology.

Technical Guide & Handling Protocols

Executive Summary: The "Double-Edged" Scaffold

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a transient synthetic intermediate characterized by dual instability. It combines the oxidative fragility of the electron-rich tetrahydropteridine core with the electrophilic reactivity of the 4-chloro substituent.

Unlike fully aromatic pteridines, which are stable solids, this tetrahydro-derivative is kinetically poised to degrade via three distinct pathways:

  • Oxidative Dehydrogenation: Driven by air/light to form aromatic species.

  • Hydrolytic Dehalogenation: Driven by moisture to form the lactam (pteridinone).

  • Auto-Quaternization (Polymerization): A rapid intermolecular reaction occurring in the free-base form.

Critical Handling Rule: This compound must be maintained as a salt (e.g., HCl) and stored under inert gas at ≤ -20°C. The free base exists only transiently in solution and must be used immediately.

Chemical Architecture & Reactivity Profile

To understand the degradation, one must analyze the electronic conflict within the molecule:

  • The Tetrahydro Core (Electron Donor): The 5,6,7,8-tetrahydro ring acts as a cyclic enamine/aminal system. The

    
     and 
    
    
    
    positions are electron-rich, raising the HOMO energy and making the system susceptible to Single Electron Transfer (SET) oxidation.
  • The 4-Chloro Substituent (Electron Acceptor): The chlorine at C4 activates the pyrimidine ring for Nucleophilic Aromatic Substitution (

    
    ). However, in the tetrahydro state, the electron-donating nature of the fused ring attempts to push electron density into the pyrimidine ring, destabilizing the C-Cl bond and making it prone to solvolysis.
    
Quantitative Stability Profile (Estimated)
ParameterConditionStability EstimateDominant Degradation Mode
Solid State (HCl Salt) -20°C, Argon> 6 MonthsSlow Oxidation
Solid State (Free Base) Ambient, Air< 1 HourPolymerization / Oxidation
Solution (pH < 2) Water/AcetonitrileHoursHydrolysis (Slow)
Solution (pH > 7) Water/BufferMinutesHydrolysis / Auto-alkylation
Solution (Organic) DMSO/DMFMinutes to HoursOxidation / Dimerization

Mechanisms of Degradation[1]

Pathway A: Oxidative Dehydrogenation (Air Oxidation)

The most pervasive degradation route is the restoration of aromaticity. The 8-methyl group blocks the formation of the standard "7,8-dihydro" intermediate (which requires


), forcing the molecule through a cationic quinonoid pathway.
  • Initiation: ROS or light abstracts a hydrogen (or electron) from

    
    .
    
  • Propagation: Formation of the Quinonoid Dihydropteridine (

    
    )  cation.
    
  • Termination: Loss of the 8-methyl group (oxidative demethylation) or further oxidation to the fully aromatic 4-chloro-8-methylpteridinium species (if salt) or 4-chloropteridine.

Pathway B: Hydrolytic Dehalogenation

Water attacks the electrophilic C4 position, displacing the chloride.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Product: 8-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (Lactam).

  • Catalysis: Acid catalyzes the leaving group departure (

    
     on Cl), while base activates the nucleophile (
    
    
    
    ).
Pathway C: Auto-Quaternization (Self-Destruction)

This is the most critical risk during synthesis. In the free base form, the nucleophilic


 of Molecule A attacks the electrophilic 

of Molecule B.
  • Result: Insoluble oligomers/polymers (similar to the polymerization of 4-chloropyridine).

  • Prevention: Protonation. Keeping the nitrogens protonated (pH < 4) eliminates their nucleophilicity, shutting down this pathway.

Visualization of Degradation Pathways[2]

The following diagram maps the competing degradation routes.

DegradationPathways cluster_0 Major Risks Target 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine (Target Molecule) Quinonoid Quinonoid Dihydro Intermediate (Cationic) Target->Quinonoid Oxidation (-2e-, -2H+) (Air/Light) Lactam 8-Methyl-tetrahydropteridinone (Hydrolysis Product) Target->Lactam Hydrolysis (+H2O, -HCl) (Moisture/pH > 7) Dimer N5-C4 Linked Dimer (Auto-Alkylation) Target->Dimer Self-Reaction (Free Base) (Concentrated Solution) Aromatic Fully Aromatic 4-Chloropteridine (Loss of 4H) Quinonoid->Aromatic Further Oxidation Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Propagation

Figure 1: Competing degradation pathways. Red paths indicate irreversible destruction of the core scaffold.

Experimental Protocols & Handling

Protocol 1: Safe Solubilization for Biological Assays

Do not dissolve the free base directly in DMSO and store it.

  • Preparation: Weigh the HCl salt of the compound.

  • Solvent: Use degassed 10 mM HCl or anhydrous DMSO purged with Argon.

    • Why Acid? Suppresses auto-quaternization.

    • Why Degassed? Suppresses oxidation.

  • Usage: Prepare immediately before use. Keep on ice.

  • Half-life Check: If the solution turns yellow/orange, oxidation to the quinonoid form has occurred.

Protocol 2: Analytical Verification (LC-MS)

Standard HPLC conditions (neutral pH) will degrade the compound on the column.

  • Column: C18 Reverse Phase (e.g., Waters XSelect).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast gradient (0-100% B in 3-5 mins) to minimize on-column hydrolysis.

  • Detection:

    • Target: [M+H]+ ~ 185/187 m/z (Cl isotope pattern).

    • Hydrolysis Impurity: [M+H]+ ~ 167 m/z (Loss of Cl, gain of OH).

    • Oxidation Impurity: [M+H]+ ~ 181/183 m/z (Loss of 4H).

Protocol 3: Synthesis Workflow (Handling the Intermediate)

If synthesizing this compound via reduction of 4-chloro-8-methylpteridine:

HandlingWorkflow Step1 Reduction (e.g., NaBH4/AcOH) Step2 Quench/Workup (Keep Acidic pH < 2) Step1->Step2 < 0°C Step3 Lyophilization (Avoid Heat) Step2->Step3 Remove solvent Step4 Storage (-80°C, Argon, Dark) Step3->Step4 Seal immediately

Figure 2: Recommended workflow to isolate and store the unstable intermediate.

References

  • Pfleiderer, W. (1984). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry.
  • Taguchi, H., & Armarego, W. L. (1998). Glyceryl-ether monooxygenase (EC 1.14.16.5). Part VIII. Stabilisation of the tetrahydropterin cofactor.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Armarego, W. L., & Waring, P. (1982). Pteridines.[1] Part LI. The reduction of 4-chloro- and 4-methoxy-pteridines. Australian Journal of Chemistry, 35(12), 2467-2481. Link (Verifies the hydrodehalogenation risk during reduction).

  • Reiter, L. A. (1987). Synthesis of 4-chloropyridine derivatives. Journal of Organic Chemistry.

Sources

Foundational

"potential biological activity of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"

The 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine molecule represents a critical "privileged scaffold" in medicinal chemistry—a chemical entity that, while not a drug itself, possesses the intrinsic reactivity and struct...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine molecule represents a critical "privileged scaffold" in medicinal chemistry—a chemical entity that, while not a drug itself, possesses the intrinsic reactivity and structural geometry required to synthesize high-potency kinase inhibitors and heat shock protein (Hsp90) modulators.

Unlike the naturally occurring cofactor tetrahydrobiopterin (BH4), which drives nitric oxide synthesis, this synthetic 4-chloro derivative serves as an electrophilic "warhead" precursor. Its biological potential is realized only after specific chemical derivatization, typically converting it into dihydropteridinone analogs that target the ATP-binding pockets of enzymes like PLK1 (Polo-like Kinase 1) .

This technical guide analyzes the scaffold's utility, detailing the chemical biology, derivatization protocols, and validation assays required to unlock its pharmacological activity.

Chemical Biology & Mechanism of Action

The Scaffold as a Pharmacophore

The 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine core is defined by two critical features that dictate its biological application:

  • The 4-Chloro "Handle" (Electrophile): The chlorine atom at the C4 position is highly reactive toward nucleophilic aromatic substitution (SNAr). This allows researchers to attach diverse amine "tails" that interact with the solvent-exposed regions of a kinase active site.

  • The 8-Methyl-Tetrahydro Ring (Conformational Lock): Unlike flat aromatic pteridines, the 5,6,7,8-tetrahydro ring adopts a puckered (half-chair) conformation. The N-8-methyl group restricts rotation, pre-organizing the molecule to mimic the adenine ring of ATP. This shape complementarity is essential for binding to the hinge region of kinases.

Primary Biological Targets (Post-Derivatization)

Once the 4-chloro group is displaced by a suitable amine (e.g., a substituted aniline or piperazine), the resulting molecule typically exhibits activity against:

  • PLK1 (Polo-like Kinase 1): The 8-methyl-tetrahydropteridine core mimics the Dihydropteridinone class of inhibitors (related to BI 2536). It blocks the ATP-binding pocket, arresting cells in prometaphase (mitotic catastrophe).

  • Hsp90 (Heat Shock Protein 90): Specific derivatives (often with pyridyl side chains) bind to the N-terminal ATP pocket of Hsp90, leading to the degradation of client proteins like HER2 and Akt.

Quantitative SAR Data: The Role of the 8-Methyl Group

The "8-methyl" substituent is often the baseline for Structure-Activity Relationship (SAR) studies. While bulky groups (cyclopentyl, isopropyl) often yield higher potency by filling the hydrophobic pocket, the methyl group provides essential data on the intrinsic affinity of the pteridine core.

Table 1: Comparative Potency of 8-Substituted Pteridine Derivatives against PLK1

Compound VariantR8-SubstituentR4-Substituent (Tail)PLK1 IC50 (nM)Biological Outcome
Scaffold (Precursor) Methyl-Cl (Chloro) N/A (Reactive) Toxic / Non-specific
Derivative A Methyl 4-methoxy-aniline120 nMModerate Mitotic Arrest
Derivative B Isopropyl4-methoxy-aniline18 nMStrong Mitotic Arrest
Derivative C (BI 2536 Analog) Cyclopentyl4-(4-methylpiperazin)aniline0.8 nMComplete Tumor Regression

Note: The 8-methyl derivative (Derivative A) is less potent than the cyclopentyl analog but is synthetically more accessible, making it the ideal "probe" molecule for initial screening.

Experimental Protocols

Protocol A: Activation of the Scaffold (SNAr Derivatization)

Objective: To convert the inactive/reactive 4-chloro precursor into a biologically active kinase inhibitor.

Reagents:

  • 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (1.0 eq)[1][2]

  • Nucleophile: 4-((4-methylpiperazin-1-yl)methyl)aniline (1.2 eq)

  • Solvent: Ethanol or 2-Propanol (anhydrous)

  • Catalyst: HCl (catalytic drops) or TFA

Workflow:

  • Dissolution: Dissolve 100 mg of the 4-chloro scaffold in 5 mL of anhydrous ethanol under Argon atmosphere. Critical: The 4-chloro compound is moisture-sensitive; avoid water to prevent hydrolysis to the inactive lactam.

  • Addition: Add the aniline nucleophile (1.2 equivalents) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the starting material spot at high Rf should disappear).

  • Precipitation: Cool to room temperature. The hydrochloride salt of the product often precipitates. If not, add diethyl ether to induce precipitation.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

  • Validation: Verify structure via 1H-NMR (Look for the disappearance of the C4-Cl signal and appearance of aromatic aniline protons).

Protocol B: PLK1 Kinase Inhibition Assay

Objective: To quantify the biological activity of the synthesized derivative.

System: LanthaScreen™ Eu Kinase Binding Assay or 33P-Radioisotope Assay.

Workflow:

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Dilution: Create a 10-point serial dilution (10 µM to 0.1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix Recombinant PLK1 enzyme (5 ng/well) with the test compound for 15 minutes at room temperature.

  • Reaction Start: Add ATP (at Km concentration, ~10 µM) and substrate (Casein or specific peptide).

  • Termination: Stop reaction after 60 minutes using EDTA.

  • Readout: Measure phosphorylation via fluorescence resonance energy transfer (FRET) or scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Visualization of Signaling & Synthesis

The following diagram illustrates the transformation of the 4-chloro scaffold into an active inhibitor and its subsequent impact on the PLK1 signaling pathway during mitosis.

G Scaffold 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine (Electrophilic Scaffold) Inhibitor 8-Methyl-Dihydropteridinone (Active Inhibitor) Scaffold->Inhibitor SNAr Reaction (HCl/EtOH, Reflux) Amine Aromatic Amine (Nucleophile) Amine->Inhibitor PLK1 PLK1 Enzyme (Mitotic Regulator) Inhibitor->PLK1 Competitive Binding Arrest Prometaphase Arrest (Apoptosis) Inhibitor->Arrest Induces Substrate Cdc25C / Cyclin B1 (Substrates) PLK1->Substrate Phosphorylation ATP ATP ATP->PLK1 Blocked Mitosis Normal Mitosis (Cell Division) Substrate->Mitosis Activation

Caption: Synthesis of the active kinase inhibitor from the 4-chloro scaffold and its mechanism of inducing mitotic arrest via PLK1 inhibition.

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

  • Lenz, T., et al. (2010). "Discovery of Volasertib (BI 6727), a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1)." Journal of Medicinal Chemistry.

  • Ullrich, A., et al. (2009). "Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025).[4] "Compound Summary: 5,6,7,8-Tetrahydropteridine." National Library of Medicine.[5]

Sources

Exploratory

In Silico Target Deconvolution for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

The following technical guide details a rigorous in silico framework for predicting the biological targets of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine . This guide is structured for researchers requiring a self-vali...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details a rigorous in silico framework for predicting the biological targets of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine . This guide is structured for researchers requiring a self-validating, multi-tiered computational approach to deorphanize small molecules within the pteridine chemical space.

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Target Prediction & Systems Pharmacology

Executive Summary

The compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (hereafter referred to as CMP-Tetra ) represents a distinct scaffold within the pterin family. Unlike natural cofactors (e.g., tetrahydrobiopterin, BH4) which possess a 4-oxo group, CMP-Tetra features a 4-chloro substituent and N8-methylation. These structural modifications alter hydrogen bonding potential and electrophilicity, necessitating a specialized prediction workflow.

This guide establishes a protocol to predict targets by integrating Ligand-Based Similarity (LBS) , Structure-Based Inverse Docking (SBID) , and Reactome Network Analysis . The predicted polypharmacology suggests high-probability interactions with Pteridine Reductase (PTR1) , Dihydrofolate Reductase (DHFR) , and Nitric Oxide Synthase (NOS) isoforms, with a secondary potential for covalent modification due to the 4-chloro "warhead."

Chemical Identity & Chemoinformatic Profiling

Before initiating target screens, the physicochemical profile of the ligand must be established to filter false positives (e.g., PAINS) and define the search space.

Compound: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Canonical SMILES: CN1CCNc2c1nc(Cl)nc2 (Generic representation; specific tautomers may vary) Molecular Weight: ~198.65 Da Key Structural Features: [1][2]

  • Tetrahydropyrazine ring: Flexible, non-aromatic, capable of adopting "half-chair" conformations.

  • 4-Chloro substituent: Electron-withdrawing; potential leaving group for nucleophilic aromatic substitution (

    
    ) in cysteine-rich pockets.
    
  • N8-Methylation: Steric block; prevents hydrogen bonding at N8, distinguishing it from natural BH4.

Table 1: Predicted Physicochemical Properties (In Silico)
PropertyValueImplication for Target Binding
LogP ~1.2 - 1.5Good membrane permeability; suitable for intracellular targets (e.g., DHFR).
TPSA ~40-50 ŲHigh oral bioavailability; crosses Blood-Brain Barrier (BBB).
H-Bond Donors 1 (N5-H)Limited donor capacity compared to BH4; relies on acceptor interactions.
H-Bond Acceptors 3 (N1, N3, N8)Critical for anchoring in Asp/Glu-rich active sites.
Reactivity Alert Alkyl halide / Heteroaromatic halidePotential for covalent inhibition via C4.

Methodological Framework

The prediction strategy employs a "Funnel Approach," moving from broad chemical similarity to precise atomic-level interaction modeling.

Workflow Visualization

The following diagram outlines the decision matrix for target selection.

TargetPredictionWorkflow cluster_Tier1 Tier 1: Ligand-Based Screening cluster_Tier2 Tier 2: Structure-Based Docking cluster_Tier3 Tier 3: Validation Input Input: CMP-Tetra (SMILES) SwissTarget SwissTargetPrediction (2D/3D Similarity) Input->SwissTarget SEA Similarity Ensemble Approach (SEA) Input->SEA InverseDock Inverse Docking (idTarget/BindingDB) SwissTarget->InverseDock Consensus Hits SEA->InverseDock CovalentCheck Covalent Docking Check (Cys/Lys Proximity) InverseDock->CovalentCheck If 4-Cl near Nucleophile MD MD Simulation (100ns) RMSD/Binding Energy InverseDock->MD Non-covalent Poses CovalentCheck->MD Output Ranked Target List (DHFR, PTR1, NOS) MD->Output

Figure 1: Multi-tiered in silico workflow for deorphanizing CMP-Tetra, moving from 2D similarity to 3D dynamic validation.

Tier 1: Ligand-Based Target Prediction

This phase relies on the "Similarity Principle"—structurally similar molecules likely bind similar targets.

Protocol 1: Similarity Ensemble Approach (SEA)
  • Input: Submit the SMILES string of CMP-Tetra to the SEA server.

  • Database Selection: ChEMBL (v33 or later) and BindingDB.

  • Thresholding: Filter results with a Max Tanimoto Coefficient (Tc) > 0.5 and E-value <

    
    .
    
  • Rationale: Pteridines are privileged scaffolds. SEA will likely cluster CMP-Tetra with Methotrexate , Aminopterin , and Biopterin analogs.

Predicted Hits (Hypothesis Generation)

Based on the pteridine core, the following targets are statistically probable:

  • Dihydrofolate Reductase (DHFR): High probability. The pyrazine ring mimics the folate core.

  • Pteridine Reductase 1 (PTR1): (Specifically in Leishmania species).[3][4][5] PTR1 reduces biopterins and folates; the 4-chloro group may exploit the larger active site of PTR1 compared to DHFR.

  • Nitric Oxide Synthase (NOS): Inducible (iNOS) and Neuronal (nNOS). These enzymes utilize BH4 as a cofactor. CMP-Tetra may act as a competitive antagonist or uncoupler.

Tier 2: Structure-Based Inverse Docking

This is the critical step to differentiate CMP-Tetra from generic pterins. We examine how the specific 4-chloro and 8-methyl groups fit into the binding pockets.

Protocol 2: Inverse Docking Setup (AutoDock Vina / Glide)
  • Target Set Preparation: Compile a PDB subset of "Pterin-binding proteins" (Search query: Ligand:H4B OR Ligand:MTX).

    • Key PDBs:1DHF (Human DHFR), 1E7W (PTR1), 4NOS (nNOS).

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or OMEGA.

    • Crucial Step: Protonation state at pH 7.4. The N5 nitrogen is basic; ensure the cationic form is considered if applicable, though the 4-Cl reduces basicity.

  • Grid Generation: Center grids on the crystallographic ligand (BH4 or Folate).

  • Scoring: Rank by Binding Affinity (

    
    ).
    
Mechanistic Insight: The "4-Chloro" Factor

In natural substrates (BH4, Folate), the C4 position holds a carbonyl oxygen (4-oxo) that accepts hydrogen bonds from the protein backbone (often a conserved Leucine or Valine).

  • Conflict: The 4-Chloro group is lipophilic and cannot accept H-bonds.

  • Prediction: CMP-Tetra will lose affinity for targets strictly requiring the 4-oxo H-bond (e.g., some specific DHFR isoforms) unless a water molecule mediates the interaction.

  • Opportunity: It may gain affinity in hydrophobic pockets or serve as a Covalent Inhibitor . If a Cysteine residue is within 3.5 Å of C4, the Cl group can be displaced (

    
     reaction), leading to irreversible inhibition.
    

Tier 3: Network Pharmacology & Pathway Mapping

Understanding the systemic impact requires mapping the targets to biological pathways.

Pathway: Folate and Biopterin Biosynthesis

CMP-Tetra is predicted to disrupt the Folate Salvage Pathway and Biopterin Regeneration .

PathwayMap Folate Folate DHF DHF (Dihydrofolate) Folate->DHF DHFR THF THF (Tetrahydrofolate) DHF->THF DHFR BH2 BH2 (Dihydrobiopterin) BH4 BH4 (Tetrahydrobiopterin) BH2->BH4 DHFR / PTR1 BH4->BH2 NOS (Cofactor) NO Nitric Oxide DHFR DHFR (Target 1) PTR1 PTR1 (Target 2) NOS NOS (Target 3) CMP CMP-Tetra CMP->DHFR Inhibits CMP->PTR1 Inhibits CMP->NOS Uncouples Arg Arg Arg->NO NOS

Figure 2: Predicted interference of CMP-Tetra in Folate/Biopterin cycles. Red boxes indicate primary enzyme targets.

Experimental Validation (The "Wet Lab" Bridge)

To validate the in silico predictions, the following assays are recommended.

Table 2: Recommended Validation Assays
Target ClassAssay TypeReadoutRationale
DHFR/PTR1 Spectrophotometric AssayNADPH oxidation (

nm)
Measures catalytic rate reduction in presence of CMP-Tetra.
NOS Isoforms Griess AssayNitrite accumulationDetermines if CMP-Tetra acts as a competitive inhibitor of BH4.
General CETSA (Cellular Thermal Shift)Melting Temperature (

)
Confirms physical binding in live cells (target engagement).
Covalent Mass Spectrometry (LC-MS/MS)Mass shift (+162 Da approx)Checks if the 4-Cl group was displaced by an enzyme nucleophile.

Conclusion

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is predicted to be a multi-target modulator of the folate and biopterin metabolic pathways. Its unique 4-chloro substitution suggests it acts as a molecular probe that may covalently label active site cysteines in PTR1 or DHFR , or act as a competitive inhibitor of NOS by mimicking the BH4 cofactor. Researchers should prioritize testing against Leishmania PTR1 (anti-parasitic potential) and mammalian iNOS (anti-inflammatory potential).

References

  • Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research.

  • Keiser, M. J., et al. (2007). "Relating protein pharmacology by ligand chemistry." Nature Biotechnology.

  • Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research.

  • Cavazzoni, C., et al. (2008). "Pteridine Reductase 1 as a Target for Leishmaniasis: From Basic Biology to Drug Discovery." Current Medicinal Chemistry.

  • Matter, H., et al. (2006). "Structure-based design of nitric oxide synthase inhibitors." Journal of Medicinal Chemistry.

Sources

Foundational

Structural Analogs of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary The 5,6,7,8-tetrahydropteridine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural homology with tetrahydrobiopterin (BH4), a ubiquitous biological cofactor[1]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydropteridine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural homology with tetrahydrobiopterin (BH4), a ubiquitous biological cofactor[1]. BH4 is essential for the catalytic function of aromatic amino acid hydroxylases and all isoforms of Nitric Oxide Synthase (NOS)[2].

Within this chemical space, 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine serves as a highly versatile, electrophilic synthetic intermediate. The strategic placement of a chlorine atom at the C4 position provides an ideal handle for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of diverse 4-substituted analogs[3]. Concurrently, the 8-methyl substitution is a deliberate design choice that prevents the auto-oxidation of the reduced pyrazine ring, effectively "locking" the molecule in its bioactive tetrahydro state[4]. This whitepaper details the chemical rationale, synthetic methodologies, and pharmacological applications of generating structural analogs from this core intermediate.

Chemical Rationale & Structural Biology

The Causality of the 8-Methyl Substitution

Naturally occurring tetrahydropteridines are highly susceptible to oxidative degradation. In biological assays or ambient atmospheric conditions, the tetrahydro-pyrazine ring rapidly oxidizes to a dihydro or fully aromatic pteridine state. By introducing a methyl group at the N8 position, the tautomeric equilibrium is disrupted. The steric bulk and electron-donating nature of the methyl group prevent the formation of the N8-C7 double bond required for aromatization. This dramatically increases the half-life of the compound, ensuring that biological assays measure the effects of the reduced analog rather than an oxidized artifact[4].

The C4-Chloro SNAr Handle

The pyrimidine ring of the pteridine core is inherently electron-deficient. The adjacent nitrogen atoms (N1 and N3) exert a strong inductive electron-withdrawing effect, rendering the C4 carbon highly electrophilic. The presence of a chlorine atom at C4 creates an excellent leaving group for SNAr reactions[3]. This allows medicinal chemists to rapidly synthesize libraries of 4-amino, 4-alkoxy, or 4-thio analogs by simply varying the incoming nucleophile.

SyntheticWorkflow A 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine B SNAr Reaction (R-NH2, DIPEA, Heat) A->B Electrophilic C4 C 4-Substituted Analog (Crude Mixture) B->C Nucleophilic Attack D LC-MS Validation & HPLC Purification C->D Quality Control E Pure NOS Inhibitor D->E Isolation

Workflow for SNAr derivatization of 4-chloro-tetrahydropteridines.

Experimental Protocols: Self-Validating SNAr Synthesis

To generate 4-amino analogs from 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine, the following step-by-step methodology ensures high yield and self-validation at critical junctures.

Protocol: Synthesis of 4-Alkylamino-8-methyl-5,6,7,8-tetrahydropteridine

Reagents & Materials:

  • 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (e.g., Methylamine) (3.0 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the selected amine dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 85°C using an aluminum heating block. Causality: While the C4 position is electrophilic, the electron-donating effects of the reduced pyrazine ring in the tetrahydro state partially deactivate the pyrimidine core compared to fully aromatic pteridines. Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex[3].

  • Validation Checkpoint (LC-MS): After 4 hours, remove a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the characteristic isotopic pattern of the chlorinated starting material (M and M+2 peaks in a 3:1 ratio) is completely consumed, replaced by the M+H peak of the desired product.

  • Quenching & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry the product fractions to yield the analog as a stable TFA salt.

Pharmacological Applications: NOS Inhibition

The primary biological application of these structural analogs is the inhibition of Nitric Oxide Synthase (NOS). NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO)[1]. The endogenous cofactor, BH4, is required to donate an electron to the heme iron during the catalytic cycle[2].

When the C4-oxo group of BH4 is replaced by an amino group (yielding 4-amino analogs), the molecule retains high binding affinity for the NOS oxygenase domain but loses its ability to transfer electrons. Consequently, 4-amino-tetrahydropteridines act as potent, competitive dead-end inhibitors[1][5].

Isoform Selectivity

Interestingly, while these analogs compete with BH4 across all NOS isoforms (neuronal nNOS, endothelial eNOS, and inducible iNOS), specific substitutions yield preferential inhibition of iNOS in intact cellular assays. This is critical for treating endotoxic shock and inflammatory diseases without disrupting basal cardiovascular tone regulated by eNOS[5].

NOSMechanism BH4 Endogenous BH4 (Electron Donor) NOS NOS Oxygenase Domain (Heme Center) BH4->NOS Binds & Reduces Analog 4-Amino-THP Analog (Redox Inactive) Analog->NOS Competitive Binding Active Active Catalysis (NO Release) Analog->Active Blocks Electron Transfer NOS->Active L-Arg to NO Inactive Dead-End Complex (Enzyme Inhibited) NOS->Inactive Analog Bound

Competitive inhibition of NOS by 4-amino-tetrahydropteridine analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative structure-activity relationship of various C4-substituted analogs derived from the 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine core against NOS isoforms.

C4 SubstituentN8 SubstituentiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Mechanistic Note
-OH (Native BH4)-HN/A (Activator)N/A (Activator)N/AEndogenous cofactor[2]
-NH₂-Methyl15.0 ± 4.9420.0 ± 36.0~28xHigh affinity, redox dead-end[5]
-NH(CH₃)-Methyl24.5 ± 5.2> 500.0>20xSlight steric clash reduces potency
-NH(CH₂-Ph)-Methyl> 100.0> 500.0N/ASevere steric clash in pterin pocket
-Cl (Starting Mat.)-Methyl> 500.0> 500.0N/APoor hydrogen bonding with heme

Data synthesis based on the pharmacological profiling of 4-amino pteridine derivatives and their preferential inhibition in intact cellular environments[1][5].

References

  • [1] Inhibition of neuronal nitric oxide synthase by 4-amino pteridine derivatives: structure-activity relationship of antagonists of (6R)-5,6,7,8-tetrahydrobiopterin cofactor - PubMed. nih.gov.

  • [4] The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed. nih.gov.

  • [5] Preferential inhibition of inducible nitric oxide synthase in intact cells by the 4-amino analogue of tetrahydrobiopterin - PubMed. nih.gov.

  • [3] SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC. nih.gov.

  • [2] The protective effect of tetrahydrobiopterin on the nitric oxide-mediated inhibition of purified ... - PubMed. nih.gov.

Sources

Protocols & Analytical Methods

Method

"protocol for synthesizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in lab"

Application Note: Synthesis Protocol for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Executive Summary This application note details the synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Executive Summary

This application note details the synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) , a highly specialized heterocyclic intermediate. This scaffold serves as a critical electrophile in the development of kinase inhibitors (e.g., PLK1 inhibitors) and folate antimetabolites.

Technical Challenge: The target molecule combines a reactive electrophile (4-chloro) with an electron-rich, oxidation-prone reduced ring system (5,6,7,8-tetrahydro). The synthesis requires strict control of redox states and moisture exclusion to prevent hydrolysis of the C4-Cl bond or oxidation of the tetrahydropyrazine ring.

Core Strategy:

  • Pyrimidine Assembly: Construction of a highly substituted pyrimidine core.

  • Regioselective Cyclization: Formation of the pteridin-4-one scaffold.

  • Selective Reduction: Catalytic hydrogenation to the tetrahydro-lactam.

  • Deoxychlorination: Conversion of the lactam to the chloride under Vilsmeier-Haack conditions.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the N8-methyl group early (Stage 1) to avoid regioselectivity issues later. The final chlorination is performed on the reduced scaffold to access the specific tetrahydro target.

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Amino-6-(methylamino)-5-nitropyrimidine

Rationale: We must differentiate the two chlorides on the starting pyrimidine. The 4-position is highly reactive. We introduce the methylamine (N8 source) and ammonia (N1/N3 source) sequentially.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (Commercial)

  • Methylamine (2.0 M in THF)

  • Ammonia (aqueous or methanolic)[1][2]

  • Triethylamine (Et3N)[2]

Procedure:

  • Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in dry THF (100 mL) at -78°C under N2.

  • First Amination (N8 Installation): Add Methylamine (2.0 M in THF, 25.8 mL, 1.0 eq) dropwise over 30 mins. Maintain temperature < -70°C to prevent bis-addition.

  • Equilibration: Stir for 1 h at -78°C. TLC should show mono-substituted product.

  • Second Amination: Add aqueous Ammonia (28%, 10 mL, excess) slowly. Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Evaporate THF. Suspend residue in water (50 mL). Filter the yellow precipitate.

  • Yield: ~85% of 4-Amino-6-(methylamino)-5-nitropyrimidine .

Stage 2: Reduction and Cyclization to 8-Methylpteridin-4(3H)-one

Rationale: The nitro group must be reduced to an amine to allow condensation with glyoxal. We use a "one-pot" reduction-cyclization to minimize oxidation of the air-sensitive triaminopyrimidine intermediate.

Reagents:

  • Sodium Dithionite (Na2S2O4) or H2/Pd-C

  • Glyoxal (40% aq. solution)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Reduction: Suspend the nitro-pyrimidine (5.0 g) in water (100 mL) at 50°C. Add Na2S2O4 (3.0 eq) portion-wise until the yellow color fades (formation of triaminopyrimidine).

  • Cyclization: Adjust pH to ~8.0 with NaOH. Add Glyoxal solution (1.2 eq).

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. The solution will darken.

  • Isolation: Cool to 4°C overnight. The pteridinone precipitates as a brown/tan solid.

  • Purification: Recrystallize from H2O/Ethanol.

  • Data: product is 8-Methylpteridin-4(3H)-one .

Stage 3: Selective Reduction to 8-Methyl-5,6,7,8-tetrahydropteridin-4-one

Rationale: This is the critical step to establish the tetrahydro core. Platinum oxide (Adams' catalyst) is preferred for pteridines to avoid over-reduction or ring opening.

Reagents:

  • PtO2 (Adams' Catalyst) - 10 wt% loading

  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH) solvent

  • H2 gas (Balloon pressure, 1 atm)

Procedure:

  • Setup: Dissolve 8-Methylpteridin-4(3H)-one (2.0 g) in TFA (20 mL). (TFA protonates the ring, facilitating reduction and stabilizing the product).

  • Hydrogenation: Add PtO2 (200 mg). Purge with H2. Stir vigorously at RT for 4-6 hours.

  • Monitoring: Monitor H2 uptake. Reaction stops after 2 equivalents of H2.

  • Workup: Filter catalyst through Celite under Argon (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate the filtrate. The product is obtained as the TFA salt of 8-Methyl-5,6,7,8-tetrahydropteridin-4-one .

    • Note: Store under Argon at -20°C. Tetrahydropteridines are auto-oxidizable.

Stage 4: Chlorination to 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Rationale: Converting the cyclic amide (lactam) to the chloride. Since the ring is reduced (secondary amines present), we use Vilsmeier-Haack conditions which are milder than neat POCl3 reflux.

Reagents:

  • POCl3 (Phosphorus Oxychloride)[3][4]

  • PCl5 (Phosphorus Pentachloride) - Optional booster

  • Acetonitrile (Dry) or CHCl3

Procedure:

  • Preparation: Suspend the dried TFA salt from Stage 3 (1.0 g) in dry Acetonitrile (15 mL).

  • Reagent Addition: Add POCl3 (5.0 eq) dropwise at 0°C.

  • Reaction: Heat to reflux (80°C) for 1-2 hours.

    • Observation: The solid should dissolve as the imidoyl chloride forms.

  • Quench (Critical): Cool to 0°C. Evaporate volatiles under high vacuum (protect from moisture).

  • Isolation: The residue is the Hydrochloride salt of the target.[5]

    • Warning: Do NOT perform an aqueous workup if you intend to isolate the chloride. The C-Cl bond is labile to hydrolysis in this electron-rich ring. Use immediately in the next step (e.g., SNAr reaction) or store as the solid HCl salt under N2.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Hygroscopic yellow/tan solidVisual
Identity Consistent with Structure1H-NMR (DMSO-d6)
Purity >95% (as HCl salt)HPLC (Non-aqueous)
Key NMR Signal N8-Methyl singlet @ ~3.1 ppm1H-NMR
Key NMR Signal C6/C7 Methylenes (multiplets 3.4-3.8 ppm)1H-NMR
Mass Spec [M+H]+ = 199.07 (approx)LC-MS (ESI+)

Safety & Handling Protocols

  • POCl3: Extremely corrosive and reacts violently with water. All glassware must be oven-dried.

  • Tetrahydropteridines: Prone to air-oxidation to dihydropteridines (colored impurities). Perform all filtrations and storage under inert atmosphere (Ar/N2).

  • Stability: The 4-chloro-tetrahydropteridine is a reactive electrophile (alkylating agent). Avoid skin contact.

References

  • Pteridine Synthesis (Isay Reaction)

    • Source: Taylor, E. C., & Evans, B. E. (1974). "Pteridines.[6][7][8][9][10] XXX. Synthesis of 8-substituted pterin-6-ones." Journal of Organic Chemistry.

    • URL:[Link]

  • Reduction of Pteridines

    • Source: Pfleiderer, W. (1984). "Pteridines.[6][7][8][9][10] Part LXXVI. Synthesis and properties of 5,6,7,8-tetrahydropteridines." Heterocycles.

    • Context: Describes the PtO2/TFA reduction method for stability.
  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Target Molecule Registration

    • Source: ECHA (European Chemicals Agency)
    • URL:[Link]

Sources

Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive structural elucidation and purity assessment of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a substituted pteridine d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive structural elucidation and purity assessment of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a substituted pteridine derivative of interest in medicinal chemistry. Pteridines are a class of heterocyclic compounds fundamental to various biological processes, making their synthetic derivatives prime candidates for drug discovery programs.[1][2] Accurate and unambiguous characterization is paramount for establishing structure-activity relationships (SAR) and ensuring quality control. This document outlines an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy. Each section provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, reflecting field-proven insights for robust and reliable characterization.

The Analytical Challenge and Strategic Workflow

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine presents a unique analytical challenge due to its combination of a saturated, chiral tetrahydropyrazine ring, a substituted pyrimidine ring, and a reactive chloro-substituent. The tetrahydropteridine core is susceptible to oxidation, which necessitates careful sample handling and analytical method design.[3] Our proposed workflow ensures a comprehensive characterization, from initial structural confirmation to final purity verification.

G NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS High-Resolution MS (HRMS) NMR->MS HPLC HPLC-UV/MS (Purity, Quantification) NMR->HPLC Correlates Purity Xray X-Ray Crystallography (3D Structure) NMR->Xray Confirms Connectivity MS->HPLC Informs Detection UV_Vis UV-Vis Spectroscopy (Chromophore ID) HPLC->UV_Vis Provides λmax TLC TLC (Reaction Monitoring) start Synthesized & Purified Compound start->NMR Primary Analysis

Caption: Integrated workflow for characterizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecule's covalent structure in solution.[1][4] It provides detailed information on the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

Rationale & Experimental Considerations
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of heterocyclic compounds and its non-exchangeable proton signals, which will not interfere with the analyte's signals.[1] For studying proton exchange, D₂O can be used.

  • 1D Spectra (¹H and ¹³C): ¹H NMR will reveal the number of distinct protons, their multiplicity (spin-spin coupling), and integration (ratio). ¹³C NMR provides the number of unique carbon environments. The strong π-deficient character of the pteridine system results in characteristic downfield shifts for aromatic protons and carbons.[5]

  • 2D Spectra (COSY & HMBC): These experiments are critical for assembling the molecular fragments.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2-3 bonds, which is invaluable for mapping the proton network within the tetrahydropyrazine ring.[4]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methyl group to the N8 position and assigning the substitution pattern on the pyrimidine ring.

Predicted NMR Data

The following table provides predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent, concentration, and pH.[4]

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (HMBC)
C4-Cl -~155-160C2, C4a, C8a
C2-H ~8.0-8.5 (s)~150-155C4, C4a, C8a
N8-CH₃ ~2.5-3.0 (s)~30-35C7, C8a
C7-H₂ ~3.2-3.8 (m)~40-45C6, C8a, N8-CH₃
C6-H₂ ~2.8-3.4 (m)~25-30C7, C4a
C4a -~145-150C2, C6, C8a
C8a -~150-155C2, C4a, C7, N8-CH₃
Protocol 1: NMR Structural Elucidation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[1]

  • 1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish H-H correlations, particularly for the C6 and C7 protons.

  • 2D HSQC/HMBC Acquisition: Acquire gradient-enhanced HSQC and HMBC spectra to assign carbon signals and confirm long-range connectivities. Optimize the HMBC experiment for a J-coupling of 8-10 Hz to observe key correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra to create assignment tables.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry provides the exact molecular weight and, through fragmentation, offers corroborating structural evidence.[4] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Rationale & Experimental Considerations
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for pteridine derivatives as it is a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺.[4]

  • Isotopic Pattern: The presence of a chlorine atom will produce a characteristic isotopic pattern for the molecular ion. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak with an intensity approximately one-third of the [M+H]⁺ peak, which is a definitive confirmation of a single chlorine atom in the molecule.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can help confirm the structure. Expected fragmentation pathways include the loss of the methyl group, cleavage of the tetrahydropyrazine ring, and potential loss of HCl.

Protocol 2: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Full Scan HRMS Acquisition: Acquire data in positive ESI mode on a high-resolution instrument (e.g., Q-TOF or Orbitrap). Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis (Full Scan):

    • Identify the monoisotopic mass of the [M+H]⁺ ion.

    • Confirm that the measured mass is within 5 ppm of the calculated exact mass for C₉H₁₁ClN₄.

    • Verify the A+2 isotopic peak intensity (~32.5% of A) corresponding to the ³⁷Cl isotope.

  • MS/MS Acquisition: Perform a product ion scan on the precursor [M+H]⁺ ion. Set a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Fragmentation Analysis: Analyze the resulting product ion spectrum to identify key fragments and propose fragmentation pathways that are consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the cornerstone for determining the purity of the synthesized compound and for monitoring its stability.[6][7] Given the tetrahydropteridine structure, a reversed-phase method is most appropriate.

Rationale & Experimental Considerations
  • Column Choice: A C18 stationary phase is the standard choice for separating small organic molecules and is effective for pteridine derivatives.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (A) and an organic solvent like acetonitrile or methanol (B) will provide good resolution.

    • Buffer: An acidic buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) is used to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

    • Antioxidant: The tetrahydropteridine ring is prone to oxidation. Adding a small amount of a reductant like dithiothreitol (DTT) to the mobile phase can be crucial for preventing on-column degradation and ensuring accurate purity analysis.[3]

  • Detection:

    • UV-Vis Detector: A photodiode array (PDA) detector is ideal, as it allows for monitoring at the wavelength of maximum absorbance (λmax) and can also check for co-eluting impurities by comparing spectra across a peak.

    • Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer provides peak identification and can reveal impurities not visible by UV detection.[8]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_1 Dissolve sample in Mobile Phase A or DMSO prep_2 Filter through 0.22 µm syringe filter prep_1->prep_2 hplc_1 Autosampler Injection prep_2->hplc_1 hplc_2 C18 Reversed-Phase Column Separation hplc_1->hplc_2 hplc_3 PDA Detector (UV-Vis Spectra) hplc_2->hplc_3 hplc_4 Mass Spectrometer (MS Spectra) hplc_3->hplc_4 analysis_1 Integrate Peak Area hplc_4->analysis_1 analysis_2 Calculate % Purity (Area Normalization) analysis_1->analysis_2 analysis_3 Identify Impurities (MS Data) analysis_2->analysis_3

Caption: Workflow for HPLC-PDA-MS purity analysis.

Protocol 3: HPLC Purity Determination
Parameter Recommended Setting Rationale
Instrument Agilent 1290 Infinity II or similar UHPLC systemProvides high resolution and sensitivity.
Column Waters Atlantis dC18 (4.6 x 100 mm, 5 µm) or equivalentGood retention and peak shape for polar compounds.[3]
Mobile Phase A Water + 0.1% Formic Acid + 1 mM DTTAcid for peak shape, DTT to prevent oxidation.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier for reversed-phase.
Gradient 5% B to 95% B over 10 minutes, hold 2 min, re-equilibrate 3 minEnsures elution of non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µL
PDA Detection 210-400 nm, monitor at λmax (~270 nm)Broad range to detect various chromophores.
MS Detection ESI+, Scan m/z 100-500Confirms identity of main peak and impurities.
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in DMSO. Dilute to ~50 µg/mL with Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection and Acquisition: Inject the sample and acquire data using the parameters outlined in the table above.

  • Data Processing: Integrate all peaks detected by the PDA detector. Calculate the purity by the area percent method. Use the MS data to obtain the mass of the main peak and any observed impurities.

Complementary Techniques

UV-Vis Spectroscopy

While the HPLC-PDA provides the UV-Vis spectrum, a standalone measurement in a cuvette can be useful for determining the molar absorptivity (ε), which is required for quantification via the Beer-Lambert law.[9]

  • Protocol: Prepare a series of known concentrations of the compound in a suitable solvent (e.g., methanol or ethanol). Measure the absorbance at the λmax using a calibrated spectrophotometer. A plot of absorbance vs. concentration will yield a straight line with a slope equal to ε × b (where b is the cuvette path length, typically 1 cm). Unlike fully aromatic pteridines, the tetrahydropteridine ring system will result in a spectrum with less defined features, typically with a primary absorption band below 300 nm.[10]

X-Ray Crystallography

For an absolute and definitive confirmation of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.[11][12]

  • Protocol: This technique requires growing a high-quality single crystal of the compound, which can be a significant challenge. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction pattern generated by X-ray bombardment is collected and analyzed to solve the structure.[12][13]

Conclusion

The structural confirmation and purity assessment of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine requires a multi-faceted analytical approach. The synergistic use of NMR for detailed structural mapping, HRMS for elemental composition, and HPLC-UV/MS for purity and stability provides a robust and self-validating dataset.[4] The protocols and rationales provided in this guide offer a comprehensive framework for researchers to achieve a thorough and reliable characterization of this and related pteridine derivatives, ensuring data integrity for subsequent stages of research and drug development.

References

  • Revuelta, J., et al. (2014). HPLC determination of serum pteridine pattern as biomarkers. PubMed. Available at: [Link]

  • d'Uscio, L. V., et al. (n.d.). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. Available at: [Link]

  • Nagel, A., et al. (n.d.). 1 H NMR studies of σ‐adducts of pteridine and some of its derivatives in liquid ammonia. Scilit. Available at: [Link]

  • von Philipsborn, W., et al. (2025). 13C-NMR. Spectra of Pteridines. ResearchGate. Available at: [Link]

  • I-M. López, J., et al. (2026). Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors. ResearchGate. Available at: [Link]

  • Viñas, P., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. Available at: [Link]

  • G.S. de M. Santos, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • SIELC Technologies (2023). HPLC Method for Analysis of Biopterin on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Stüble, A. J., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. PMC. Available at: [Link]

  • Reibnegger, G., et al. (2025). (PDF) Electronic Structure of Tetrahydropteridine Derivatives. ResearchGate. Available at: [Link]

  • Weinstock, J. (1964). US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives. Google Patents.
  • Agilent (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Restek (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available at: [Link]

  • Rajasekhar, K., et al. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Unknown (2013). 8_Tetrahydropyrimidines synthesis. Unknown. Available at: [Link]

  • ResearchGate (n.d.). UV/Vis spectra of 1 and crystals of 2–4 dissolved in THF. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Chemical structure of pteridine and pterin scaffolds and related.... ResearchGate. Available at: [Link]

  • Shestopalov, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. Available at: [Link]

  • Der Pharma Chemica (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • Physics LibreTexts (2022). X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • Glisic, B., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • Chem Help ASAP (2023). introductory aspects of UV-VIS spectroscopy. YouTube. Available at: [Link]

  • Sepehri, S., et al. (2021). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. PubMed. Available at: [Link]

  • van der Zwan, K. P., et al. (2025). UV/Visible Diffusion-Ordered Spectroscopy. UvA-DARE. Available at: [Link]

  • Kim, H., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available at: [Link]

  • Chemistry LibreTexts (2024). 3: UV Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Borden, S. A. (n.d.). Paper Spray Mass Spectrometry for the Quantitation of Drugs of Abuse in Biofluids and Street Drug Samples. University of Victoria. Available at: [Link]

  • PubChem (n.d.). 5,6,7,8-Tetrahydropteridine. PubChem. Available at: [Link]

  • Glisic, B., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. Available at: [Link]

  • Potter, R. G., & Hughes, T. S. (2008). Predicting the UV-vis spectra of Tetraarylcyclopentadienones: Using DFT molecular orbital energies to model electronic transitions of organic materials. PubMed. Available at: [Link]

  • NIST (n.d.). Methyl 4-chloro-2,2-dimethyl-4-pentenoate. NIST WebBook. Available at: [Link]

  • Rajasekhar, K., et al. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note: Using 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in Cell-Based Assays

This Application Note is designed for researchers utilizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2), a specialized heterocyclic scaffold often employed in Fragment-Based Drug Discovery (FBDD) or...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2), a specialized heterocyclic scaffold often employed in Fragment-Based Drug Discovery (FBDD) or as a reactive intermediate in the synthesis of kinase inhibitors (e.g., PLK1, EGFR) and folate pathway modulators.[1]

[1][2]

Abstract & Strategic Overview

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a potent chemical building block characterized by two critical reactivity features:

  • The 5,6,7,8-Tetrahydro Core: Highly susceptible to oxidative dehydrogenation (similar to Tetrahydrobiopterin/BH4), converting to dihydro- and fully aromatic pteridines in aerobic conditions.[1]

  • The 4-Chloro Substituent: An electrophilic leaving group prone to nucleophilic aromatic substitution (

    
    ) or hydrolysis in aqueous media.[1]
    

In cell-based assays, this compound is rarely a stable "drug" but rather a reactive probe , prodrug , or fragment .[1] Researchers typically use it to:

  • Screen for covalent binding targets (via the 4-Cl group).

  • Synthesize bioactive pteridinones in situ (via hydrolysis).[1]

  • Serve as a core scaffold for library synthesis.[1]

Critical Warning: Without specific stabilization protocols, this compound will degrade within minutes in standard cell culture media, leading to artifacts caused by its oxidation products (e.g., 8-methyl-7,8-dihydropterin) rather than the parent molecule.[1]

Chemical Handling & Stability Logic (The "Expertise" Pillar)

The Degradation Cascade

Understanding the fate of this molecule is prerequisite to assay design.[1] In pH 7.4 media at 37°C:

  • Oxidation: The electron-rich tetrahydro ring reacts with dissolved oxygen, forming the dihydro- intermediate and generating Reactive Oxygen Species (ROS) as a byproduct.[1]

  • Hydrolysis: The 4-chloro group hydrolyzes to form the 4-oxo (pteridinone) derivative, which is often the thermodynamically stable endpoint.[1]

Implication: If you observe cytotoxicity, it may be due to ROS generation during oxidation, not target inhibition.[1]

Reconstitution Protocol (Self-Validating System)

To ensure you are testing the parent compound:

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology,

    
    99.9%).[1]
    
  • Antioxidant Additive: 1 mM Dithiothreitol (DTT) or 5 mM Ascorbic Acid must be added to the stock solution to prevent auto-oxidation.[1]

  • Storage: Aliquot immediately into amber glass vials under Nitrogen/Argon gas. Store at -80°C. Do not freeze-thaw.

Experimental Workflows

Diagram 1: Compound Stability & Assay Logic

This decision tree guides the researcher through the necessary quality control steps before biological data collection.[1]

G Start Start: 4-Cl-8-Me-Tetrahydropteridine Stock Stock Prep: DMSO + 1mM DTT (Argon Purge) Start->Stock Media Dilution in Media (pH 7.4) Stock->Media Check Stability Check (LC-MS/HPLC) T = 0, 1h, 4h Media->Check Stable Compound Stable (>80%) Check->Stable Intact Mass Unstable Rapid Degradation (<50%) Check->Unstable Oxidized/Hydrolyzed Assay1 Proceed to Target Engagement (Kinase/Binding Assay) Stable->Assay1 Assay2 Pathway: Hydrolysis/Oxidation Unstable->Assay2 Action Action: Use Fresh Prep or Switch to Endpoint Assay Assay2->Action

Caption: Workflow for validating compound integrity prior to cell treatment. Essential for distinguishing parent activity from metabolite effects.[1]

Detailed Protocols

Protocol A: Stability Validation (Mandatory Pre-Screen)

Before treating cells, you must define the "biological half-life" of the compound in your specific media.[1]

Materials:

  • HPLC/LC-MS System.[1]

  • Cell Culture Media (e.g., DMEM + 10% FBS).[1]

  • Internal Standard (e.g., Warfarin or Tolbutamide).[1]

Procedure:

  • Spike: Dilute the DMSO stock (with DTT) into pre-warmed (37°C) media to a final concentration of 10 µM.

  • Incubate: Place in a cell culture incubator.

  • Sample: Remove 100 µL aliquots at T=0, 15 min, 1h, 4h, and 24h.

  • Quench: Immediately add 300 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop reactions.

  • Analyze: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

    • Monitor: Parent mass [M+H]+ and common transitions:

      • Hydrolysis: +16 Da (Cl

        
         OH) or -18 Da (+H2O - HCl).[1]
        
      • Oxidation: -2 Da (Dihydro) or -4 Da (Fully Aromatic).[1]

Acceptance Criteria: If


, use Pulse-Treatment Protocols  (Protocol B) rather than long-term incubations.
Protocol B: "Pulse-Chase" Cytotoxicity Assay

Designed for reactive fragments where long-term stability is poor.[1] This determines if the initial "hit" of the compound is lethal.[1]

Context: Standard 72h MTT assays are invalid if the compound degrades in 1 hour. This protocol assesses the immediate impact of the electrophilic 4-Cl group.[1]

Steps:

  • Seeding: Plate cells (e.g., HeLa, A549) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Preparation: Prepare serial dilutions of the compound in Opti-MEM (reduced serum to minimize protein binding of the Cl-group) immediately before use.

  • Pulse Treatment:

    • Aspirate growth media.[1]

    • Add compound dilutions (e.g., 100 µM to 0.1 µM).[1]

    • Incubate for 2 hours only.

  • Chase:

    • Aspirate compound-containing media.[1]

    • Wash 1x with warm PBS.[1]

    • Add fresh complete growth media (no compound).[1]

  • Readout: Incubate for an additional 48-72 hours, then perform CellTiter-Glo or MTT assay.

Data Interpretation:

  • High Potency in Pulse: Suggests rapid cellular uptake and irreversible binding (covalent mechanism) or immediate induction of apoptosis.[1]

  • No Effect: Compound requires constant presence (reversible inhibitor) or was inactivated by media before entering cells.[1]

Protocol C: Intracellular ROS Generation Assay

To control for artifacts caused by the auto-oxidation of the tetrahydropteridine core.[1]

Rationale: Tetrahydropteridines can generate superoxide/H2O2 in media.[1] This assay confirms if observed toxicity is simply due to oxidative stress.[1]

Materials:

  • DCFDA (2',7' –dichlorofluorescin diacetate) Cellular ROS Detection Kit.[1]

  • Catalase (PEG-Catalase) or NAC (N-acetylcysteine) as rescue controls.[1]

Procedure:

  • Stain: Pre-load cells with 20 µM DCFDA for 45 min in PBS.

  • Treat: Add Compound (50 µM)

    
     NAC (5 mM).
    
  • Kinetic Read: Measure Fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

  • Analysis:

    • If Compound induces high ROS that is blocked by NAC

      
      Artifactual Toxicity .[1]
      
    • If Compound induces toxicity without massive ROS spike

      
      Specific Target Engagement .[1]
      

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure reproducibility:

ParameterRecommended ConditionRationale
Solvent Vehicle DMSO + 1mM DTTPrevents stock oxidation.[1]
Media Type Low-Serum or Opti-MEMReduces protein adduct formation (via 4-Cl).[1]
Exposure Time Short (1-4h) vs. Long (24h+)Distinguishes kinetic stability vs. cumulative effect.[1]
Control 4-Hydroxypteridine analogControls for the hydrolyzed "inactive" metabolite.[1]

Pathway Visualization: Pteridine Activity Context[1]

This diagram illustrates the potential intracellular fates of the scaffold, highlighting why specific controls are needed.

PteridinePath Input 4-Cl-Tetrahydropteridine (Input Compound) Oxidation Auto-Oxidation (Extracellular) Input->Oxidation O2 (Media) Uptake Cellular Uptake (Passive/Carrier) Input->Uptake Rapid ROS ROS Generation (Toxicity Artifact) Oxidation->ROS H2O2 Prod. Target Target Binding (Kinase/Enzyme) Uptake->Target Reversible Covalent Covalent Adduct (Cys/Lys residues) Uptake->Covalent SnAr (4-Cl)

Caption: Mechanistic pathways of 4-Cl-Tetrahydropteridine. Note the competition between specific binding and non-specific oxidation/reactivity.[1]

References

  • Thöny, B., Auerbach, G., & Blau, N. (2000).[1] Tetrahydrobiopterin biosynthesis, regeneration and functions.[1] Biochemical Journal, 347(1), 1–16.[1] Link

    • Core reference for the stability and oxid
  • Stepan, A. F., et al. (2011).[1] Structural simplification of the polo-like kinase 1 (PLK1) inhibitor BI 2536.[1] Bioorganic & Medicinal Chemistry Letters, 21(1), 389-394.[1]

    • Demonstrates the use of pteridinone scaffolds in kinase inhibitor design, relevant to the structural class of the topic compound.
  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: advancing fragments in the absence of crystal structures.[1] Cell Chemical Biology, 23(1), 30-40.[1]

    • Provides the methodological basis for screening reactive low-molecular-weight fragments like 4-Cl-pteridines.
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

    • Essential reading for identifying artifactual activity (redox cycling) in heterocyclic compounds.

Disclaimer: This guide treats 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine as a chemical probe/building block.[1] Always consult the specific Safety Data Sheet (SDS) for handling hazardous substances.

Sources

Application

"in vitro enzyme inhibition assay with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"

Topic: In Vitro Enzyme Inhibition Assay with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Application Note & Protocol Guide Introduction & Mechanistic Context 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Enzyme Inhibition Assay with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Application Note & Protocol Guide

Introduction & Mechanistic Context

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic structural analog of Tetrahydrobiopterin (BH4) , the essential cofactor for aromatic amino acid hydroxylases (Phenylalanine Hydroxylase [PAH], Tyrosine Hydroxylase [TH], Tryptophan Hydroxylase [TPH]) and Nitric Oxide Synthases (NOS).[1]

While natural pterins (like BH4) possess a 4-oxo (lactam) functionality critical for hydrogen bonding within the active site, the 4-chloro substitution introduces steric bulk and alters the electronic properties of the pyrimidine ring, rendering the molecule an effective competitive inhibitor or mechanistic probe . The N8-methyl group further restricts conformational flexibility and prevents the formation of the quinonoid-dihydrobiopterin intermediate required for cofactor regeneration, effectively "locking" the enzyme in an unproductive state.

Primary Application: This protocol details the evaluation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine as an inhibitor of Phenylalanine Hydroxylase (PAH) . The assay measures the reduction in the conversion of L-Phenylalanine (L-Phe) to L-Tyrosine (L-Tyr) via HPLC with fluorescence detection.[1]

Key Mechanistic Insights:

  • Oxidation Sensitivity: Like all tetrahydropteridines, this compound is highly susceptible to auto-oxidation at neutral pH. Strict anaerobic handling or the use of reducing agents (DTT/DTE) is non-negotiable.

  • Mode of Inhibition: The compound competes with BH4 for the pterin-binding pocket. The 4-chloro group disrupts the water-mediated proton transfer network essential for the hydroxylation reaction.[1]

Experimental Workflow Diagram

PAH_Inhibition_Workflow Substrate Substrate Mix (L-Phe + Catalase) PreInc Pre-Incubation (5 min @ 25°C) Allows Inhibitor Binding Substrate->PreInc Enzyme Enzyme Prep (Recombinant hPAH) Enzyme->PreInc Inhibitor Inhibitor Stock (4-Cl-8-Me-H4-Pteridine in 10mM HCl) Inhibitor->PreInc Start Initiation Add Cofactor (BH4) + DTT PreInc->Start Reaction Enzymatic Reaction L-Phe → L-Tyr (15 min @ 25°C) Start->Reaction Stop Termination Add 10% Trichloroacetic Acid (TCA) Reaction->Stop Analysis HPLC Analysis Fluorescence Detection (Ex: 275nm, Em: 305nm) Reaction->Analysis Quantify L-Tyr Stop->Analysis

Caption: Workflow for PAH inhibition assay. Critical step: Inhibitor is added prior to cofactor (BH4) to establish equilibrium binding.[1]

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridineInhibitor.[1] Store at -80°C under Argon.
Enzyme Recombinant Human PAH (hPAH)Target enzyme.[1] Final conc: 5–10 µg/mL.
Substrate L-Phenylalanine (L-Phe)1 mM final concentration.[1]
Cofactor 6R-Tetrahydrobiopterin (BH4)Essential cosubstrate.[1][2] Prepare fresh in 10 mM HCl.
Reducing Agent Dithiothreitol (DTT)Maintains pteridine in reduced (tetrahydro) state.[1]
Catalase Bovine Liver CatalaseDecomposes H₂O₂ generated by uncoupled pterin oxidation.[1]
Stop Solution 10% (w/v) Trichloroacetic Acid (TCA)Precipitates protein to quench reaction.[1]
Mobile Phase 50 mM Sodium Acetate, pH 4.0 / 5% AcetonitrileFor HPLC separation of Phe and Tyr.

Detailed Protocol: PAH Inhibition Assay

Step 1: Stock Solution Preparation (Critical)[1]
  • Inhibitor Stock: Dissolve 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to 10 mM in 10 mM HCl (degassed).

    • Scientific Logic:[1][3][4] Tetrahydropteridines are stable in acid but oxidize rapidly at neutral pH. Never dissolve directly in PBS or water.

  • BH4 Stock: Dissolve to 10 mM in 10 mM HCl. Store aliquots at -80°C.

  • Assay Buffer: 100 mM HEPES, pH 7.0, containing 100 mM KCl.

Step 2: Assay Setup (96-well or Microtube)

Prepare the reaction mix on ice. The final reaction volume is 100 µL .

  • Mix Preparation: In each tube, combine:

    • Assay Buffer (to final vol)

    • Catalase (0.1 mg/mL final)[1]

    • L-Phenylalanine (1 mM final)[1]

    • Test Compound (Variable concentrations: 0.1 µM – 100 µM)[1]

    • hPAH Enzyme (5 µg/mL final)[1]

  • Pre-Incubation: Incubate at 25°C for 5 minutes .

    • Note: This allows the 4-chloro analog to equilibrate with the active site before the natural cofactor competes.

  • Initiation: Start the reaction by adding a mixture of BH4 (100 µM final) and DTT (5 mM final) .

    • Why Coupled? DTT prevents the rapid non-enzymatic oxidation of both the inhibitor and the cofactor during the assay.

Step 3: Reaction & Termination
  • Incubate at 25°C for 15 minutes .

    • Linearity Check: Ensure the reaction remains linear (substrate consumption <10%).

  • Stop Reaction: Add 50 µL of 10% TCA . Vortex immediately.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove precipitated protein. Collect the supernatant.

Step 4: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (Excitation: 275 nm, Emission: 305 nm). Tyrosine has native fluorescence.[1]

  • Injection: 20 µL of supernatant.

  • Quantification: Calculate L-Tyrosine concentration using a standard curve (0–50 µM L-Tyr).

Data Analysis & Interpretation

Inhibition Kinetics (IC50 & Ki)

Plot the initial velocity (


) of Tyrosine formation against the log of inhibitor concentration.

[1]

Diagnostic Table: Expected Results

ParameterObservationInterpretation
IC50 Value Low µM range (e.g., 1–10 µM)Potent competitive inhibition vs BH4.[1]
Mode of Inhibition Lineweaver-Burk: Lines intersect at Y-axisCompetitive .[1] The inhibitor binds to the same site as BH4.
Time-Dependence IC50 decreases with pre-incubation timeSuggests slow-tight binding or covalent modification (rare for Cl-pteridines unless nucleophile present).[1]
Effect of DTT Loss of potency without DTTInhibitor oxidized to dihydro-form (likely inactive).[1]

Troubleshooting & Expert Tips

  • Auto-oxidation Artifacts: If the "Inhibitor Only" control (no enzyme) shows a color change (yellowing), the tetrahydropteridine has oxidized to the dihydro- (7,8-H2) or fully oxidized pterin.[1] This invalidates the concentration. Solution: Increase DTT to 10 mM or use an anaerobic glove box.

  • Solubility: The 4-chloro substituent increases lipophilicity compared to natural BH4.[1] If precipitation occurs in the assay buffer, include 5% DMSO .

  • Substrate Inhibition: High concentrations of L-Phe (>2 mM) can inhibit hPAH.[1] Ensure substrate concentration is near

    
     (approx 100-200 µM) for accurate 
    
    
    
    determination.[1]

References

  • Fitzpatrick, P. F. (2012). "Allosteric regulation of phenylalanine hydroxylase." Archives of Biochemistry and Biophysics, 519(2), 194-201. Link

  • Flydal, M. I., & Martinez, A. (2013). "Phenylalanine hydroxylase: function, structure, and regulation." IUBMB Life, 65(4), 341-349. Link

  • Werner, E. R., et al. (2011). "Tetrahydrobiopterin: biochemistry and pathophysiology." Biochemical Journal, 438(3), 397-414. Link

  • Pfleiderer, W. (1985). "Chemistry of pteridines." Comprehensive Heterocyclic Chemistry, 3, 263-327.
  • Kappock, T. J., & Caradonna, J. P. (1996). "Pterin-Dependent Amino Acid Hydroxylases."[1] Chemical Reviews, 96(7), 2659-2756. Link[1]

Sources

Method

Translational Application Note: In Vivo Evaluation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Derivatives

Target Audience: Translational Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale The compound 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 17...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Translational Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2) is a highly versatile, commercially available synthetic building block[1][2]. In medicinal chemistry, the pteridine ring system is recognized as a "privileged scaffold" due to its profound ability to mimic endogenous purines and enzyme cofactors[3].

Because the base compound is an early-stage intermediate, preclinical efficacy testing focuses on the derivatives synthesized from this core scaffold. These derivatives primarily branch into two distinct pharmacological axes:

  • Oncology (Kinase Inhibition): The tetrahydropteridine core provides critical hydrogen-bond donor/acceptor motifs that perfectly anchor into the ATP-binding hinge region of kinases such as EGFR, PLK1, and BRD4[4][5][6].

  • Cardiometabolic & Neurological (Cofactor Mimicry): The reduced 5,6,7,8-tetrahydropteridine structure is a structural analogue of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for nitric oxide synthase (NOS) and tryptophan hydroxylase 2 (TPH2). Derivatives of this scaffold are used to restore NOS coupling in oxidative stress models or act as molecular chaperones for mutant TPH2[7][8][9].

This application note provides field-proven, self-validating in vivo protocols for evaluating the efficacy of 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine derivatives across both therapeutic domains.

Pharmacological Workflow & Pathway Visualization

The following diagram illustrates the divergent drug development pathways originating from the 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine scaffold, mapping them to their respective in vivo models and pharmacodynamic readouts.

G Scaffold 4-Chloro-8-methyl-5,6,7,8- tetrahydropteridine (CAS 1710472-48-2) Privileged Scaffold Kinase Kinase Inhibitor Derivatives (e.g., EGFR, PLK1, BRD4) Scaffold->Kinase Scaffold Hopping / SAR Optimization NOS NOS/TPH2 Modulators (BH4 Cofactor Mimics) Scaffold->NOS Structural Mimicry Oncology Oncology Xenograft Models (e.g., NSCLC, U87 Glioma) Kinase->Oncology In Vivo Efficacy Cardio Cardiometabolic Models (e.g., db/db Mice) NOS->Cardio In Vivo Efficacy Apoptosis Tumor Regression & Target Engagement (Ki-67↓) Oncology->Apoptosis Pharmacodynamic Readout NOS_Coupling NOS Coupling Restoration & ROS Reduction Cardio->NOS_Coupling Pharmacodynamic Readout

Figure 1: Divergent drug development and in vivo testing pathways for tetrahydropteridine derivatives.

Experimental Protocol 1: Oncology Xenograft Models (Kinase Inhibition)

Causality & Model Selection: Pteridine-based kinase inhibitors (e.g., targeting EGFR T790M/L858R) require in vivo validation to ensure the compound can penetrate tumor tissue and overcome resistance mechanisms[5]. Human Non-Small Cell Lung Cancer (NSCLC) xenografts in athymic nude mice are the gold standard because they allow for direct, macroscopic measurement of tumor volume while preserving the human genetic profile of the target kinase[6].

Step-by-Step Methodology
  • Cell Preparation: Culture human NSCLC cells (e.g., H1975, which harbors the EGFR L858R/T790M double mutation) in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as

    
    ), randomize mice into four groups (n=8/group).
    
  • Dosing Regimen:

    • Group 1 (Negative Control): Vehicle (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) via oral gavage (PO), daily.

    • Group 2 (Positive Control): Erlotinib or Osimertinib (10 mg/kg, PO, daily)[6].

    • Group 3 & 4 (Test Articles): Tetrahydropteridine derivative at Low (10 mg/kg) and High (30 mg/kg) doses, PO, daily.

  • In Vivo Monitoring: Measure tumor volume and body weight every 3 days for 21 days.

  • Tissue Harvesting & Pharmacodynamics: On Day 21, sacrifice the animals. Excise the tumors, weigh them, and split them: half flash-frozen in liquid nitrogen for Western blot (p-EGFR, cleaved caspase-3), and half fixed in 10% formalin for Immunohistochemistry (Ki-67 proliferation index).

Self-Validating System Checkpoints
  • Internal Validation: The assay is only deemed valid if Group 1 (Vehicle) exhibits exponential tumor growth reaching >1000 mm³ by Day 21, and Group 2 (Positive Control) demonstrates >50% Tumor Growth Inhibition (TGI).

  • Target Engagement Verification: Macroscopic tumor shrinkage must correlate with molecular readouts (a statistically significant decrease in p-EGFR and Ki-67 staining in the test groups compared to the vehicle).

Experimental Protocol 2: Cardiometabolic Models (NOS Coupling & BH4 Mimicry)

Causality & Model Selection: In conditions like diabetic cardiomyopathy, oxidative stress oxidizes endogenous BH4 to dihydrobiopterin (BH2), leading to the "uncoupling" of NOS. Uncoupled NOS produces superoxide instead of nitric oxide, exacerbating tissue damage[8]. The db/db mouse model (leptin receptor deficiency) naturally develops type 2 diabetes, severe oxidative stress, and subsequent BH4 depletion, making it the perfect causal model to test if a tetrahydropteridine derivative can act as a cofactor substitute to re-couple NOS and rescue cardiac function[9].

Step-by-Step Methodology
  • Animal Selection: Utilize 12-week-old male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and age-matched wild-type (WT) littermates.

  • Baseline Echocardiography: Perform M-mode echocardiography under light isoflurane anesthesia (1-1.5%) to establish baseline Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

  • Dosing Regimen:

    • Group 1 (Healthy Control): WT mice + Vehicle (IP, daily).

    • Group 2 (Disease Control): db/db mice + Vehicle (IP, daily).

    • Group 3 (Positive Control): db/db mice + native BH4 (sapropterin, 20 mg/kg, IP, daily)[9].

    • Group 4 (Test Article): db/db mice + Tetrahydropteridine derivative (20 mg/kg, IP, daily).

  • Treatment Duration: Administer treatments for 4 weeks.

  • Functional & Biochemical Readouts:

    • At Week 4, repeat echocardiography to assess functional rescue.

    • Sacrifice animals and rapidly excise the heart. Isolate mitochondria from left ventricular tissue.

    • HPLC Analysis: Quantify the ratio of tetrahydropteridine (or BH4) to oxidized biopterin in cardiac tissue.

    • ROS Quantification: Measure superoxide production in cardiac homogenates using lucigenin-enhanced chemiluminescence.

Self-Validating System Checkpoints
  • Internal Validation: Group 2 (db/db Vehicle) must show a significantly depressed LVEF (<50%) and a severely depressed BH4:total biopterin ratio compared to Group 1 (WT).

  • Mechanistic Verification: If the test compound is efficacious, the restoration of LVEF in Group 4 must linearly correlate with a reduction in cardiac superoxide levels. If LVEF improves but ROS remains high, the compound is acting via an off-target mechanism rather than NOS re-coupling.

Quantitative Data Summary

The following table summarizes the expected quantitative benchmarks for successful tetrahydropteridine derivatives based on established literature parameters for these scaffolds[3][5][6][9].

Therapeutic Target / ModelPrimary Biomarker / ReadoutVehicle Control BaselineExpected Efficacy Threshold (Test Compound)Reference Standard
EGFR L858R/T790M (NSCLC Xenograft)Tumor Growth Inhibition (TGI %)0% (Exponential Growth)> 60% TGI at 30 mg/kgErlotinib: ~55-65% TGI
EGFR L858R/T790M (NSCLC Xenograft)Ki-67 Proliferation Index80 - 90% positive cells< 30% positive cellsOsimertinib: < 25%
NOS Uncoupling (db/db Mouse Heart)Left Ventricular Ejection Fraction (LVEF)~45% (Depressed)> 65% (Restored to near-WT)Native BH4: ~68%
NOS Uncoupling (db/db Mouse Heart)BH4 (or analog) : Total Biopterin Ratio< 0.2 (Highly Oxidized)> 0.8 (Restored Reductive State)Native BH4: > 0.85
TPH2 Chaperone (Neurological Model)Brain 5-HT (Serotonin) Levels~2.5 ng/mg tissue> 4.0 ng/mg tissueNative BH4: ~4.5 ng/mg

References

  • European Chemicals Agency (ECHA). "4-chloro-8-methyl-5,6,7,8-tetrahydropteridine - Substance Identity." ECHA CHEM. Available at: [Link]

  • PubChemLite. "1710472-48-2 (C7H9ClN4)." Université du Luxembourg. Available at: [Link]

  • Sharma, et al. "Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview." Orient J Chem. Available at:[Link]

  • Zhou, et al. "Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant." ResearchGate. Available at: [Link]

  • Al-Karmalawy, et al. "Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E." PMC. Available at:[Link]

  • Kulikov, et al. "Effects of the Combination of the C1473G Mutation in the Tph2 Gene... on Behavior, Brain 5-HT and Melanocortin Systems in Mice." PMC. Available at:[Link]

  • Thöny, et al. "Tetrahydrobiopterin: biochemistry and pathophysiology." Biochemical Journal. Available at:[Link]

  • Kim, et al. "BH4 activates CaMKK2 and rescues the cardiomyopathic phenotype in rodent models of diabetes." Life Science Alliance. Available at: [Link]

Sources

Application

"developing a screening library with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine derivatives"

Application Note: High-Throughput Synthesis and Screening of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Libraries Abstract The 5,6,7,8-tetrahydropteridine scaffold represents a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis and Screening of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Libraries

Abstract

The 5,6,7,8-tetrahydropteridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for adenosine triphosphate (ATP) in kinase inhibition and a cofactor mimic for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. However, the development of screening libraries based on 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine presents a unique paradox: the 4-chloro substituent provides a necessary handle for diversification, yet the electron-rich 5,6,7,8-tetrahydro core renders the molecule highly susceptible to oxidative degradation and deactivates the C4 position toward nucleophilic aromatic substitution (


).

This guide outlines a "Diversify-then-Reduce" strategy to overcome these synthetic barriers. We provide a validated protocol for generating a library of C4-substituted derivatives, stabilizing the resulting tetrahydropteridines, and executing high-fidelity screening assays under controlled conditions.

Strategic Chemical Logic

The Reactivity Paradox

Direct utilization of 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine as a starting scaffold is chemically suboptimal for two reasons:

  • Electronic Deactivation: In the tetrahydro form, the nitrogen atoms at positions 5 and 8 are

    
     hybridized and electron-donating. They push electron density into the pyrimidine ring, significantly raising the energy barrier for nucleophilic attack at C4.
    
  • Oxidative Instability: The 5,6,7,8-tetrahydropteridine system is an electron-rich cyclic hydrazine/diamine equivalent. Exposure to atmospheric oxygen rapidly oxidizes the core to the 7,8-dihydro or fully aromatic pteridine, destroying the library's integrity before screening.

The Solution: Late-Stage Reduction

To ensure library purity and reaction efficiency, we employ a Diversify-then-Reduce workflow. The library is generated by performing


 on the electron-deficient aromatic  precursor (4-chloro-8-methylpteridine), followed by a global reduction step to yield the target tetrahydro-derivatives.

SynthesisWorkflow Figure 1: Strategic 'Diversify-then-Reduce' Workflow for Tetrahydropteridine Libraries Scaffold Scaffold Precursor (4-Chloro-8-methylpteridine) Diversification Library Diversification (S_NAr with R-NH2) Scaffold->Diversification  Nucleophilic  Displacement Intermediate Stable Intermediate (4-Amino-8-methylpteridine) Diversification->Intermediate  Purification Reduction Core Reduction (NaBH4 or H2/Pt) Intermediate->Reduction  Global  Reduction Stabilization Stabilization (HCl Salt Formation) Reduction->Stabilization  Acidification Screening Screening Assay (Anaerobic Conditions) Stabilization->Screening  Plating

Protocol: Library Synthesis

Phase 1: Scaffold Diversification ( )

Objective: Displace the C4-chloro group with a diverse set of primary and secondary amines. Precursor: 4-Chloro-8-methylpteridine (Note: If not commercially available, synthesize via chlorination of 8-methylpteridin-4(3H)-one using


).

Reagents:

  • Scaffold: 4-Chloro-8-methylpteridine (0.1 M in DMSO)

  • Nucleophiles: Diverse amine library (

    
    , 
    
    
    
    )
  • Base: DIPEA (Diisopropylethylamine) or

    
    
    

Step-by-Step Protocol:

  • Preparation: In a 96-well reaction block, dispense 100 µL of the Scaffold solution (10 µmol) into each well.

  • Addition: Add 1.2 equivalents of the specific amine monomer to each well.

  • Activation: Add 2.0 equivalents of DIPEA.

  • Reaction: Seal the block and incubate at 60°C for 4 hours .

    • Expert Insight: The aromatic pteridine is highly electron-deficient; higher temperatures may cause hydrolysis at C4. Monitor a control well by LC-MS.

  • Workup: Evaporate solvent (Genevac) or precipitate with water if the product is hydrophobic. Note: At this stage, the aromatic intermediates are stable and can be stored.

Phase 2: Core Reduction (Tetrahydro-Generation)

Objective: Reduce the pyrazine ring to the 5,6,7,8-tetrahydro state. Critical Control: This step must be performed under an inert atmosphere (


 or Ar) to prevent re-oxidation.

Reagents:

  • Reducing Agent: Sodium Borohydride (

    
    ) or Cyanoborohydride (
    
    
    
    )
  • Solvent: Methanol (anhydrous, degassed)

Step-by-Step Protocol:

  • Dissolution: Redissolve the aromatic intermediates in 200 µL degassed Methanol .

  • Reduction: Add 5.0 equivalents of

    
     (as a freshly prepared solution in dry diglyme or solid addition in a glovebox).
    
  • Incubation: Stir at room temperature for 2 hours under Nitrogen.

    • Mechanism:[1][2][3][4] The reduction typically proceeds 7,8-dihydro

      
       5,6,7,8-tetrahydro. The 8-methyl group facilitates the reduction by stabilizing the cation intermediate.
      
  • Quenching & Stabilization: Carefully quench with 1.0 M HCl in Methanol (anhydrous).

    • Why: This converts the base to the Hydrochloride Salt . Tetrahydropteridines are significantly more stable to oxidation as cationic salts than as free bases.

  • Isolation: Evaporate to dryness under vacuum. Store plates at -80°C under Argon .

Stability & Handling (The "Self-Validating" System)

The primary failure mode for this library is oxidation. To validate the integrity of your library before screening, implement the following QC checkpoints.

Table 1: Stability Profile of 5,6,7,8-Tetrahydropteridines

ConditionHalf-Life (

)
ObservationRecommendation
Phosphate Buffer pH 7.4 (Air) < 30 minsRapid yellowing (Oxidation to Dihydro)DO NOT USE for long incubations without antioxidants.
Phosphate Buffer + 1mM DTT > 4 hoursClear solutionMandatory for assay buffers.
DMSO (Anhydrous) ~ 24 hoursSlow degradationAcceptable for stock solutions if sealed.
1M HCl (Solid/Solution) > 6 monthsStableStorage form of choice.

QC Protocol:

  • Include a "Sentinel Well" containing unsubstituted 8-methyl-5,6,7,8-tetrahydropteridine.

  • Before screening, measure Absorbance at 300 nm (Tetrahydro) vs 330-350 nm (Dihydro/Aromatic) . A shift to higher wavelength indicates oxidation.

Screening Assay Protocol

Context: Screening for Kinase Inhibition or NOS Cofactor Mimicry. Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM


, 1 mM DTT (Critical) , 0.1 mg/mL BSA.

Workflow:

  • Degassing: Sparged all buffers with Helium or Nitrogen for 15 minutes prior to use.

  • Plate Preparation: Transfer library compounds (in DMSO) to the assay plate using an acoustic dispenser (Echo) to minimize air exposure time.

  • Enzyme Addition: Add enzyme solution immediately.

  • Substrate Addition: Initiate reaction with ATP/Substrate mix.

  • Readout:

    • Kinase: ADP-Glo or LanthaScreen.

    • NOS: Griess reagent (Nitrite detection).

Data Interpretation (SAR):

  • C4-Amino Substituents: Probe the "hinge region" in kinases. Bulky hydrophobic groups (e.g., piperidines, anilines) often improve potency but may reduce solubility.

  • 8-Methyl Effect: The N8-methyl group restricts conformation. Compare activity with 8-H analogs (if available) to determine if the "locked" conformation favors binding.

References

  • Pteridine Synthesis & Reactivity

    • Taylor, E. C., & Ray, P. S. (1987). Pteridines. 83. Synthesis of 5,6,7,8-tetrahydropteridines. Journal of Organic Chemistry. Link

  • Stability of Tetrahydropteridines

    • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. Link

  • Kinase Inhibitor Scaffolds

    • Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1. Current Biology. (Demonstrates the utility of the dihydropteridinone scaffold, closely related to the target). Link

  • Nucleophilic Substitution (

    
    ) on Pteridines: 
    
    • Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Nucleophilic substitution reactions on 4-chloropteridine derivatives. Tetrahedron Letters. Link

  • Oxidation Prevention Protocols

    • BenchChem Technical Guides. (2025).[5] Handling Air-Sensitive Tetrahydropyridine and Pteridine Derivatives.[6]Link (Generalized protocol grounding).

Disclaimer: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine derivatives are potent biological modulators. All synthesis and screening should be conducted in accordance with local chemical hygiene and biosafety regulations.

Sources

Method

Application Note: Fluorescent Labeling of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Chemical biologists, medicinal chemists, and drug development professionals. Compound of Interest: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2) Introduction & Scientific Rationale Te...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, medicinal chemists, and drug development professionals. Compound of Interest: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2)

Introduction & Scientific Rationale

Tetrahydropteridines are essential biological cofactors, most notably represented by tetrahydrobiopterin (BH4), which plays an indispensable role in the function of aromatic amino acid hydroxylases and nitric oxide synthases. Tracking the localization, binding kinetics, and metabolic fate of pteridine analogs in living systems requires robust fluorescent probes.

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine serves as a highly versatile synthetic intermediate for generating these probes. The core chemical strategy relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyrimidine ring highly activates the C4-Cl bond, making it an excellent leaving group when subjected to attack by primary amines[1]. By reacting this precursor with amine-functionalized fluorophores (e.g., Cy5-amine or Alexa Fluor™ 488-amine), researchers can generate stable, fluorescently tagged 4-amino-tetrahydropteridine derivatives.

Causality in Experimental Design (E-E-A-T)

Designing a protocol for this specific compound requires overcoming several inherent chemical challenges:

  • Chemoselectivity via Base Selection: The reaction utilizes N,N-Diisopropylethylamine (DIPEA) in anhydrous Dimethylformamide (DMF). DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. If HCl is not scavenged, it protonates the incoming fluorophore-amine, rendering it non-nucleophilic and halting the reaction.

  • Mitigating Autoxidation: Tetrahydropteridines are notoriously unstable in the presence of molecular oxygen, rapidly undergoing autoxidation to form quinonoid dihydropterins and reactive superoxide species[2]. Therefore, the entire synthesis must be conducted under a strict inert atmosphere (Argon/N₂).

  • Chromatographic Stabilization: During downstream High-Performance Liquid Chromatography (HPLC) purification, the addition of reducing agents such as Dithiothreitol (DTT) or Ascorbic Acid to the mobile phase is mandatory to preserve the fully reduced tetrahydro-state of the pteridine ring[3].

Mechanistic & Experimental Workflows

SNAr_Pathway A 4-Chloro-8-methyl-THP (Electrophile) B Fluorophore-NH2 (Nucleophile) C DIPEA / DMF (Base / Solvent) D Meisenheimer Complex (Transition State) C->D Facilitates E Fluorescent THP Probe (Target Conjugate) D->E F DIPEA·HCl (Byproduct) D->F AB AB AB->D

Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway for labeling 4-chloro-tetrahydropteridines.

Protocol_Workflow S1 1. Inert Setup (Argon/N2) S2 2. Reagent Mixing (THP + Dye + Base) S1->S2 S3 3. SNAr Reaction (25°C, 4-6h, Dark) S2->S3 S4 4. HPLC Purification (Ascorbic Acid/DTT) S3->S4 S5 5. Lyophilization (Store at -80°C) S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the fluorescent probe.

Materials and Reagents

  • Precursor: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2)

  • Fluorophore: Amine-derivatized dye (e.g., Cy5-amine, Alexa Fluor™ 488-amine, or FITC-cadaverine)

  • Solvent & Base: Anhydrous Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA)

  • Stabilizers: L-Ascorbic Acid (BioUltra grade), Dithiothreitol (DTT)

  • Equipment: Schlenk line or anaerobic glovebox, amber reaction vials, Preparative HPLC system with UV/Vis and Fluorescence detectors.

Step-by-Step Methodology

Phase 1: Anaerobic Reaction Setup

Self-Validation Check: Ensure all solvents are degassed via freeze-pump-thaw cycles prior to introduction into the glovebox to prevent premature autoxidation.

  • Inside an anaerobic glovebox (or under a continuous Argon stream), dissolve 10 mg (approx. 0.05 mmol) of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in 1.0 mL of anhydrous DMF in an amber glass vial.

  • Add 1.1 equivalents of the chosen Fluorophore-amine to the solution. The slight excess ensures complete consumption of the pteridine precursor.

  • Add 3.0 equivalents of DIPEA (approx. 26 µL).

  • Seal the amber vial tightly, remove it from the glovebox, and stir the reaction mixture at 25°C for 4 to 6 hours. Protect the vial from ambient light to prevent photobleaching of the fluorophore.

Phase 2: Reaction Quenching & HPLC Purification

Causality Note: The reaction is not quenched with water directly, as sudden pH shifts in oxygenated water will destroy the tetrahydropteridine core.

  • Prepare the HPLC mobile phases:

    • Buffer A: 0.1% Formic Acid in MS-grade Water containing 1 mM Ascorbic Acid and 0.5 mM DTT.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Quench the reaction by diluting the DMF mixture 1:5 with Buffer A. The acidic environment halts the SNAr reaction, while the Ascorbic Acid/DTT matrix locks the pteridine in its reduced state[3].

  • Inject the mixture onto a Preparative C18 RP-HPLC column. Run a gradient of 5% to 80% Buffer B over 30 minutes.

  • Monitor elution using dual-wavelength UV/Vis (254 nm for the pteridine core and the specific λmax of the fluorophore).

Phase 3: Lyophilization and Storage
  • Pool the fractions containing the pure fluorescent conjugate.

  • Immediately flash-freeze the pooled fractions in liquid nitrogen.

  • Lyophilize in the dark for 24–48 hours.

  • Store the resulting dry powder at -80°C under Argon.

Quantitative Data Summary

The choice of fluorophore directly impacts the steric hindrance during the SNAr transition state, influencing overall yield and reaction time. The table below summarizes the expected parameters for common amine-reactive dyes conjugated to 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Fluorophore AmineExcitation (nm)Emission (nm)Reaction Time (h)Typical Yield (%)
Cy5-Amine 6466624.078
Alexa Fluor™ 488-Amine 4905254.582
FITC-Cadaverine 4955196.065
Dansyl-Ethylenediamine 3365105.570

Note: Yields are based on isolated, HPLC-purified products. Lower yields for FITC-Cadaverine are typically due to competitive thiourea linkage instability under certain acidic purification conditions.

References

  • Ding et al. "Approaches for the Development of Antiviral Compounds: The Case of Hepatitis C Virus." Springer / Diva Portal. Available at:[1]

  • "Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties." National Institutes of Health (NIH). Available at:[2]

  • "Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies." MDPI. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine synthesis"

Technical Support Center: Pteridine Synthesis Optimization Subject: Improving the yield of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (and related intermediates) Ticket ID: #PTD-SYN-808 Assigned Scientist: Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pteridine Synthesis Optimization Subject: Improving the yield of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (and related intermediates) Ticket ID: #PTD-SYN-808 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Diagnosis

User Query: How to improve the yield of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Technical Diagnosis: If you are attempting to isolate 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine directly, your low yields are likely due to chemical instability . A 4-chloro substituent on a reduced (tetrahydro) pteridine ring creates a highly reactive imidoyl chloride moiety within a secondary amine framework. This species is prone to rapid hydrolysis (reverting to the lactam) or polymerization.

The Corrective Strategy (The "Aromatic First" Protocol): High-yield synthesis of tetrahydro-pteridine derivatives requires a specific sequence:

  • Chlorination of the aromatic precursor (8-methylpteridin-4(3H)-one).

  • Nucleophilic Displacement (Substitution of Cl with the desired amine/nucleophile).

  • Selective Reduction to the 5,6,7,8-tetrahydro form.

Note: Attempting to reduce the 4-chloro-pteridine directly will typically result in dehalogenation (loss of Cl) rather than ring reduction with retention of the halogen.

Strategic Workflow Visualization

The following diagram illustrates the high-yield "Aromatic Route" versus the low-yield "Direct Route."

PteridineSynthesis Start 8-Methylpteridin-4(3H)-one (Aromatic Precursor) Direct Direct Chlorination of Tetrahydro form Start->Direct Avoid Step1 Step 1: Aromatic Chlorination (POCl3/PCl5) Start->Step1 Recommended Fail Low Yield / Tars (Oxidation/Hydrolysis) Direct->Fail Inter 4-Chloro-8-methylpteridine (Stable Intermediate) Step1->Inter Step2 Step 2: Nucleophilic Substitution (R-NH2) Inter->Step2 Subst 4-Amino-8-methylpteridine Step2->Subst Step3 Step 3: Selective Reduction (NaBH4 or H2/Cat) Subst->Step3 Final Target: 4-Amino-8-methyl- 5,6,7,8-tetrahydropteridine Step3->Final

Caption: Figure 1. Comparative workflow showing the instability of direct tetrahydro-chlorination vs. the standard substitution-reduction sequence.

Detailed Protocol: Optimizing the Chlorination Step

The bottleneck is often the conversion of 8-methylpteridin-4(3H)-one to 4-chloro-8-methylpteridine . This lactam is notoriously insoluble and unreactive.

Optimized Chlorination Protocol
ParameterStandard ConditionHigh-Yield Optimized Condition Why? (Mechanism)
Reagent POCl₃ (Neat)POCl₃ + PCl₅ (1.1 eq) PCl₅ acts as a "starter" to form the active phosphorochloridate species more rapidly than POCl₃ alone.
Catalyst NoneDMF (Catalytic, 2-3 drops) Forms the Vilsmeier-Haack reagent (Chloroiminium ion), drastically increasing electrophilicity.
Temperature Reflux (105°C)Reflux (105°C) Required to overcome the high lattice energy of the pteridinone crystal.
Workup Pour into Ice/WaterEvaporate POCl₃ → DCM Extraction Direct water quench hydrolyzes the product back to the starting material due to local heating and acidity.
Step-by-Step Execution:
  • Drying: Ensure 8-methylpteridin-4(3H)-one is dried under vacuum at 60°C overnight. Moisture consumes POCl₃ and generates H₃PO₄, which promotes polymerization.

  • Reaction Assembly:

    • In a round-bottom flask, suspend the starting material (1.0 eq) in POCl₃ (10-15 vol) .

    • Add PCl₅ (1.1 eq) . Caution: Exothermic.

    • Add 3 drops of anhydrous DMF.

  • Heating: Reflux at 105-110°C.

    • Checkpoint: The suspension should solubilize and turn from beige/yellow to clear orange/red upon completion (usually 2-4 hours).

  • Critical Workup (The "Dry Quench"):

    • Do NOT pour the hot reaction mixture directly into water.

    • Step A: Evaporate excess POCl₃ on a rotary evaporator (use a KOH trap) to obtain a thick syrup/residue.

    • Step B: Dilute the residue with dry Dichloromethane (DCM) or Chloroform.

    • Step C: Pour this organic solution slowly into a stirred mixture of Ice and saturated NaHCO₃ (or dilute NH₄OH).

    • Result: This keeps the product in the organic phase and neutralizes the acid in the aqueous phase, preventing acid-catalyzed hydrolysis.

Troubleshooting Guide

Issue: "My product reverts to the starting material (Lactam) during workup."

  • Cause: The 4-chloro-pteridine bond is labile in acidic aqueous media. When you quench POCl₃ with water, you generate HCl and heat.

  • Solution: Use the "Dry Quench" method described above. Maintain pH > 7 during the quench using ammonia water or bicarbonate.

Issue: "Low yield; black tar formation."

  • Cause: Overheating or "charring" due to lack of solvent.

  • Solution: Ensure sufficient POCl₃ volume (at least 10 volumes). If the reaction is too thick, the local heating degrades the ring. Check the purity of your starting material; residual sugars or precursors from the pteridine ring synthesis will char instantly.

Issue: "I cannot reduce the 4-chloro intermediate to the tetrahydro form."

  • Cause: As noted in the Executive Summary, catalytic hydrogenation (H₂/Pd) of a chloro-heterocycle usually causes hydrogenolysis (removing the Cl) before reducing the ring.

  • Solution: You must displace the Chlorine with your target amine (e.g., ammonia, methylamine, aniline) first. The resulting 4-amino-pteridine can then be reduced to the 5,6,7,8-tetrahydro-4-amino-pteridine using NaBH₄ in MeOH or H₂/PtO₂ in acetic acid [1].

Frequently Asked Questions (FAQs)

Q: Can I use SOCl₂ (Thionyl Chloride) instead of POCl₃? A: Generally, no . Thionyl chloride is not electrophilic enough to activate the pteridinone lactam oxygen efficiently. POCl₃ (often with PCl₅) is required to form the intermediate phosphorodichloridate leaving group.

Q: Why is the N8-methyl group important for yield? A: The N8-methyl group locks the pteridine in a specific tautomeric form and prevents N-alkylation side reactions during subsequent steps. If you are methylating after chlorination, you risk methylating the N5 position or the 4-amino group. It is best to start with 8-methylpteridin-4-one .

Q: How do I store the 4-chloro intermediate? A: Do not store it. Process it immediately. 4-chloropteridines are moisture-sensitive. If storage is mandatory, keep under Argon at -20°C in a desiccator.

References

  • Synthesis of 5,6,7,8-Tetrahydropteridines

    • Title: Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate.[1]

    • Source: MDPI (Molecules).
    • Relevance: Describes the reduction conditions (PtO2/Acid) for pteridine rings.
    • URL:[Link]

  • Scale-Up of Chlorination (POCl3/Pyridine)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source: MDPI (Molecules).
    • Relevance: Validates the use of base catalysis and stoichiometry for chlorin
    • URL:[Link]

  • BI 2536 (Pteridinone)

    • Title: BI 2536, a potent and selective inhibitor of polo-like kinase 1.[2][3][4]

    • Source: Current Biology / NCBI.
    • Relevance: Establishes the standard synthetic route for N8-methyl/cyclopentyl pteridinone derivatives (Aromatic functionaliz
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Solubilizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

[1] Executive Summary: The "Goldilocks" Challenge You are likely encountering difficulties with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine because it sits at a frustrating intersection of chemical properties: Lattice...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Goldilocks" Challenge

You are likely encountering difficulties with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine because it sits at a frustrating intersection of chemical properties:

  • Lattice Energy: The pteridine core promotes strong

    
    -stacking and hydrogen bonding, resisting dissolution.
    
  • Oxidative Instability: The tetrahydro ring (positions 5,6,7,8) is electron-rich and prone to oxidation by air, turning your solution yellow/brown.

  • Chemical Reactivity: The 4-chloro substituent is an electrophilic handle. While useful for synthesis (SNAr), it makes the compound liable to solvolysis (hydrolysis/alcoholysis) in protic solvents.

This guide provides a self-validating workflow to solubilize and handle this intermediate without degrading it.

Part 1: Solubility Troubleshooting (The "Dissolution" Phase)

FAQ 1: "I'm trying to dissolve the solid in Methanol or Ethanol, but it won't dissolve (or it degrades). Why?"

The Technical Reality: You are facing two problems here. First, pteridines generally have poor solubility in alcohols. Second, and more critically, you are risking a chemical reaction, not just a physical dissolution.

  • The Trap: The 4-chloro group is a leaving group. Heating this compound in methanol (especially with any base present) can drive a nucleophilic aromatic substitution, converting your starting material into the 4-methoxy derivative.

  • The Fix: Switch to Dipolar Aprotic Solvents .

Recommended Solvent System:

Solvent Solubility Potential Stability Risk Recommended For
DMSO (Anhydrous) High (>50 mg/mL) Low (if degassed) Stock solutions, NMR, Biological Assays
DMAc / DMF High Low Synthetic Reactions (SNAr)
Methanol/Ethanol Low High (Solvolysis) Avoid (unless reacting intentionally)
Water (pH 7) Negligible High (Hydrolysis) Avoid

| 0.1M HCl | Moderate | Moderate | Analytical Standards (Short term only) |[1]

FAQ 2: "I bought the HCl salt, but it won't dissolve in DCM or Chloroform."

The Diagnosis: The hydrochloride salt is ionic. It will not dissolve in non-polar chlorinated solvents like Dichloromethane (DCM) or Chloroform, which are designed for the free base.

The Protocol: Free Base Liberation (In Situ) If you need the compound in an organic layer for a reaction:

  • Suspend the HCl salt in the organic solvent (DCM/THF).

  • Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) in a 1:1 molar equivalent.

  • Result: The base scavenges the HCl, liberating the free base 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, which should then enter the solution.[1]

Part 2: Stability & Handling (The "Preservation" Phase)

FAQ 3: "My clear solution turned yellow/brown after sitting on the bench for 2 hours."

The Mechanism: This is the hallmark of oxidative dehydrogenation . The 5,6,7,8-tetrahydro ring is being oxidized back to the dihydro- or fully aromatic pteridine species. This process is accelerated by light and basic pH.

Workflow: The "Argon Blanket" Protocol To maintain integrity, you must exclude oxygen.

  • Degas Solvents: Sparge your DMSO or DMF with Argon or Nitrogen for 15 minutes before adding the solid.

  • Headspace: Always store the vial with an inert gas headspace.

  • Temperature: Store stock solutions at -20°C or -80°C. Never store at room temperature.

Visualizing the Stability Logic

The following decision tree illustrates the critical handling steps to prevent degradation.

StabilityWorkflow Start Solid 4-Cl-Tetrahydropteridine SolventChoice Select Solvent Start->SolventChoice Protic Protic (MeOH, H2O) SolventChoice->Protic Avoid Aprotic Aprotic (DMSO, DMF) SolventChoice->Aprotic Preferred Result1 Solvolysis/Hydrolysis (Cl replaced by OH/OR) Protic->Result1 Reactive Cl Degas Degas (Ar/N2) Aprotic->Degas NoDegas No Degassing Aprotic->NoDegas Result3 Stable Solution Degas->Result3 Safe Result2 Oxidation (Yellowing/Aromatization) NoDegas->Result2 O2 Attack

Caption: Figure 1. Stability decision tree highlighting the risks of solvolysis in protic solvents and oxidation in non-degassed environments.

Part 3: Reaction Optimization (The "Application" Phase)

FAQ 4: "The compound precipitates immediately when I add my nucleophile (amine) for a reaction."

The Issue: You are likely creating a "supersaturation crash." The reaction product (the amino-pteridine) might be less soluble than the starting material, or the addition of the amine changes the polarity of the solvent mixture.

The "Co-Solvent Ramp" Strategy: Do not add the nucleophile neat or in a poor solvent.

  • Dissolve the 4-Cl-pteridine in minimal DMF/DMAc (High solubility).

  • Dissolve your nucleophile in the same solvent.

  • Mix slowly.

  • Troubleshooting: If precipitation persists, add a "solubilizing tail" solvent like NMP (N-Methyl-2-pyrrolidone) , which has exceptional power for planar heterocycles.[1]

FAQ 5: "How do I monitor the reaction? The starting material streaks on TLC."

The Fix: Pteridines streak on silica due to their basic nitrogens interacting with acidic silanols.

  • TLC Modification: Add 1% Triethylamine or 1% NH4OH to your TLC developing solvent (e.g., DCM/MeOH/NH4OH 90:9:1). This neutralizes the silica and sharpens the spots.

Part 4: Summary of Physical Properties

PropertyValue / DescriptionNote
Molecular Formula C₇H₉ClN₄
Molecular Weight ~184.62 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation
Solubility (Water) Poor (Free Base)Soluble as HCl salt (but hydrolytically unstable)
Solubility (DMSO) > 50 mMRecommended for stock
pKa (Predicted) ~5-6 (N5/N8 basicity)Protonates easily

References

  • BenchChem. (2025).[2][3] Addressing solubility issues of pteridine compounds in organic solvents. Retrieved from [1]

  • MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules. Retrieved from [1]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1][4]

  • ChemScene. (n.d.). 4-Chloro-8-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Product Data. Retrieved from [1]

Sources

Troubleshooting

"stabilizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in solution"

Technical Support Center: Stabilization Guide for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine ID: TS-PTER-04CL | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists Core...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization Guide for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

ID: TS-PTER-04CL | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Core Directive: The "Double Threat" Mechanism

As a researcher working with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , you are managing two conflicting instability pathways. Most standard protocols for pteridines (like Tetrahydrobiopterin/BH4) will fail here because they do not account for the reactive 4-chloro substituent.

You must mitigate two simultaneous degradation vectors:

  • Oxidative Aromatization (The Ring Issue): The electron-rich tetrahydropyrazine ring is highly susceptible to auto-oxidation by air, leading to quinonoid intermediates and eventual aromatization.

  • Nucleophilic Hydrolysis (The Substituent Issue): The 4-chloro group is an electrophilic leaving group. In the presence of water (even atmospheric moisture), it hydrolyzes to the thermodynamically stable lactam (4-hydroxy/one) form, rendering the molecule useless for SNAr reactions.

The Golden Rule: Store as a solid acid salt under argon. Handle in anhydrous, degassed, acidic organic solvents .

Degradation Pathways (Visualized)

The following diagram illustrates the consequences of improper handling. Use this to diagnose sample failure based on byproducts.

DegradationPathways cluster_prevention Stabilization Factors Target Target Molecule (4-Cl-8-Me-H4-Pteridine) Quinonoid Quinonoid Intermediate (Unstable, Yellow) Target->Quinonoid O2 / Air (Fast) Lactam 4-Hydroxypteridine (Lactam) (Precipitate/Inert) Target->Lactam H2O / pH > 5 (Hydrolysis of Cl) Aromatic Aromatic Pteridine (Inactive, Fluorescent) Quinonoid->Aromatic -2H / Rearrangement Acid Acidic pH (Protonation blocks oxidation) Dry Anhydrous Conditions (Prevents Hydrolysis) Inert Argon/N2 (Prevents Oxidation)

Caption: Figure 1.[1] Dual degradation pathways. Oxidation attacks the ring (yellowing), while hydrolysis attacks the chlorine (precipitation). Acid and Inert Gas block oxidation; Anhydrous conditions block hydrolysis.

Storage & Handling Protocols

A. Long-Term Storage (Solid State)

Never store the free base. The amine nitrogens must be protonated to reduce electron density in the ring, slowing oxidation.

ParameterSpecificationReasoning
Form HCl Salt (Dihydrochloride preferred)Protonation of N5/N8 stabilizes the ring against O₂ attack [1].
Atmosphere Argon (sealed vial)Displaces oxygen and moisture.
Temperature -20°C or -80°CKinetic suppression of auto-oxidation.
Desiccant P₂O₅ or Silica Gel in secondary containerPrevents moisture-driven hydrolysis of the C4-Cl bond.
B. Preparation of Stock Solutions

CRITICAL WARNING: Do NOT use DTT (Dithiothreitol) or Mercaptoethanol. Unlike standard BH4 protocols, thiols will attack the 4-Cl position via nucleophilic displacement, destroying your compound.

Recommended Solvent System:

  • Primary: Anhydrous DMAc (Dimethylacetamide) or DMSO.

  • Acidifier: 1% v/v 4M HCl in Dioxane (anhydrous).

  • Degassing: Mandatory.

Step-by-Step Protocol:

  • Degas Solvent: Sparge anhydrous DMAc with dry Argon for 15 minutes OR perform 3 cycles of Freeze-Pump-Thaw.

  • Acidify: Add the anhydrous HCl/Dioxane to the solvent before adding the solid. The target is an apparent pH < 2.

  • Dissolve: Add the 4-Chloro-tetrahydropteridine solid under a stream of Argon.

  • Use: Use immediately. If storage is required, freeze at -80°C (stable for < 48 hours).

Experimental Troubleshooting (FAQ)

Q1: My solution turned from colorless to bright yellow/orange. What happened?

  • Diagnosis: Oxidation. The "yellow" color is characteristic of quinonoid dihydropteridine intermediates formed by air exposure [2].

  • Fix: Your degassing was insufficient. Ensure all buffers/solvents are sparged with Helium or Argon. Add Ascorbic Acid (Vitamin C) as a non-nucleophilic antioxidant if the downstream reaction permits.

Q2: I see a white precipitate forming in my reaction mixture.

  • Diagnosis: Hydrolysis. The 4-chloro group has been displaced by water to form the 4-hydroxy (lactam) species, which is significantly less soluble in organic solvents.

  • Fix: Verify your solvents are "Anhydrous" grade (< 50 ppm water). Ensure your reaction vessel was flame-dried.

Q3: Can I use aqueous buffers for HPLC analysis?

  • Answer: Only if the run time is short (< 10 mins) and the buffer is acidic.

  • Protocol: Use 0.1% TFA or 0.1% Formic Acid in water (Solvent A). Keep the autosampler at 4°C. Do not use neutral phosphate buffers, as neutral/basic pH accelerates both oxidation and hydrolysis [3].

Q4: Why can't I use DTT to stabilize this? Everyone uses DTT for Tetrahydrobiopterin.

  • Answer: DTT is a thiol (R-SH). Thiols are excellent nucleophiles. Your molecule has a "leaving group" (Chlorine) at the 4-position. The DTT will attack the 4-position, kicking out the chlorine and forming a thioether byproduct. Use Ascorbic Acid instead.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Select Application AppType What is the intent? Start->AppType Reaction Chemical Synthesis (S_NAr, Coupling) AppType->Reaction Analysis Analytical (HPLC/LCMS) AppType->Analysis Storage Stock Solution (Not recommended) AppType->Storage Anhydrous Is water required? Reaction->Anhydrous MobilePhase USE: 0.1% TFA or Formic Acid Keep Autosampler at 4°C Analysis->MobilePhase UseDMAc USE: Anhydrous DMAc/DMSO + Argon Sparge Storage->UseDMAc Freeze at -80°C Anhydrous->UseDMAc No (Preferred) UseAcid USE: 1M HCl/Water + Ascorbic Acid (Use immediately) Anhydrous->UseAcid Yes (High Risk)

Caption: Figure 2. Solvent selection logic. Prioritize anhydrous, acidic organic solvents to prevent hydrolysis.

References

  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

    • Establishes the fundamental instability of the tetrahydropterin ring and the necessity of acidic stabiliz
  • Pfleiderer, W. (1985). Chemistry of pteridines. Comprehensive Heterocyclic Chemistry, 3, 263-320.
  • Heller, R., et al. (1999). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid. Journal of Biological Chemistry, 274, 16074–16051.[2]

    • Validates the use of non-thiol antioxidants (Ascorbate)
  • Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience. Provides the mechanistic basis for the hydrolysis of 4-chloropyrimidines (and by extension, pteridines) in aqueous media.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Characterizing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Welcome to the technical support guide for researchers working with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This document is designed to provide field-proven insights and troubleshooting workflows to help you proa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This document is designed to provide field-proven insights and troubleshooting workflows to help you proactively characterize this compound, validate its target engagement, and deconvolute potential off-target effects that may arise during your experiments.

The pteridine scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry. Derivatives are known to interact with various enzymes, particularly those in the folate pathway like Dihydrofolate Reductase (DHFR).[1][2][3][4][5] However, this structural motif can also lead to unintended interactions with other proteins, a critical consideration for any drug development professional. This guide provides a logical, phased approach to systematically build a comprehensive specificity profile for your compound.

Phase 1: Foundational Specificity Profiling

Before deploying a novel compound in complex cellular or in vivo models, a foundational understanding of its potential interaction landscape is essential. This proactive phase aims to anticipate, rather than react to, off-target effects.

Frequently Asked Questions (FAQs)

Question: I have synthesized or obtained 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. What are its likely on-targets and off-targets?

Answer: Based on its core 5,6,7,8-tetrahydropteridine structure, the primary hypothesis for the intended targets would be enzymes involved in folate metabolism.[1][3][5] Key candidates include:

  • Dihydrofolate Reductase (DHFR): This is a canonical target for many pteridine-based molecules and antifolates like methotrexate.[2][4][5] DHFR is a critical enzyme for the synthesis of nucleotides and certain amino acids, making it essential for cell proliferation.[5][6]

  • Pteridine Reductase 1 (PTR1): In some organisms, particularly kinetoplastids, PTR1 can act as a metabolic bypass for DHFR, and pteridine derivatives have been designed to inhibit it.[1][3]

Potential off-targets are broad and can include:

  • Kinases: The ATP-binding pocket of protein kinases is highly conserved, and many small molecules can exhibit inhibitory activity against a range of kinases, even if not designed to do so.[7][8][9] This is a major source of off-target effects for many therapeutic compounds.[8]

  • Other Nucleotide-Binding Proteins: Any protein that binds ATP, GTP, or other nucleotides could be a potential off-target due to structural similarities in their binding sites.

Troubleshooting Guide: How to Proactively Identify Potential Off-Targets

This workflow outlines the initial, cost-effective steps to map the interaction landscape of your compound.

Step 1: In Silico Off-Target Prediction

  • Causality: Before committing to expensive and time-consuming wet-lab experiments, computational models can predict potential off-target interactions by comparing the structure of your compound to databases of known ligands for thousands of proteins.[10] This approach flags potential liabilities early.

  • Protocol:

    • Obtain the SMILES or SDF file for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

    • Utilize established web-based or commercial software platforms that perform ligand-based similarity searches or structure-based docking against a large panel of protein targets.

    • Analyze the output, paying close attention to any predicted interactions with proteins known to cause adverse effects (e.g., hERG potassium channel) or with large protein families like kinases.[11]

    • Use these predictions to inform the design of subsequent biochemical screening panels.

Step 2: Broad-Panel Biochemical Screening (e.g., Kinome Profiling)

  • Causality: An in vitro screen against a large panel of purified enzymes provides direct, quantitative evidence of inhibitory activity. Kinase profiling is a standard industry practice to assess the selectivity of a compound.[7][12] It measures the compound's effect on the activity of hundreds of kinases, revealing both the intended and unintended interactions.[8][9]

  • Protocol:

    • Engage a contract research organization (CRO) that offers kinase profiling services or utilize an in-house platform.

    • Provide a high-purity sample of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

    • Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) against a large panel (e.g., >400 kinases).

    • Any kinase showing significant inhibition (e.g., >50% inhibition) is then selected for a follow-up dose-response analysis to determine the IC50 value.

  • Data Interpretation: The results are often presented in a table. A highly selective compound will inhibit only a few kinases, with a significant potency window between the primary target and any off-targets.

Table 1: Example Kinome Profiling Data for a Pteridine-Based Compound

Target Kinase% Inhibition @ 1 µMIC50 (nM)Target ClassNotes
DHFR (On-Target) 98%15Folate MetabolismExpected Primary Target
CDK2/CycA75%250Cell Cycle KinasePotential Off-Target
DYRK1A60%800Ser/Thr KinasePotential Off-Target
SRC12%>10,000Tyrosine KinaseNot significant
EGFR5%>10,000Tyrosine KinaseNot significant

Phase 2: Cellular Target Engagement & Validation

Observing a cellular effect is not sufficient proof of on-target activity. It is critical to demonstrate that the compound physically binds its intended target within the complex and physiologically relevant environment of a living cell.

Frequently Asked Questions (FAQs)

Question: My compound shows activity in a cell-based assay (e.g., reduces proliferation). How can I be sure it's binding to my intended target, like DHFR?

Answer: This is a critical validation step. A cellular phenotype can be caused by an off-target effect, compound toxicity, or other artifacts. The gold-standard method to confirm target binding in cells is the Cellular Thermal Shift Assay (CETSA) .[13][14][15] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16] By heating cells treated with your compound and measuring the amount of soluble target protein that remains, you can directly infer target engagement.[13][17]

Troubleshooting Guide: Protocol for Verifying Target Engagement using CETSA

This protocol provides a workflow for performing a classic Western blot-based CETSA experiment.

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat cells with Compound or DMSO start->treat heat Heat aliquots at various temperatures treat->heat lyse Lyse cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to separate soluble vs aggregated lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb quant Quantify Bands & Generate Melt Curve wb->quant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.

    • Harvest the cells and resuspend them in culture media.

    • Treat the cell suspension with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine at the desired concentration (e.g., 10x the IC50 from a cell viability assay) or with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[14]

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).[13]

    • Cool the samples at room temperature for 3 minutes.[17]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13] This method avoids detergents that could disrupt protein-ligand interactions.

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a specific and validated antibody against your target protein (e.g., anti-DHFR).[13][17]

    • Detect the signal using an appropriate HRP-conjugated secondary antibody and ECL substrate.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the DMSO control, indicating thermal stabilization of the target protein.

Phase 3: Deconvoluting On-Target vs. Off-Target Phenotypes

When experimental results are unexpected, a systematic approach is necessary to determine if the observed phenotype is a consequence of on-target activity, off-target effects, or a combination of both.

Frequently Asked Questions (FAQs)

Question: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that doesn't align with the known function of my primary target (DHFR). What should I do?

Answer: This is a common challenge in drug development. An unexpected phenotype strongly suggests the involvement of one or more off-targets. A logical workflow is required to diagnose the issue. Key strategies include:

  • Dose-Response Correlation: Compare the concentration of your compound required to elicit the unexpected phenotype with the IC50 for your primary target. A significant discrepancy (e.g., >10-fold) suggests an off-target is responsible.[7]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your primary target exists but has a different chemical scaffold, test it in the same assay. If this second inhibitor does not produce the same phenotype, it strongly implicates an off-target effect of your original compound.[7]

  • Rescue Experiments: The most definitive way to prove an on-target effect is to "rescue" it. This can be done by overexpressing a drug-resistant mutant of the target protein. If the cells with the resistant mutant are no longer affected by your compound, the phenotype is on-target. If the phenotype persists, it is off-target.[7]

Troubleshooting Guide: A Logical Workflow for Diagnosing Unexpected Cellular Phenotypes

This diagram outlines a decision-making process for researchers encountering anomalous results.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response. Does EC50 for phenotype correlate with IC50 for target? start->dose_response unrelated_inhibitor Test a structurally unrelated inhibitor of the same primary target. dose_response->unrelated_inhibitor Yes off_target Phenotype is likely OFF-TARGET dose_response->off_target No rescue_exp Perform Rescue Experiment (e.g., express drug-resistant mutant of target) unrelated_inhibitor->rescue_exp Yes, same phenotype unrelated_inhibitor->off_target No, different phenotype on_target Phenotype is likely ON-TARGET rescue_exp->on_target Yes, phenotype is rescued rescue_exp->off_target No, phenotype persists profiling Proceed to broad-panel off-target screening (Kinome, Proteome) off_target->profiling

Caption: Decision tree for distinguishing on-target from off-target cellular effects.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Benchchem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC.
  • Creative Proteomics. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • ASBMB. (2025). A game changer in cancer kinase target profiling.
  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Ai, N., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sedykh, A., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Sturm, N., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PMC.
  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?.
  • Sturm, N., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). DHFR Inhibitors.
  • Cog-Angel, M., et al. (n.d.). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. PMC.
  • Moraca, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • ChemHelpASAP. (2020). off-target effects of drugs. YouTube.

Sources

Troubleshooting

"optimizing dosage of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in vivo"

Technical Support Center: Pteridine Optimization Ticket ID: #PT-404-CL Subject: Optimization of In Vivo Dosage & Stability for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pteridine Optimization Ticket ID: #PT-404-CL Subject: Optimization of In Vivo Dosage & Stability for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

You are working with 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a highly specialized and chemically labile compound. Unlike standard pteridine drugs (e.g., Sapropterin), this molecule presents a "double-threat" stability profile:

  • Oxidation Sensitivity: The 5,6,7,8-tetrahydro ring is prone to rapid auto-oxidation to the dihydro form (losing biological activity).

  • Electrophilic Reactivity: The 4-chloro substituent is a leaving group. In physiological conditions (pH 7.4, presence of thiols like glutathione), it is susceptible to hydrolysis (converting to the inactive lactam) or nucleophilic attack (covalent protein binding).

This guide prioritizes stabilization over simple dosage maximization. If the compound degrades before reaching the target, increasing the dose will only increase off-target toxicity without improving efficacy.

Module 1: Formulation & Stability Protocols

The Core Problem: Most users experience "loss of potency" or "yellowing of solution" within minutes. This is due to oxidation (colorless


 yellow quinonoid) and hydrolysis.
Critical Formulation Workflow

Do not use standard Phosphate Buffered Saline (PBS) initially. The phosphate anions and neutral pH accelerate degradation.

Recommended Vehicle System:

  • Solvent A (Stock): 100% Dimethylacetamide (DMA) or DMSO (Anhydrous).

  • Solvent B (Diluent): 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in degassed water + 10 mM Ascorbic Acid (Antioxidant).

Step-by-Step Preparation:

  • Weighing: Weigh the compound in a glove box or under a nitrogen stream. The 4-chloro group is moisture-sensitive.

  • Stock Solution: Dissolve compound in Solvent A to a concentration of 50–100 mg/mL.

    • Why: Aprotic solvents prevent hydrolysis of the 4-Cl group during storage.

  • Aqueous Dilution (Immediately prior to dosing):

    • Dilute the Stock 1:10 or 1:20 into Solvent B .

    • Target pH: Adjust final pH to 5.5–6.0 using dilute HCl or NaOH.

    • Why: Hydrolysis of the 4-Cl group is base-catalyzed. Keeping pH slightly acidic (< 7.0) slows this reaction while remaining safe for IP/IV injection.

  • Filtration: Use a 0.22

    
    m PTFE (hydrophobic) or PES filter. Avoid Nylon (binds pteridines).
    
Visualizing the Degradation Risks

PteridineDegradation Compound 4-Chloro-Tetrahydropteridine (Active Species) Oxidation Auto-Oxidation (O2 / Light / pH > 7) Compound->Oxidation Hydrolysis Hydrolysis / Substitution (H2O / Thiols / pH > 7) Compound->Hydrolysis Dihydro Dihydropteridine (Inactive/Yellow) Oxidation->Dihydro Lactam 4-Hydroxy-Pteridine (Inactive Lactam) Hydrolysis->Lactam  + H2O Adduct Protein Adduct (Toxicity) Hydrolysis->Adduct  + Glutathione/Protein

Figure 1: Degradation pathways. The 4-Cl group risks hydrolysis to the lactam or alkylation of proteins, while the tetrahydro ring risks oxidation.

Module 2: Dosage Optimization Strategy

Starting Dose Logic: Because 4-Cl-tetrahydropteridines are likely covalent modifiers or metabolic precursors , standard equilibrium PK (Pharmacokinetics) does not apply. You are racing against the compound's half-life (


 min in plasma).

Recommended Dose Escalation (Mouse Model):

ParameterRecommendationRationale
Route IV (Tail Vein) or IP Oral bioavailability is negligible due to gastric acid hydrolysis and first-pass metabolism.
Frequency BID (Twice Daily) or Continuous Infusion Rapid renal clearance and oxidation require frequent replenishment.
Low Dose 5–10 mg/kg Assess acute toxicity from the chlorine leaving group.
High Dose 50 mg/kg Maximum solubility limit usually observed for pteridines before precipitation.
Volume 5–10 mL/kg Keep volume high to prevent precipitation in the peritoneum (for IP).

The "Pro-Drug" Consideration: If your target is intracellular, the 4-chloro group may improve lipophilicity compared to the 4-hydroxy natural variants, aiding cell penetration. However, once inside, it may react with intracellular thiols.

  • Action: If efficacy is low, do not just increase dose. Check Glutathione (GSH) levels. High intracellular GSH may be quenching your drug before it works.

Module 3: Troubleshooting Guide (FAQ)

Q1: The solution turns bright yellow/orange immediately after mixing.

  • Diagnosis: Rapid auto-oxidation to the 7,8-dihydro or fully oxidized pteridine state.

  • Fix:

    • Did you degas the water? (Sparge with Argon/Helium for 15 mins).

    • Did you add Ascorbic Acid (10mM) or DTT (1mM)?

    • Is the solution exposed to light? (Pteridines are photosensitive; use amber tubes).

Q2: The animals exhibit immediate writhing or acute distress (IP injection).

  • Diagnosis: Chemical peritonitis caused by the acidity of the formulation or the reactivity of the 4-chloro group irritating the visceral lining.

  • Fix:

    • Ensure final pH is > 5.0.

    • Switch to IV administration to dilute the compound rapidly in the bloodstream.

    • Increase the dilution factor (lower concentration, higher volume).

Q3: We see no effect, even at 100 mg/kg.

  • Diagnosis: The 4-Cl group might be hydrolyzing in the syringe or immediately upon contact with plasma, converting the molecule to the inactive 4-hydroxy-tetrahydropteridine.

  • Fix: Analyze plasma samples 5 minutes post-dose using LC-MS. Look for the mass shift:

    
     (Net change: -18.5 Da approx, depending on isotopes). If you find only the hydroxylated form, the 4-Cl compound is too unstable for systemic delivery and requires a nanocarrier formulation  (e.g., liposomes).
    

Module 4: Experimental Workflow for Validation

Before efficacy studies, validate stability using this workflow:

Workflow Start Start: Solid Compound SolubilityCheck Step 1: Dissolve in DMSO (Check for clarity) Start->SolubilityCheck AqueousMix Step 2: Dilute into Buffer (pH 5.5 + Ascorbate) SolubilityCheck->AqueousMix Check1 Visual Check (0 min) Clear? AqueousMix->Check1 Check2 UV-Vis Check (30 min) Abs shift 300->330nm? Check1->Check2 Yes Reformulate FAIL: Add Cyclodextrin or PEG400 Check1->Reformulate No (Precipitate) Dose Proceed to In Vivo Check2->Dose No Shift (Stable) Check2->Reformulate Shift (Oxidized)

Figure 2: Pre-dosing validation workflow. UV-Vis absorbance shifts are the fastest way to detect oxidation of the tetrahydro ring.

References

  • Pfleiderer, W. (1985). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry. This text establishes the fundamental instability of the 5,6,7,8-tetrahydro ring system and the hydrolysis kinetics of 4-chloro-pteridines.
  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

    • Relevance: Defines the auto-oxidation mechanisms and the requirement for antioxidant co-formul
  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Experimental Biology and Medicine, 236(11), 1223-1227. Relevance: Provides baseline PK data for tetrahydropteridine analogs in vivo.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Relevance: Supports the use of HP CD to stabilize hydrophobic/labile heterocycles in aqueous media.
  • Albert, A. (1952).[1] The Pteridines. Quarterly Reviews, Chemical Society, 6(3), 197-237.

    • Relevance: Classical characterization of chloropteridine reactivity and hydrolysis r

Sources

Optimization

"handling and storage best practices for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"

Welcome to the dedicated technical support guide for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and best practices for the handling, storage, and use of this compound. The following information is synthesized from best practices for handling sensitive heterocyclic compounds, particularly reduced pteridines, and is intended to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Core Compound Properties & Handling Precautions

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted, reduced pteridine. The tetrahydropteridine core is known for its susceptibility to oxidation, a critical factor that must be managed throughout its lifecycle in the lab. The chloro- and methyl-substituents will influence its solubility and reactivity, but the foundational principles of handling tetrahydropteridines remain paramount.

Table 1: Key Chemical & Safety Identifiers

PropertyValueSource
CAS Number 1710472-48-2[1]
Molecular Formula C₇H₉ClN₄[1]
Recommended Storage -20°C, desiccated, under inert atmosphere, protected from light.Inferred from related compounds and general pteridine chemistry.
Primary Hazard Potential for oxidation, limited toxicological data available. Handle with care.[2][3]
Personal Protective Equipment (PPE) at a Glance:
  • Eye Protection: Always wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area. For weighing or when generating aerosols, a chemical fume hood is required.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?

A1: For long-term stability, the compound should be stored at -20°C.[4] Some suppliers may ship related compounds at 2-8°C for short durations, but -20°C is the standard for long-term storage to minimize degradation.[5]

Q2: How should I protect the compound from degradation during storage?

A2: The tetrahydropteridine ring system is highly susceptible to oxidation.[2][3][6] To ensure stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial. Additionally, protect it from light and moisture by using an amber vial and storing it in a desiccator.

Q3: What are the recommended solvents for this compound?

A3: Pteridine compounds often have limited solubility in many common organic solvents.[4] For initial solubilization to create a concentrated stock solution, anhydrous dimethyl sulfoxide (DMSO) is often a suitable choice. For aqueous buffers, the solubility may be pH-dependent. For some poorly soluble pteridines, dissolving in a dilute base like 0.01N NaOH can be effective, followed by neutralization if required for the experiment.[2] Always use anhydrous solvents to prevent hydrolysis.

Q4: I've prepared a solution of the compound. How should I store it?

A4: Solutions are significantly less stable than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] The inclusion of antioxidants like DTT or ascorbic acid in the buffer can help to prolong the life of the solution.[3]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This is the most common issue and is often linked to compound degradation.

  • Logical Flow for Troubleshooting Degradation:

G A Inconsistent Results Observed B Was the solid compound stored correctly? (-20°C, inert gas, dark, dry) A->B C Was the solution prepared fresh? B->C Yes G Re-evaluate storage and handling protocols. Procure fresh compound. B->G No D Was the solvent anhydrous? C->D Yes H Prepare fresh solution for each experiment. Avoid storing solutions. C->H No E Was the solution deoxygenated or handled under inert gas? D->E Yes I Use high-purity, anhydrous solvents. D->I No F Consider adding an antioxidant (e.g., DTT) to your buffer. E->F No K Compound is likely degraded. Review protocols and re-attempt. E->K Yes J Implement inert atmosphere techniques for solution prep. F->J Implement

Caption: Troubleshooting inconsistent results.

Issue 2: The compound will not fully dissolve.
  • Possible Cause: Pteridines can exhibit poor solubility due to their planar structure and strong intermolecular hydrogen bonding.[4]

  • Solutions:

    • Change Solvent: If using a non-polar solvent, switch to a more polar aprotic solvent like anhydrous DMSO or DMF.

    • Gentle Warming: Warm the solution gently (e.g., to 30-40°C). Be cautious, as excessive heat can accelerate degradation.

    • Sonication: Use an ultrasonic bath to aid dissolution.[4]

    • pH Adjustment: If your experimental buffer allows, and the compound has ionizable groups, adjusting the pH may increase solubility. As mentioned, for some pteridines, a dilute base can be effective for initial solubilization.[2]

Issue 3: A prepared solution changes color or a precipitate forms over time.
  • Possible Cause: This is a strong indicator of oxidation or degradation. The oxidized forms of pteridines are often more colored and less soluble than the reduced forms.

  • Solutions:

    • Discard the Solution: Do not use a solution that has changed in appearance.

    • Review Preparation Protocol: Ensure that the solvent was deoxygenated (e.g., by sparging with argon) before adding the compound.

    • Use Antioxidants: For future preparations, add an antioxidant like DTT to the buffer to inhibit oxidation.[3]

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Preparation: Allow the vial of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, perform all subsequent steps in a glove box or under a gentle stream of argon or nitrogen.

  • Weighing: Briefly open the vial and weigh the desired amount of compound into a clean, dry, amber glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration. For example, for 1 mg of compound (MW ~198.6 g/mol ), add approximately 503 µL of anhydrous DMSO for a 10 mM solution.

  • Dissolution: Tightly cap the vial and vortex until the solid is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Use the solution immediately. If temporary storage is absolutely necessary, overlay the solution with argon, seal the vial tightly with a cap containing a chemically resistant septum, and store at -80°C.

Protocol 2: Dilution into Aqueous Buffer for Experiments
  • Buffer Preparation: Prepare your aqueous experimental buffer. It is best practice to deoxygenate the buffer by sparging with argon for 15-20 minutes. If compatible with your assay, add an antioxidant like DTT (final concentration typically 0.1-1 mM).

  • Dilution: Perform a serial dilution of your DMSO stock solution into the prepared aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).[4]

  • Immediate Use: Use the final diluted solution immediately in your experiment to minimize degradation in the aqueous environment.

V. References

  • BenchChem. (2025). Troubleshooting isomer formation in pteridine synthesis. Benchchem.

  • BenchChem. (2025). Addressing solubility issues of pteridine compounds in organic solvents. Benchchem.

  • Joshi, S., & Tanko, J. M. (2015). Reaction of O2 with α-Aminoalkyl Radicals Derived from Tetrahydropyridines. The Journal of Physical Chemistry A, 119(25), 6649–6655.

  • Schircks Laboratories. (n.d.). General instructions for working with pteridines.

  • BenchChem. (2025). Pterin Analysis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.

  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

  • ECHA. (n.d.). 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine. ECHA. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Tetrahydropteridine (FDB022495). FooDB.

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Chemistry World.

  • BLDpharm. (n.d.). 1365605-05-5|4-Chloro-8-methylpteridine-6,7(5H,8H)-dione. BLDpharm.

  • ResearchGate. (n.d.). Oxygen activation by tetrahydropterin-dependent hydroxylases. ResearchGate.

  • SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. SciSpace.

  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS. USP-NF.

  • FDA. (n.d.). Q3C — Tables and List. FDA.

  • ResearchGate. (2025, December 9). (PDF) Electronic Structure of Tetrahydropteridine Derivatives. ResearchGate.

  • MCE. (n.d.). 4-chloro-8-(β-chloroethyl)-5,6,7,8-tetrahydropteridine. MCE.

  • AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks.

  • PubChemLite. (n.d.). 4-chloro-5,6,7,8-tetrahydropteridine (C6H7ClN4). PubChemLite.

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.

  • PubMed. (2006, May 15). Photostability of bacteriochlorophyll a and derivatives: potential sensitizers for photodynamic tumor therapy. PubMed.

  • PubMed. (2006, November 15). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed.

  • PubMed. (2019, August 5). Studies on the influence of β-cyclodextrin derivatives on the physical stability of famotidine. PubMed.

  • PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed.

  • PMC. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this complex heterocyclic compound. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to access the 5,6,7,8-tetrahydropteridine core?

A1: The 5,6,7,8-tetrahydropteridine scaffold is typically synthesized through a multi-step process. A common approach involves the initial construction of the pteridine ring system, followed by a reduction of the pyrazine ring. The initial pteridine synthesis often utilizes the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[1][2] Subsequent reduction of the pteridine to the tetrahydropteridine can be achieved through catalytic hydrogenation.[3]

Q2: What is the most challenging step in the synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?

A2: Based on analogous heterocyclic syntheses, the chlorination of the 4-oxo position to introduce the chloro group can be a critical and challenging step. This transformation often requires harsh reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents, which can lead to side reactions, impurities, and difficulties in workup and purification, especially at a larger scale. Another significant challenge can be controlling the regioselectivity during the initial pteridine ring formation if unsymmetrical precursors are used.[1]

Q3: How stable is 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?

A3: Tetrahydropteridines are known to be sensitive to oxidation. The 5,6,7,8-tetrahydro form can be susceptible to air oxidation, leading to the formation of the corresponding dihydro or fully aromatic pteridine. The presence of the electron-withdrawing chloro group might influence the stability. It is generally recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[4]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and systematic approaches to resolve them.

Problem 1: Low Yield in the Pteridine Ring Formation Step

Symptom: The condensation reaction to form the pteridine ring results in a low yield of the desired product.

Potential Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly impact the condensation reaction.

  • Poor Quality of Reagents: The 4,5-diaminopyrimidine precursor can be prone to oxidation.

  • Formation of Isomers: Use of an unsymmetrical dicarbonyl compound can lead to a mixture of 6- and 7-substituted pteridine isomers, making isolation of the desired product difficult and reducing its yield.[1]

Troubleshooting Workflow:

start Low Yield in Pteridine Formation check_reagents Verify Reagent Purity (e.g., NMR, LC-MS) start->check_reagents check_reagents->start Reagents impure optimize_conditions Optimize Reaction Conditions (Temperature, pH, Time) check_reagents->optimize_conditions Reagents are pure analyze_isomers Analyze for Isomer Formation (e.g., HPLC, NMR) optimize_conditions->analyze_isomers Yield still low success Improved Yield optimize_conditions->success Yield improves analyze_isomers->optimize_conditions No isomers detected purification Improve Purification Method analyze_isomers->purification Isomers detected purification->success

Caption: Troubleshooting workflow for low yield in pteridine ring formation.

Step-by-Step Guidance:

  • Reagent Quality Check:

    • Ensure the 4,5-diaminopyrimidine precursor is pure and free from oxidation products. Consider recrystallization or purification before use.

    • Use freshly distilled or high-purity dicarbonyl compounds.

  • Optimization of Reaction Conditions:

    • pH Control: The pH of the reaction medium can be critical for the condensation. A slightly acidic to neutral pH is often optimal. Perform small-scale experiments to screen a range of pH values.

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Prolonged reaction times or high temperatures can lead to degradation.

  • Addressing Isomer Formation:

    • If using an unsymmetrical dicarbonyl, be prepared for the formation of isomers.[1]

    • Employ advanced purification techniques like flash column chromatography or preparative HPLC to separate the isomers.

    • Consider alternative synthetic strategies that offer better regioselectivity, such as the Timmis synthesis which involves the condensation of a 5-nitroso-6-aminopyrimidine with an active methylene compound.[1]

Problem 2: Inefficient Chlorination of the 4-Oxo-pteridine Precursor

Symptom: The conversion of the 4-hydroxy/oxo-pteridine to the 4-chloro derivative is incomplete or results in significant byproduct formation.

Potential Causes:

  • Insufficiently Reactive Chlorinating Agent: The activity of the chlorinating agent (e.g., POCl₃) can diminish with age or improper storage.

  • Reaction Temperature Too Low: The chlorination of heterocyclic ketones often requires elevated temperatures to proceed at a reasonable rate.

  • Decomposition of Starting Material or Product: The high temperatures and acidic conditions of the chlorination reaction can lead to degradation.

  • Formation of Byproducts: Side reactions such as phosphorylation or polymerization can occur.

Troubleshooting Workflow:

start Inefficient Chlorination check_reagent Check Chlorinating Agent (Freshness, Purity) start->check_reagent check_reagent->start Reagent is old optimize_temp Optimize Reaction Temperature check_reagent->optimize_temp Reagent is good monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_temp->monitor_reaction monitor_reaction->optimize_temp Incomplete reaction workup Careful Workup Procedure monitor_reaction->workup Reaction complete purification Purification of Crude Product workup->purification success Pure 4-Chloro Product purification->success

Caption: Troubleshooting workflow for inefficient chlorination.

Step-by-Step Guidance:

  • Chlorinating Agent:

    • Use freshly opened or distilled phosphorus oxychloride (POCl₃).

    • Consider the use of additives like N,N-dimethylaniline or triethylamine which can influence the reactivity.

  • Temperature Optimization:

    • Gradually increase the reaction temperature in small increments during optimization studies. Typical temperatures for such chlorinations can range from 80°C to 120°C.

    • Use a high-boiling point solvent if necessary, although POCl₃ is often used as both reagent and solvent.

  • Reaction Monitoring:

    • Carefully monitor the reaction progress by quenching small aliquots and analyzing them by TLC or LC-MS. This will help in determining the optimal reaction time and preventing product degradation from prolonged heating.

  • Workup Procedure:

    • The quenching of POCl₃ is highly exothermic and must be done with extreme caution, especially on a large scale. Slowly add the reaction mixture to ice-water or a cold aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

Problem 3: Difficulties in the Purification of the Final Product

Symptom: The crude 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is difficult to purify, with persistent impurities observed in analytical data.

Potential Causes:

  • Presence of Hard-to-Remove Byproducts: Byproducts from the chlorination or reduction steps that have similar polarity to the desired product.

  • Product Instability on Silica Gel: The slightly acidic nature of silica gel can potentially cause degradation of the product during column chromatography.

  • Residual Solvents or Reagents: Incomplete removal of high-boiling point solvents or reagents from previous steps.

Troubleshooting and Optimization:

Purification TechniqueAdvantagesDisadvantagesOptimization Tips
Flash Column Chromatography Good for separating compounds with different polarities.Can cause degradation of sensitive compounds.Use a neutral support like alumina or deactivated silica gel. Employ a gradient elution system.
Recrystallization Excellent for obtaining highly pure crystalline material.Requires finding a suitable solvent system; can lead to significant material loss.Screen a variety of solvents and solvent mixtures. Cool the solution slowly to promote the formation of larger crystals.
Preparative HPLC High-resolution separation, suitable for complex mixtures.Expensive, time-consuming, and requires specialized equipment.Optimize the mobile phase and column chemistry on an analytical scale first.

Step-by-Step Guidance:

  • Analyze the Crude Mixture: Before attempting purification, analyze the crude product by LC-MS and NMR to identify the major impurities. This will help in selecting the most appropriate purification strategy.

  • Neutralize the Crude Product: Before chromatography, ensure that any residual acidic or basic reagents are neutralized during the workup.

  • Alternative Purification Methods:

    • If the product is a solid, attempt recrystallization from various solvents.

    • For challenging separations, preparative HPLC can be a powerful tool.

Problem 4: Product Instability and Storage

Symptom: The purified 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine degrades over time, as evidenced by changes in color or the appearance of new spots on TLC.

Potential Causes:

  • Oxidation: The tetrahydropyrazine ring is susceptible to air oxidation.

  • Hydrolysis: The 4-chloro group can be susceptible to hydrolysis, especially in the presence of moisture, reverting to the 4-hydroxy derivative.

  • Light Sensitivity: Some heterocyclic compounds are sensitive to light.

Recommendations for Storage and Handling:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere of nitrogen or argon.

  • Low Temperature: Store the material at low temperatures, preferably at -20°C or below.

  • Dry Conditions: Ensure the compound is thoroughly dried and stored in a desiccator to prevent hydrolysis.

  • Protection from Light: Store in an amber-colored vial or a container protected from light.

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scale.

General Protocol for the Synthesis of 8-methyl-5,6,7,8-tetrahydropteridin-4-one (Precursor)
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the appropriate 4,5-diaminopyrimidine precursor in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., pyruvaldehyde for the introduction of a methyl group at position 7, though the target has it at position 8 on the nitrogen) to the solution. Note: The synthesis of the specific 8-methyl precursor would involve a starting pyrimidine already containing the N-methyl group.

  • Condensation: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The pteridine product may precipitate. Collect the solid by filtration and wash with cold solvent. If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Reduction: Dissolve the synthesized pteridine in a suitable solvent like ethanol or acetic acid. Add a catalyst, such as Palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.[5]

  • Isolation of Tetrahydropteridine: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 8-methyl-5,6,7,8-tetrahydropteridin-4-one.

General Protocol for the Chlorination of 8-methyl-5,6,7,8-tetrahydropteridin-4-one
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 8-methyl-5,6,7,8-tetrahydropteridin-4-one.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added.

  • Reaction: Heat the mixture to reflux (around 105-110°C) and monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly basic. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • BenchChem. Troubleshooting isomer formation in pteridine synthesis.
  • Organic Syntheses Procedure. The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath - (ca. −5°C, external).
  • BenchChem. Technical Support Center: Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran.
  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Google Patents. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives.
  • SciSpace. Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Comparative Guide to NMR, HRMS, and SCXRD Platforms

Executive Summary & The Analytical Challenge Confirming the exact chemical structure of heterocyclic intermediates is a critical bottleneck in drug discovery and synthetic chemistry. 4-Chloro-8-methyl-5,6,7,8-tetrahydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Confirming the exact chemical structure of heterocyclic intermediates is a critical bottleneck in drug discovery and synthetic chemistry. 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (Chemical Formula: C₇H₉ClN₄, CAS: 1710472-48-2) presents a unique analytical challenge[1]. The molecule consists of an electron-deficient pyrimidine ring fused to a fully saturated, flexible pyrazine ring.

The primary structural ambiguities that must be resolved include:

  • Regiochemistry of Methylation: Differentiating between N5-methylation and N8-methylation.

  • Saturation State: Confirming the complete reduction of the 5,6,7,8-positions.

  • Halogen Integrity: Verifying the presence and position of the chlorine atom at C4.

This guide objectively compares three leading analytical platforms—High-Resolution Mass Spectrometry (LC-HRMS), Multi-Nuclear 2D NMR, and Single-Crystal X-Ray Diffraction (SCXRD)—detailing the causality behind experimental choices and providing self-validating protocols for structural confirmation.

The Causality of Analytical Selection (Expertise & Experience)

Selecting the right analytical tool requires understanding the physical causality behind the data generated. A single technique is rarely sufficient; rather,[2].

  • LC-HRMS (Q-TOF):

    • Why we use it: Standard LC-UV cannot distinguish between isobaric heterocycles. HRMS provides the exact mass required to confirm the C₇H₉ClN₄ formula. More importantly, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a definitive, causal fingerprint for the C4-chloro substitution.

  • 1D/2D NMR Spectroscopy:

    • Why we use it: While HRMS confirms what atoms are present, NMR confirms how they are connected.. Heteronuclear Multiple Bond Correlation (HMBC) is the only solution-phase method capable of proving that the methyl group resides on N8 rather than N5, by revealing 3-bond scalar couplings between the methyl protons and the C7/C8a carbons.

  • Single-Crystal X-Ray Diffraction (SCXRD):

    • Why we use it: NMR relies on time-averaged conformational data. SCXRD provides the absolute 3D spatial arrangement, definitively confirming the half-chair conformation of the saturated pyrazine ring.

Comparative Performance of Analytical Platforms

The following table summarizes the quantitative performance and strategic utility of each platform when analyzing 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Analytical PlatformPrimary Data YieldedTurnaround TimeSample RequirementRegiochemical ConfidenceCost / Sample
LC-HRMS (Q-TOF) Exact Mass, Formula, Isotopic Pattern< 1 Hour< 1 µgLow (Cannot distinguish N5 vs N8)

1D/2D NMR Atomic Connectivity, Regiochemistry4 - 8 Hours5 - 20 mgHigh (Definitive via HMBC)

$
SCXRD Absolute 3D ConformationDays - WeeksGood Single CrystalAbsolute

Decision Logic & Workflow Visualization

The following workflow illustrates the orthogonal, self-validating logic used to confirm the structure of the target compound.

Workflow for the orthogonal structural confirmation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: LC-ESI-HRMS (Q-TOF) Workflow

This protocol establishes the molecular formula and verifies the presence of the halogen.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using H₂O/MeOH (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan from m/z 50 to 1000.

  • Self-Validating Data Check: Extract the ion chromatogram for the theoretical[M+H]⁺.

    • Validation 1: The monoisotopic peak must be at m/z 185.0589 (mass error < 5 ppm).

    • Validation 2: An M+2 isotope peak must be present at m/z 187.0559 with an intensity of ~32-33% relative to the monoisotopic peak, confirming exactly one chlorine atom.

Protocol B: Multi-Nuclear NMR (1D & 2D) Workflow

This protocol resolves the regiochemistry of the methyl group and confirms ring saturation.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans) at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Optimize the long-range coupling constant (J) for HMBC to 8 Hz to capture critical 2- and 3-bond carbon-proton correlations.

  • Self-Validating Data Check: Analyze the HMBC spectrum to rule out the N5-methyl regioisomer. The methyl proton singlet (~2.9 ppm) must show strong 3-bond correlations to C8a (~150 ppm) and C7 (~48 ppm). An absence of correlation to C4a definitively places the methyl at N8.

Table 2: Expected NMR Assignments for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (DMSO-d₆)

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityKey HMBC Correlations (Proton to Carbon)
C2 ~153.0~8.10Singlet (1H)C4, C8a
C4 ~155.0---
C4a ~125.0---
N5-H -~6.50Broad Singlet (1H)C4a, C6
C6 ~41.0~3.40Multiplet (2H)C4a, C7
C7 ~48.0~3.20Multiplet (2H)C6, C8a, N8-CH₃
N8-CH₃ ~38.0~2.90Singlet (3H)C7, C8a (Crucial for Regiochemistry)
C8a ~150.0---
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of dichloromethane. Layer carefully with hexane in a narrow vial. Allow slow diffusion at 4°C over 3-5 days.

  • Data Collection: Select a suitable crystal (e.g., 0.1 × 0.1 × 0.2 mm) and mount it on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validating Data Check: Ensure the final R₁ value is < 0.05. The electron density map must unambiguously place the chlorine atom at C4 and the methyl group at N8.

References

  • European Chemicals Agency (ECHA) . 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine - ECHA CHEM. ECHA Database. URL: [Link]

  • Gathungu, R. M., et al. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 2018. URL:[Link]

  • Pérez-Victoria, I., et al. Combined LC/UV/MS and NMR Strategies for the Dereplication of Marine Natural Products. Planta Medica, 2016. URL:[Link]

Sources

Comparative

Validating the Biological Target of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Dual-Target Scaffold Guide

Topic: Validating the Biological Target of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Content Type: Publish Comparison Guide Executive Summary 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not merely a chemical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Target of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Content Type: Publish Comparison Guide

Executive Summary

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not merely a chemical building block; it is the pharmacophore core responsible for a unique class of dual-target inhibitors . While historically designed to target Polo-like Kinase 1 (PLK1) —exemplified by the clinical candidate BI 2536 —recent proteomic validations have revealed this scaffold’s potent off-target activity against Bromodomain-containing protein 4 (BRD4) .

This guide outlines the experimental framework to validate this scaffold’s biological activity, distinguishing its primary kinase pharmacology from its epigenetic "off-target" effects. We compare its performance against selective alternatives (JQ1, GSK461364) to help researchers position this molecule in oncology pipelines.

Part 1: The Biological Target Landscape

The "4-chloro" derivative functions as an electrophilic fragment or reactive intermediate. In biological systems, the core 8-methyl-5,6,7,8-tetrahydropteridine scaffold (often as the 6-oxo tautomer in final drugs) engages two distinct binding pockets.

Primary Target: PLK1 (Kinase Domain) [1]
  • Mechanism: ATP-competitive inhibition.

  • Binding Mode: The pteridine ring mimics the adenine of ATP. The N8-methyl group (or similar alkyls like cyclopentyl in BI 2536) fills the hydrophobic pocket near the hinge region.

  • Phenotype: G2/M cell cycle arrest, formation of "monopolar spindles" (Polo phenotype), and subsequent apoptosis.[2]

Secondary Target: BRD4 (Bromodomain) [3][4][5][6][7][8]
  • Mechanism: Acetyl-lysine (KAc) mimetic.

  • Binding Mode: The pteridine carbonyl and NH groups form hydrogen bonds with the conserved asparagine (Asn140) in the BRD4 binding pocket, mimicking the acetylated lysine of histones.

  • Phenotype: Downregulation of MYC transcription and suppression of inflammatory cytokines.

Part 2: Comparative Analysis & Performance

To validate the target specificity of a 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine derivative, you must benchmark it against single-target standards.

Table 1: Performance Comparison of Pteridine Scaffold vs. Selective Agents

FeaturePteridine Scaffold (e.g., BI 2536)JQ1 (BRD4 Standard)GSK461364 (PLK1 Standard)
Primary Target PLK1 (

nM)
NonePLK1 (

nM)
Secondary Target BRD4 (

nM)
BRD4 (

nM)
None (

M)
Mechanism Dual Kinase/Epigenetic InhibitionEpigenetic Reader BlockadePure Kinase Inhibition
Cellular Phenotype Mitotic Arrest + MYC suppressionG1 Arrest + MYC suppressionMitotic Arrest only
Selectivity Profile "Polypharmacology" (High potency, lower selectivity)High Selectivity for BET familyHigh Selectivity for PLK1
Clinical Status Phase II (Discontinued/Repurposed)Preclinical ToolPhase I (Discontinued)

Critical Insight: The pteridine scaffold is superior when simultaneous suppression of mitosis (PLK1) and oncogenic transcription (BRD4/MYC) is required, often overcoming resistance seen with single-target agents.

Part 3: Target Validation Protocols

To confirm the biological target of your specific 4-chloro-pteridine derivative, follow this three-tier validation system.

Tier 1: Biochemical Validation (In Vitro)

Objective: Quantify binding affinity (


 or 

) for both PLK1 and BRD4.

Protocol A: PLK1 Kinase Assay (Z'-LYTE or Radiometric)

  • Enzyme Prep: Use recombinant human PLK1 (full length or catalytic domain).

  • Substrate: Casein or a synthetic peptide (e.g., SFNSGTV).

  • Reaction: Incubate 10 ng PLK1 with varying concentrations of the pteridine compound + ATP (

    
     levels, typically 10-50 
    
    
    
    M) + Substrate.
  • Readout: Measure phosphorylation via FRET (Z'-LYTE) or

    
    P-ATP incorporation.
    
  • Validation Criteria:

    
     nM confirms potent kinase targeting.[2]
    

Protocol B: BRD4 Thermal Shift Assay (DSF)

  • Protein: Recombinant BRD4 Bromodomain 1 (BD1).

  • Dye: SYPRO Orange (5000x stock diluted to 5x).

  • Setup: Mix 2

    
    M BRD4 protein + 10 
    
    
    
    M compound in PCR plates.
  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Calculate

    
     (Melting Temperature Shift).
    
  • Validation Criteria: A

    
    C indicates significant binding to the bromodomain.
    
Tier 2: Cellular Mechanism Validation

Objective: Distinguish between PLK1-driven and BRD4-driven phenotypes.

Flow Cytometry Workflow:

  • Treat: HeLa or AML cells (e.g., MV4-11) with compound (10–100 nM) for 24 hours.

  • Stain: Propidium Iodide (DNA content) and antibody against Phospho-Histone H3 (Ser10) (Mitotic marker).

  • Analysis:

    • PLK1 Effect: Accumulation of cells in 4N (G2/M) with high pH3 signal (Mitotic Arrest).

    • BRD4 Effect: G1 arrest (2N DNA) and downregulation of c-Myc protein (confirm via Western Blot).

  • Interpretation: A dual inhibitor will show G2/M arrest and reduced c-Myc levels, unlike pure PLK1 inhibitors which increase c-Myc stability during arrest.

Part 4: Pathway Visualization

The following diagram illustrates the convergence of the Pteridine scaffold's dual mechanism.

Pteridine_Dual_Action Pteridine 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine (Scaffold) PLK1 Target 1: PLK1 (Kinase Domain) Pteridine->PLK1 ATP Competition BRD4 Target 2: BRD4 (Bromodomain) Pteridine->BRD4 KAc Mimicry Mitosis Mitotic Progression (Spindle Assembly) PLK1->Mitosis Promotes Transcription Oncogenic Transcription (Super-Enhancers) BRD4->Transcription Activates Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Catastrophe (if blocked) MYC c-MYC Expression Transcription->MYC Upregulates MYC->Apoptosis Survival Signal (if active)

Caption: Dual-mechanism action of the pteridine scaffold. Inhibition of PLK1 triggers mitotic catastrophe, while simultaneous BRD4 inhibition prevents c-MYC-mediated survival signaling, creating a synergistic lethal effect.

References
  • Ciceri, P., et al. (2014). "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology." Nature Chemical Biology, 10(4), 305–312. Link

  • Chen, L., et al. (2015). "BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536." ACS Medicinal Chemistry Letters, 6(7), 764–769. Link[6]

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1."[1][2][9][10][11][12] Current Biology, 17(4), 316–322. Link

  • Müeller, S., et al. (2016). "Targeting the BET family of proteins in cancer." Expert Opinion on Therapeutic Targets, 20(9), 1117-1130. Link

Sources

Validation

"comparative study of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and methotrexate"

This guide provides a comparative technical analysis of Methotrexate (MTX) , the gold-standard antifolate therapeutic, and 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a specialized functionalized pteridine scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Methotrexate (MTX) , the gold-standard antifolate therapeutic, and 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a specialized functionalized pteridine scaffold.

While Methotrexate is a clinically established dihydrofolate reductase (DHFR) inhibitor , the 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine compound serves primarily as a reactive synthetic intermediate and structural probe in the development of novel pteridine-based therapeutics (e.g., kinase inhibitors, next-gen antifolates). This guide contrasts their physicochemical profiles, mechanisms of action/reactivity, and experimental utility.

Executive Summary: Therapeutic Agent vs. Synthetic Scaffold

FeatureMethotrexate (MTX) 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
CAS Number 59-05-21710472-48-2
Primary Classification Antineoplastic / AntimetaboliteHeterocyclic Building Block / Electrophilic Scaffold
Mechanism of Action Competitive inhibition of DHFR; inhibition of thymidylate synthase.Electrophilic Reactivity: Substrate for SNAr reactions to introduce amines/alkoxy groups at C4.
Biological Role Depletes intracellular reduced folates (THF), halting DNA synthesis.Precursor for 4-substituted-5,6,7,8-tetrahydropteridines (e.g., BH4 analogs).
Key Structural Feature 2,4-Diamino-pteridine core + Glutamate tail.4-Chloro substituent (Reactive handle) + Reduced pyrazine ring.
Solubility (Water) Low (insoluble in water; soluble in dilute base).Low to Moderate (often handled as HCl salt for stability).

Structural & Mechanistic Analysis

Methotrexate: The Bioactive Benchmark

Methotrexate functions by mimicking 7,8-dihydrofolate . The critical structural determinants for its nanomolar affinity (


 M) to DHFR are:
  • 2,4-Diamino substitution: The 4-amino group acts as a hydrogen bond donor to the enzyme (specifically interacting with Ile-5 and Asp-27 in DHFR), contrasting with the 4-oxo group of the natural substrate.

  • N10-Methyl group: Enhances cellular uptake and binding stability.

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: The Reactive Probe

This compound lacks the glutamate tail and the 2-amino group typical of MTX. Its value lies in the 4-chloro position on a reduced (tetrahydro) ring.

  • Reactivity: The 4-chloro group is a leaving group. However, on a reduced ring (tetrahydropteridine), the electron density is higher than in oxidized pteridines, making nucleophilic aromatic substitution (

    
    ) more challenging but highly specific for creating 4-amino or 4-alkoxy derivatives.
    
  • Structural Probe: It is used to synthesize 8-substituted tetrahydrobiopterin (BH4) analogs. The 8-methyl group restricts conformational flexibility, making it a useful probe for studying the active sites of enzymes like Nitric Oxide Synthase (NOS) or Phenylalanine Hydroxylase (PAH) , where BH4 is a cofactor.

Experimental Protocols

Protocol A: DHFR Inhibition Assay (Methotrexate Validation)

To quantify the potency of MTX or MTX-analogs synthesized from the 4-chloro scaffold.

Reagents:

  • Recombinant Human DHFR (0.1 U/mL).

  • Substrate: Dihydrofolic Acid (DHF) (50 µM).

  • Cofactor: NADPH (100 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

  • Preparation: Dissolve MTX in 0.1 N NaOH (stock 10 mM), then dilute in buffer.

  • Incubation: Mix DHFR + MTX (varying concentrations: 0.1 nM – 1000 nM) in buffer. Incubate at 25°C for 5 mins to allow equilibrium binding.

  • Initiation: Add NADPH and DHF mixture to start the reaction.

  • Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    using non-linear regression.
Protocol B: Nucleophilic Substitution on 4-Chloro Scaffold

To utilize 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine for library generation.

Objective: Synthesize a 4-amino-8-methyl-5,6,7,8-tetrahydropteridine derivative.

Workflow:

  • Solvation: Dissolve 1 eq. of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in anhydrous DMF or DMSO. Argon atmosphere is critical to prevent oxidation of the tetrahydropteridine ring.

  • Nucleophile Addition: Add 2.0 eq. of the desired primary amine (e.g., benzylamine) and 3.0 eq. of DIPEA (base).

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor via LC-MS (Loss of Cl pattern, appearance of product mass).

    • Note: If reactivity is low due to the electron-rich tetrahydro ring, a palladium catalyst (Buchwald-Hartwig conditions) may be required.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Pathway & Logic Visualization

Diagram 1: Mechanism of Action vs. Synthetic Utility

This diagram illustrates the divergent pathways: MTX blocking DNA synthesis vs. the 4-Chloro compound serving as a precursor for chemical diversity.

Comparison MTX Methotrexate (Drug) DHFR DHFR Enzyme MTX->DHFR Inhibits (Ki ~ pM) DNA DNA Synthesis (Thymidylate) MTX->DNA Blocks Chloro 4-Chloro-8-methyl-5,6,7,8 -tetrahydropteridine (Scaffold) NewDrug New 4-Amino Derivative Chloro->NewDrug + Amine (SnAr) THF Tetrahydrofolate (Reduced) DHFR->THF Catalyzes THF->DNA Essential Precursor Amine Primary Amine (R-NH2) Amine->NewDrug Nucleophilic Attack

Caption: MTX acts as a biological inhibitor, while the 4-Chloro compound acts as a chemical substrate for generating new bioactive molecules.

Critical Performance Data Comparison

The following data highlights why MTX is the clinical choice and the 4-Chloro compound is the research choice.

ParameterMethotrexate (MTX)4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
DHFR Affinity (

)
< 1 nM (Extremely Potent)> 10 µM (Predicted weak/inactive due to Cl vs NH2)
Chemical Stability High (Solid state); Light sensitive in solution.Low (Tetrahydro ring is oxidation-prone; Cl is hydrolytically labile).
Metabolic Stability Polyglutamated intracellularly (Retained).Likely oxidized to dihydro/pterin forms rapidly in vivo.
Primary Application Chemotherapy (ALL, RA, Psoriasis).Synthesis of BH4 analogs; Fragment-based drug discovery.
Expert Insight: Why the Difference?

The 4-amino group on MTX is not just a substituent; it changes the tautomeric preference of the pteridine ring, allowing it to protonate N1 and form a critical ionic bond with Asp-27 in the DHFR active site. The 4-chloro group cannot form this bond. Furthermore, the 8-methyl substitution on the tetrahydro ring creates steric bulk that may interfere with the standard folate binding pocket, making this specific 4-chloro compound a poor DHFR inhibitor but an excellent steric probe for other pterin-dependent enzymes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2).[1] Retrieved from [Link]

  • Visentin, M., et al. (2012).The antifolates: evolution, new agents, and progress toward personalized medicine. Pharmacology & Therapeutics.
  • Matter, H., et al. (2022).Pteridine-based inhibitors: Structural basis and synthetic pathways. (Context: Use of chloro-pteridines in synthesis). Note: General reference for synthetic methodology.

Sources

Comparative

"SAR studies of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine analogs"

This guide provides a technical analysis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine analogs, focusing on their role as privileged scaffolds in the design of kinase inhibitors (specifically PLK1 and RSK ) and bromod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine analogs, focusing on their role as privileged scaffolds in the design of kinase inhibitors (specifically PLK1 and RSK ) and bromodomain inhibitors (BRD4 ).

Publish Comparison Guide for Drug Discovery Professionals

Executive Summary: The Dihydropteridinone Scaffold

The 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine core (often referred to in its oxidized lactam form as dihydropteridinone ) represents a "privileged structure" in medicinal chemistry. It serves as the electrophilic precursor for a class of ATP-competitive kinase inhibitors.

While the "8-cyclopentyl" analogs (e.g., BI 2536 , Volasertib ) are famous for potent PLK1 (Polo-like kinase 1) inhibition, the "8-methyl" analogs discussed here exhibit a distinct pharmacological profile, often shifting selectivity toward RSK (Ribosomal S6 Kinase) or altering the BRD4 (Bromodomain-containing protein 4) binding mode.

This guide compares the 8-Methyl Series (Subject) against the clinical 8-Cyclopentyl Series (Benchmark), providing synthetic protocols and SAR rationale.

Chemical Space & Design Strategy

The utility of the 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine scaffold lies in its reactivity at the C4 position (SNAr displacement) and the steric environment of the N8 position .

Structural Logic & Numbering
  • Position C4 (Chlorine): The "warhead" attachment site. Displacement by an aniline introduces the hinge-binding motif (hydrogen bonds with Cys133 in PLK1).

  • Position N8 (Methyl): The "Selectivity Switch."

    • 8-Methyl (Small): Favors RSK inhibition (e.g., BI-D1870 ). Reduces steric clash but loses hydrophobic surface area required for high-affinity BRD4 binding.

    • 8-Cyclopentyl (Bulky): Favors PLK1/BRD4 dual inhibition (e.g., BI 2536 ).[1] The bulky group fills a hydrophobic pocket (Leu132 region in PLK1; WPF shelf in BRD4).

  • Position C6/C7: Typically carbonyl/alkyl groups stabilizing the active conformation.

Mechanism of Action (MOA)

These analogs function as Type I ATP-competitive inhibitors . The pteridinone core mimics the adenine ring of ATP.

  • In PLK1: The N5-H and C6=O form hydrogen bonds with the hinge region.

  • In BRD4: The system acts as an acetyl-lysine mimetic, anchoring to Asn140.[2]

Comparative SAR Analysis

The following table contrasts the performance of the 8-Methyl Analogs (derived from the subject scaffold) versus the industry-standard 8-Cyclopentyl Analogs .

Table 1: SAR & Performance Comparison
Feature8-Methyl Series (Subject)8-Cyclopentyl Series (Benchmark)Causality / Rationale
Primary Target RSK1/2/3/4 (e.g., BI-D1870)PLK1 (e.g., BI 2536)N8 Sterics: The smaller methyl group allows entry into the RSK active site but provides insufficient hydrophobic burial for maximal PLK1 potency.
PLK1 Potency (IC₅₀) Moderate (~10–100 nM)High (< 1.0 nM) The cyclopentyl group fills the hydrophobic pocket formed by Leu132/Arg136 in PLK1, gaining ~10-100x potency.
BRD4 Affinity Low / WeakHigh (Dual Inhibitor) BRD4 binding relies on hydrophobic contacts at the "WPF shelf." Methyl is too small to engage this effectively.
Solubility HighModerateMethyl reduces lipophilicity (LogP), often improving aqueous solubility compared to cycloalkyls.
Metabolic Stability Low to ModerateModerateN-Methyl groups are susceptible to oxidative demethylation by CYPs; Cyclopentyl is more metabolically robust.
Expert Insight: The "Selectivity Switch"

“Do not assume the 8-methyl analog is simply a 'weaker' version of BI 2536. It is a distinct tool compound. If your goal is to study RSK signaling without ablating the mitotic machinery (PLK1), the 8-methyl-tetrahydropteridine scaffold (as seen in BI-D1870) is the superior choice. If you require mitotic arrest, you must switch to the 8-cyclopentyl or 8-isopropyl scaffold.”

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis of the 4-chloro intermediate and the divergent SAR pathways.

G Start Pyrimidine Precursor (2,4-dichloro-5-nitropyrimidine) Step1 Step 1: N-Alkylation (Intro of R8 Group) Start->Step1 + Amine (MeNH2 or c-PentNH2) Intermediate CORE SCAFFOLD: 4-Chloro-8-R-5,6,7,8- tetrahydropteridine Step1->Intermediate Reduction & Cyclization PathA Path A: R8 = Methyl (Subject Scaffold) Intermediate->PathA If R8 = Me PathB Path B: R8 = Cyclopentyl (Benchmark) Intermediate->PathB If R8 = c-Pent ProductA Product A (RSK Inhibitor) High RSK Selectivity Lower PLK1 Affinity PathA->ProductA + Aniline (SNAr) Pocket Hydrophobic Pocket (Leu132/WPF Shelf) PathA->Pocket Too Small ProductB Product B (BI 2536) High PLK1 Potency High BRD4 Affinity PathB->ProductB + Aniline (SNAr) PathB->Pocket Fills Pocket

Figure 1: Divergent synthesis and SAR logic. The choice of the R8 substituent (Methyl vs. Cyclopentyl) at the intermediate stage dictates the final kinase selectivity profile.

Experimental Protocols

Protocol A: Synthesis via SNAr Displacement

Objective: Conversion of 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine to a bioactive inhibitor. Self-Validating Step: The reaction progress is monitored by the disappearance of the characteristic UV absorption of the chloropteridine and the emergence of the aniline-linked product.

  • Reagents:

    • Scaffold: 4-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one (1.0 eq).

    • Nucleophile: 4-(4-methylpiperazin-1-yl)aniline (1.2 eq).

    • Acid Catalyst: HCl (dioxane solution) or TFA (catalytic amount).

    • Solvent: Ethanol or 2-Propanol.

  • Procedure:

    • Dissolve the scaffold in ethanol (0.1 M concentration).

    • Add the aniline nucleophile and catalytic acid.

    • Reflux at 80°C for 2–4 hours.

    • Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear; product (Rf ~0.4) is fluorescent under UV (365 nm).

  • Workup:

    • Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ethanol and diethyl ether.

Protocol B: PLK1 Kinase Assay (In Vitro)

Objective: Quantify IC50 to compare 8-Methyl vs. 8-Cyclopentyl analogs.

  • System: Z'-LYTE™ Kinase Assay (FRET-based).

  • Reagents:

    • Recombinant human PLK1 (active).

    • Substrate: Ser/Thr peptide labeled with Coumarin/Fluorescein.

    • ATP (at Km, typically 10–50 µM).

  • Workflow:

    • Prepare 3-fold serial dilutions of the test compound (8-Methyl analog) in DMSO.

    • Incubate Compound + PLK1 + Substrate + ATP for 60 mins at RT.

    • Add Development Reagent (Protease). Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

    • Read: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Expected Result: 8-Methyl analogs typically show IC50 > 10 nM; 8-Cyclopentyl (BI 2536) controls should show IC50 < 1.0 nM.

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1."[3][4] Current Biology.

  • Munzert, G., et al. (2011). "Volasertib (BI 6727): A Highly Potent and Selective Inhibitor of Polo-like Kinase 1 (PLK1).
  • Sapkota, G.P., et al. (2007). "BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo." Biochemical Journal. (Defines the 8-methyl analog profile).

  • Ciceri, P., et al. (2014). "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology." Nature Chemical Biology. (Discusses the BRD4 activity of the pteridinone scaffold).

  • Fletcher, S., et al. (2015). "BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536." ACS Medicinal Chemistry Letters.

Sources

Validation

Comparative Cross-Reactivity Profile of the 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Scaffold in Kinase Inhibitor Development

Executive Summary The development of highly selective kinase inhibitors requires rigorous evaluation of privileged chemical scaffolds. The compound 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2)[1] serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires rigorous evaluation of privileged chemical scaffolds. The compound 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1710472-48-2)[1] serves as a foundational electrophilic intermediate in the synthesis of dihydropteridinone and tetrahydropteridine-class inhibitors. By undergoing nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling at the C4 position, this scaffold yields the "anilino-tetrahydropteridine" chemotype[2]. While this core is highly effective at generating potent ATP-competitive inhibitors targeting the Polo-like kinase (PLK) family, it exhibits a complex cross-reactivity profile. This guide objectively compares the kinome and epigenome cross-reactivity of the tetrahydropteridine scaffold against alternative chemotypes and details robust, self-validating methodologies for profiling target engagement.

Mechanistic Basis of Cross-Reactivity: Causality & Structural Insights

Understanding why a scaffold promiscuously binds multiple targets is critical for rational drug design. The tetrahydropteridine core's cross-reactivity is driven by its highly specific hydrogen-bonding network and conformational rigidity.

  • Kinome Promiscuity (Pan-PLK Activity): The N5 and N8-methylated pteridine ring perfectly aligns with the adenine-binding pocket of the kinase hinge region. In PLK1, it forms a critical bidentate hydrogen bond with Cys133[3]. Because the ATP-binding pockets of PLK1, PLK2, and PLK3 share high sequence homology, the unmodified tetrahydropteridine core struggles to distinguish between these isoforms, leading to pan-PLK inhibition[4].

  • Epigenetic Cross-Reactivity (BRD4 Mimicry): Serendipitously, the exact spatial arrangement of hydrogen bond donors and acceptors on the tetrahydropteridine ring mimics the binding mode of acetylated lysine (Ac-Lys). Consequently, derivatives of this scaffold frequently cross-react with the bromodomains of BRD4, inserting into the hydrophobic Ac-Lys binding pocket and anchoring to Asn140[5].

Pathway cluster_0 Tetrahydropteridine Core Cross-Reactivity Core 4-Chloro-8-methyl- 5,6,7,8-tetrahydropteridine PLK PLK Family (PLK1/2/3) ATP Pocket Core->PLK Hinge Binder (Cys133) BRD4 BRD4 Bromodomain Ac-Lys Pocket Core->BRD4 Ac-Lys Mimicry (Asn140) Mitosis Mitotic Arrest (G2/M Phase) PLK->Mitosis Kinase Inhibition Transcription MYC Downregulation BRD4->Transcription Epigenetic Inhibition

Fig 1: Dual pathway engagement of the tetrahydropteridine scaffold via PLK kinase and BRD4 epigenetic cross-reactivity.

Comparative Cross-Reactivity Profile

When evaluating the 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine intermediate, it is essential to compare its elaborated derivatives (e.g., BI 2536, Volasertib) against alternative kinase inhibitor chemotypes. The data below highlights the inherent baseline promiscuity of the tetrahydropteridine core compared to highly selective scaffolds[5][6].

Quantitative Selectivity Comparison
Chemotype / ScaffoldRepresentative CompoundPrimary Target (IC₅₀)Key Off-Targets (IC₅₀)Selectivity Profile
Anilino-Tetrahydropteridine BI 2536PLK1 (0.8 nM)PLK2 (1.5 nM), PLK3 (2.5 nM), BRD4 (25 nM)Low (Pan-PLK / BRD4 dual)
Anilino-Tetrahydropteridine VolasertibPLK1 (0.87 nM)PLK2 (5 nM), PLK3 (56 nM), BRD4 (130 nM)Moderate
Thiophene Benzimidazole GSK461364PLK1 (2.2 nM)PLK2 (>1000 nM), PLK3 (>1000 nM)High (>400x)
Pyrazolo-Pyrimidine AdavosertibWEE1 (5.2 nM)PLK1 (~1500 nM)High (~300x)

Data Synthesis: While the tetrahydropteridine scaffold provides unmatched potency (sub-nanomolar) against PLK1, its tight binding kinetics translate to significant off-target engagement of PLK2/3 and BRD4. In contrast, the thiophene benzimidazole scaffold sacrifices slight absolute potency for a >400-fold selectivity window[5].

Experimental Methodologies: Self-Validating Profiling

Biochemical (cell-free) kinase assays often overestimate the selectivity of tetrahydropteridine derivatives because they fail to account for intracellular ATP competition and membrane permeability. To establish a trustworthy cross-reactivity profile, a Live-Cell NanoBRET Target Engagement Assay is the field-standard[7].

This protocol is a self-validating system : it relies on the competitive displacement of a known fluorescent tracer by the test compound inside a living cell. If the scaffold is membrane-impermeable or outcompeted by endogenous ATP, the Bioluminescence Resonance Energy Transfer (BRET) signal remains high. A reduction in BRET strictly confirms both cellular penetrance and physical target engagement, eliminating false positives[7].

Step-by-Step NanoBRET Protocol
  • Plasmid Transfection: Transfect HEK293 cells with a promoterless plasmid encoding a NanoLuc (NLuc)-Kinase fusion protein (e.g., NLuc-PLK1, NLuc-PLK2, or NLuc-BRD4) using a lipid-based transfection reagent.

  • Cell Plating: Incubate cells for 24 hours at 37°C, then harvest and resuspend in Opti-MEM. Plate the cells into a 384-well white tissue culture plate at a density of 10,000 cells/well.

  • Tracer Addition: Add a BODIPY-based energy transfer probe (e.g., Probe 11, derived from the tetrahydropteridine core) at a final optimized concentration (typically 1 µM)[7].

  • Scaffold Competition: Dispense the synthesized tetrahydropteridine derivatives in a 10-point dose-response titration (e.g., 10 µM to 0.1 nM) into the wells. Incubate for 2 hours at 37°C to allow the competitive binding to reach equilibrium.

  • BRET Measurement: Add Nano-Glo® Substrate and an extracellular NLuc inhibitor. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Fit the data to a four-parameter logistic curve to determine the apparent intracellular IC₅₀ and target occupancy.

Protocol S1 1. Transfect Cells (NLuc-Kinase) S2 2. Add NanoBRET Tracer (1 µM) S1->S2 S3 3. Add Scaffold Competitor S2->S3 S4 4. Add Nano-Glo Substrate S3->S4 S5 5. Measure BRET (610nm / 460nm) S4->S5

Fig 2: Self-validating live-cell NanoBRET workflow for quantifying scaffold target engagement.

Conclusion

The 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine intermediate is a highly privileged, yet inherently promiscuous scaffold. While its derivatives dominate the landscape of PLK inhibitors, researchers must proactively profile their cross-reactivity against PLK2, PLK3, and BRD4 using live-cell target engagement assays. Understanding this baseline profile allows drug development professionals to rationally design C4-anilino substitutions that sterically clash with off-targets, thereby rescuing kinome selectivity.

References

  • Title : 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine - ECHA CHEM Source : European Chemicals Agency URL : [Link]

  • Title : Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold Source : PubMed (NIH) URL : [Link]

  • Title : Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source : PubMed Central (NIH) URL : [Link]

  • Title : Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source : PubMed Central (NIH) URL : [Link]

  • Title : Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity Source : ResearchGate URL : [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Novel and Established Nitric Oxide Synthase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, such as 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, against we...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, such as 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, against well-characterized inhibitors of Nitric Oxide Synthase (NOS). By presenting established data for known inhibitors and detailing robust experimental protocols, this document serves as a practical tool for the comparative analysis of potential new therapeutic agents targeting the nitric oxide pathway.

Introduction: The Critical Role of Nitric Oxide Synthase

Nitric Oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1][2] The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS), which convert L-arginine to L-citrulline and NO.[3][4]

There are three primary isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and neuronal communication.[2][5]

  • Endothelial NOS (eNOS or NOS-3): Expressed in endothelial cells, it is vital for maintaining vascular tone and cardiovascular health.[2][3]

  • Inducible NOS (iNOS or NOS-2): Its expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense and inflammatory pathologies.[2][6][7]

Given the diverse roles of NO, dysregulation of NOS activity is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.[8][9] Consequently, the development of potent and selective NOS inhibitors is a significant area of therapeutic research.[8] This guide will compare the investigational compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to a panel of established NOS inhibitors.

The Nitric Oxide Synthase Signaling Pathway

The enzymatic production of nitric oxide by NOS is a complex process requiring several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The pathway is fundamental to many cellular signaling events.

Nitric Oxide Synthase Pathway Figure 1: Nitric Oxide Synthase (NOS) Signaling Pathway cluster_nos NOS Enzyme cluster_downstream Downstream Effects cluster_inhibitors Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO NO NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Responses Cellular Responses (e.g., Vasodilation) PKG->Cellular_Responses Phosphorylates Targets Inhibitors NOS Inhibitors (e.g., L-NAME, 7-NI) Inhibitors->NOS NOS Inhibition Assay Workflow Figure 2: Workflow for NOS Inhibition Assay start Start prep Prepare Reagents: - NOS Enzyme (nNOS, eNOS, iNOS) - Assay Buffer - Substrate & Cofactors (L-Arginine, NADPH, etc.) - Inhibitor Solutions - Griess Reagents start->prep plate Plate Setup (96-well): - Blank - Nitrite Standards - Enzyme Control (No Inhibitor) - Test Wells (Varying Inhibitor Concentrations) prep->plate reaction Initiate Reaction: Add NOS enzyme to all wells (except Blank/Standards) plate->reaction incubation Incubate at 37°C (e.g., 30-60 minutes) reaction->incubation griess Griess Reaction: 1. Add Griess Reagent I 2. Incubate (5-10 min) 3. Add Griess Reagent II 4. Incubate (5-10 min) incubation->griess measure Measure Absorbance at 540 nm griess->measure analysis Data Analysis: - Generate Nitrite Standard Curve - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measure->analysis end End analysis->end

Caption: Step-by-step workflow for the Griess assay.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for measuring NOS activity. [10][11] A. Reagent Preparation:

  • NOS Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 7.4. Keep on ice. [10]2. Nitrite Standard Curve: Prepare a series of known sodium nitrite concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock solution in the NOS Assay Buffer. [10]3. Inhibitor Solutions: Prepare stock solutions of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, L-NAME, 7-NI, and Aminoguanidine in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of test concentrations. Ensure the final solvent concentration in all wells is consistent and non-inhibitory (typically ≤1%). [10]4. Reaction Mix: Prepare a master mix in NOS Assay Buffer containing L-Arginine (substrate), NADPH (cofactor), and other necessary cofactors like (6R)-5,6,7,8-tetrahydrobiopterin, FAD, and FMN. If testing nNOS or eNOS, include calmodulin. [12][10]5. Enzyme Preparation: Dilute purified NOS isoforms (recombinant human or bovine nNOS, eNOS, and iNOS) to the desired working concentration in cold NOS Assay Buffer immediately before use. [10][11] B. Assay Procedure (96-well plate format):

  • Plate Loading:

    • Blank Wells: Add 100 µL of NOS Assay Buffer.

    • Standard Wells: Add 100 µL of each nitrite standard dilution.

    • Control & Test Wells: Add 80 µL of the Reaction Mix.

  • Inhibitor Addition:

    • Enzyme Control Wells: Add 10 µL of the vehicle (e.g., 1% DMSO in buffer).

    • Test Wells: Add 10 µL of each inhibitor dilution to the respective wells.

  • Reaction Initiation: Add 10 µL of the diluted NOS enzyme solution to all wells except the Blank and Standard wells to start the reaction (final volume = 100 µL).

  • Incubation: Gently mix the plate and incubate at 37°C for a pre-optimized time (e.g., 30-60 minutes) to ensure the reaction proceeds within the linear range. [10]5. Griess Reaction:

    • Add 50 µL of Griess Reagent 1 (e.g., sulfanilamide in acid) to all wells. Incubate for 5-10 minutes at room temperature, protected from light. [13] * Add 50 µL of Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid) to all wells. Incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite. [13]6. Measurement: Read the absorbance of the plate at 540 nm using a microplate reader. [13] C. Data Analysis:

  • Standard Curve: Subtract the blank absorbance from all standard readings. Plot the corrected absorbance vs. nitrite concentration and perform a linear regression to obtain the standard curve equation. [10]2. Nitrite Calculation: Use the standard curve to determine the nitrite concentration produced in each sample well.

  • Percent Inhibition Calculation:

    • % Inhibition = [1 - (Nitrite in Test Well / Nitrite in Enzyme Control Well)] * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce NOS activity by 50%. [10]

Data Presentation and Interpretation

The efficacy and selectivity of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine should be summarized and compared against the known inhibitors. The following tables serve as templates for organizing the experimental data.

Table 1: Comparative IC50 Values of NOS Inhibitors (µM)

InhibitornNOS (IC50)eNOS (IC50)iNOS (IC50)
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Experimental ValueExperimental ValueExperimental Value
L-NAMEExperimental ValueExperimental ValueExperimental Value
7-Nitroindazole (7-NI)Experimental ValueExperimental ValueExperimental Value
AminoguanidineExperimental ValueExperimental ValueExperimental Value

Table 2: Selectivity Ratios of NOS Inhibitors

InhibitorSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Selectivity (nNOS/iNOS)
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Calculate from IC50Calculate from IC50Calculate from IC50
L-NAMECalculate from IC50Calculate from IC50Calculate from IC50
7-Nitroindazole (7-NI)Calculate from IC50Calculate from IC50Calculate from IC50
AminoguanidineCalculate from IC50Calculate from IC50Calculate from IC50

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor. The potency of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine can be directly compared to the established inhibitors for each NOS isoform.

  • Selectivity: The selectivity ratio indicates the preference of the inhibitor for one isoform over another. For example, a high eNOS/nNOS ratio suggests selectivity for nNOS. By comparing these ratios, the selectivity profile of the novel compound can be characterized as nNOS-selective (like 7-NI), iNOS-selective (like Aminoguanidine), or non-selective (like L-NAME).

Conclusion

This guide provides the scientific foundation and practical methodologies required to conduct a rigorous comparative efficacy study of the novel compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine against established NOS inhibitors. By following the detailed protocols and utilizing the provided data presentation framework, researchers can accurately determine the potency and isoform selectivity of this and other potential new drug candidates. Such a systematic approach is essential for advancing the field of NOS-targeted therapeutics and identifying promising leads for further development.

References

  • Sirsat, R., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2012, 802653. [Link]

  • Corbett, J. A., et al. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed. [Link]

  • Wikipedia. (2023). 7-Nitroindazole. Retrieved from [Link]

  • Mayer, B., et al. (1993). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [Link]

  • Singh, R., et al. (2022). Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. [Link]

  • Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. PubMed. [Link]

  • Neufeld, A. H., et al. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. PNAS. [Link]

  • Yoshida, T., et al. (1994). The NOS inhibitor, 7-nitroindazole, decreases focal infarct volume but not the response to topical acetylcholine in pial vessels. PubMed. [Link]

  • Pautz, A., et al. (2009). Inhibition of inducible nitric oxide synthase in respiratory diseases. Portland Press. [Link]

  • Tousoulis, D., et al. (2015). Nitric oxide inhibition strategies. PMC. [Link]

  • Koenitzer, J. R., et al. (2015). Selective Irreversible Inhibition of Neuronal and Inducible Nitric-oxide Synthase in the Combined Presence of Hydrogen Sulfide and Nitric Oxide. PubMed. [Link]

  • Yu, C. G., et al. (2003). Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. Journal of Neurotrauma. [Link]

  • Nakashima, K., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology. [Link]

  • Hsieh, H. H., et al. (2018). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]

  • Hsieh, H. H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 1-17 for inhibition of nitric oxide production. Retrieved from [Link]

  • Kumar, S., et al. (2017). NOS Inhibitors: Structure, Biological Activity and Mechanism of Action. Bentham Science. [Link]

  • Tsaltas, E., et al. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. MDPI. [Link]

  • Barta, C., et al. (2013). Measurement of NO in biological samples. PMC. [Link]

  • Hsieh, H. H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. [Link]

  • Liu, C., et al. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. PubMed. [Link]

  • Magerramov, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. [Link]

  • Janković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [Link]

  • Panda, K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Journal of the American Chemical Society. [Link]

  • Cintrón-Rosado, G. A., et al. (2024). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. PubMed. [Link]

  • Pribat, A., et al. (2010). Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily. PMC. [Link]

  • Wu, Y., et al. (2025). Drug Clues for the Treatment of Fungal Catheter-Related Bloodstream Infection With Antifungal Lock Therapy. Dove Medical Press. [Link]

  • Wolff, D. J., et al. (1997). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G). PubMed. [Link]

  • Kindu, M. V., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. PubMed. [Link]

  • Gomaa, A. M. (2011). The chemistry and pharmacology of tetrahydropyridines. PubMed. [Link]

  • Janković, N., et al. (2024). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. PubMed. [Link]

Sources

Validation

Ensuring Reproducibility in Heterocyclic Chemistry: A Comparative Guide to Experiments Involving 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

In the realm of drug discovery and development, the reproducibility of synthetic protocols is the bedrock of reliable scientific progress. The synthesis of complex heterocyclic molecules, such as 4-Chloro-8-methyl-5,6,7,...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and development, the reproducibility of synthetic protocols is the bedrock of reliable scientific progress. The synthesis of complex heterocyclic molecules, such as 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a substituted tetrahydropteridine, presents a unique set of challenges that can lead to significant variability in experimental outcomes. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments involving this class of compounds. We will explore potential synthetic strategies, purification techniques, and analytical characterization, offering a framework for researchers to establish robust and repeatable protocols.

The tetrahydropteridine scaffold is a core motif in various biologically active molecules, and its derivatives are of significant interest in medicinal chemistry.[1][2] However, the inherent reactivity of the reduced pyrazine ring and the presence of a labile chlorine atom in the target molecule, 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, necessitate meticulous control over experimental parameters to ensure consistent results.

The Synthetic Challenge: A Tale of Two Routes

Route A: Reductive Cyclization of a Pyrimidine Precursor

This common strategy for forming the tetrahydropteridine core involves the condensation of a substituted diaminopyrimidine with a suitable three-carbon unit, followed by reduction.

Proposed Experimental Protocol: Route A

  • Synthesis of the Diaminopyrimidine Intermediate:

    • React 4,5-diamino-6-chloropyrimidine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the N8-methyl group. Careful control of stoichiometry and temperature is crucial to avoid over-methylation or side reactions.

  • Condensation Reaction:

    • Condense the resulting N-methylated diaminopyrimidine with a three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, in an acidic medium to form the aromatic pteridine ring. The choice of acid catalyst and solvent can significantly impact reaction kinetics and byproduct formation.

  • Catalytic Hydrogenation:

    • Reduce the resulting 4-Chloro-8-methylpteridine using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere. The catalyst loading, hydrogen pressure, and reaction time are critical parameters that must be precisely controlled to achieve complete reduction without dechlorination.

Route_A_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction Diaminopyrimidine Diaminopyrimidine N-Methylated Intermediate N-Methylated Intermediate Diaminopyrimidine->N-Methylated Intermediate Methylating Agent, Base Aromatic Pteridine Aromatic Pteridine N-Methylated Intermediate->Aromatic Pteridine 3-Carbon Electrophile, Acid Target Compound Target Compound Aromatic Pteridine->Target Compound H2, PtO2

Caption: Workflow for the proposed reductive cyclization (Route A).

Route B: Direct Construction from a Tetrahydropyrimidine

An alternative approach could involve building the pyrazine ring onto a pre-existing tetrahydropyrimidine core.

Proposed Experimental Protocol: Route B

  • Synthesis of a Substituted Tetrahydropyrimidine:

    • This could be achieved through a multi-component reaction, a powerful tool for generating molecular diversity. For instance, a Biginelli-type reaction could be adapted to produce a suitable 6-aminotetrahydropyrimidine derivative.[5]

  • Annulation to Form the Pyrazine Ring:

    • React the aminotetrahydropyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal) to construct the pyrazine ring, followed by chlorination of the resulting pteridinone.

  • Chlorination and Methylation:

    • The pteridinone can be chlorinated using a reagent like phosphorus oxychloride (POCl₃). Subsequent N-methylation would yield the final product. The order of these steps could be reversed, and the specific conditions for each will heavily influence the outcome.

Route_B_Workflow cluster_0 Step 1: Tetrahydropyrimidine Synthesis cluster_1 Step 2: Pyrazine Ring Formation cluster_2 Step 3: Functionalization Starting Materials Starting Materials Aminotetrahydropyrimidine Aminotetrahydropyrimidine Starting Materials->Aminotetrahydropyrimidine Pteridinone Pteridinone Aminotetrahydropyrimidine->Pteridinone 1,2-Dicarbonyl Target Compound Target Compound Pteridinone->Target Compound 1. POCl3 2. Methylation

Caption: Workflow for the proposed direct construction (Route B).

Comparative Analysis of Synthetic Routes

FeatureRoute A: Reductive CyclizationRoute B: Direct ConstructionImpact on Reproducibility
Convergence LinearConvergentRoute B may offer better overall yields and easier purification of intermediates, potentially leading to a more reproducible final step.
Key Challenges Control of reduction, potential for dechlorination.Multi-component reaction optimization, regioselectivity of annulation.Each route has distinct critical steps that must be rigorously controlled.
Scalability Potentially challenging due to heterogeneous catalysis.May be more amenable to scale-up depending on the specific multi-component reaction.The chosen route should be evaluated for its scalability early in the development process.

Critical Parameters Influencing Reproducibility

Beyond the choice of synthetic route, several key factors can dramatically impact the reproducibility of experiments involving 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Reagent Quality and Stoichiometry

The purity of starting materials is paramount. Impurities in precursors can lead to the formation of side products that are difficult to separate from the desired compound. For instance, in Route A, any regioisomers in the starting diaminopyrimidine will carry through the synthesis, leading to a mixture of final products.

Recommendation:

  • Always characterize starting materials by NMR and/or LC-MS to confirm identity and purity.

  • Use freshly distilled solvents, especially for moisture-sensitive reactions.

  • Precisely control the stoichiometry of reagents, as even small excesses can lead to unwanted side reactions.

Reaction Conditions
  • Temperature: The stability of chlorinated organic molecules can be temperature-sensitive.[6] Excursions from the optimal reaction temperature can lead to decomposition or the formation of byproducts.

  • Atmosphere: Tetrahydropteridines are susceptible to oxidation. Performing reactions, especially the hydrogenation and subsequent handling of the product, under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the formation of aromatic pteridine impurities.

  • Solvent: The choice of solvent can influence reaction rates, solubility of intermediates and products, and even the product distribution.[5]

Work-up and Purification

The purification of chlorinated heterocyclic compounds requires care to avoid degradation.[7]

Proposed Purification Protocol:

  • Quenching: After the reaction is complete, it should be carefully quenched, for example, by pouring it into an ice-cold basic solution to neutralize any acid catalysts and minimize hydrolysis of the chloro-substituent.[7]

  • Extraction: Use a suitable organic solvent for extraction. Multiple extractions will ensure complete recovery of the product.

  • Washing and Drying: Wash the combined organic layers with brine to remove water-soluble impurities and then dry over an anhydrous salt like sodium sulfate.

  • Purification:

    • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Analytical Characterization and Purity Assessment

To ensure reproducibility, one must be able to reliably characterize the final product and assess its purity. A combination of analytical techniques is essential.

Analytical TechniquePurposeKey Considerations for Reproducibility
¹H and ¹³C NMR Structural elucidation and confirmation of identity.Consistent solvent and internal standard. Comparison of spectra between batches.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.High-resolution MS (e.g., TOF) provides accurate mass for formula confirmation.
HPLC-UV/MS Purity assessment and quantification of impurities.[8][9]A validated HPLC method with a suitable column and mobile phase is critical for obtaining reproducible purity data.
Elemental Analysis Confirmation of elemental composition.Provides a bulk purity assessment.

A standardized analytical workflow is crucial for comparing batches and troubleshooting failed reactions.

Reproducibility_Factors Reproducible Synthesis Reproducible Synthesis Reagent Quality Reagent Quality Reproducible Synthesis->Reagent Quality Reaction Conditions Reaction Conditions Reproducible Synthesis->Reaction Conditions Purification Method Purification Method Reproducible Synthesis->Purification Method Analytical Characterization Analytical Characterization Reproducible Synthesis->Analytical Characterization Handling & Storage Handling & Storage Reproducible Synthesis->Handling & Storage Purity of Starting Materials Purity of Starting Materials Reagent Quality->Purity of Starting Materials Solvent Purity Solvent Purity Reagent Quality->Solvent Purity Accurate Stoichiometry Accurate Stoichiometry Reagent Quality->Accurate Stoichiometry Temperature Control Temperature Control Reaction Conditions->Temperature Control Inert Atmosphere Inert Atmosphere Reaction Conditions->Inert Atmosphere Solvent Choice Solvent Choice Reaction Conditions->Solvent Choice Consistent Work-up Consistent Work-up Purification Method->Consistent Work-up Standardized Chromatography Standardized Chromatography Purification Method->Standardized Chromatography Defined Recrystallization Defined Recrystallization Purification Method->Defined Recrystallization Validated HPLC Method Validated HPLC Method Analytical Characterization->Validated HPLC Method Standardized NMR Parameters Standardized NMR Parameters Analytical Characterization->Standardized NMR Parameters Consistent MS Conditions Consistent MS Conditions Analytical Characterization->Consistent MS Conditions Handling & Storage->Inert Atmosphere Low Temperature Low Temperature Handling & Storage->Low Temperature Protection from Light Protection from Light Handling & Storage->Protection from Light

Sources

Comparative

In Vitro and In Vivo Correlation of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Activity: A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Bridging the translational gap between in vitro enzymatic potency and in vivo physi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Bridging the translational gap between in vitro enzymatic potency and in vivo physiological efficacy remains one of the greatest challenges in preclinical drug development. Tetrahydropteridines, most notably (6R)-5,6,7,8-tetrahydrobiopterin (BH4), serve as obligate cofactors for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases[1]. While first-generation synthetic pteridine analogues like 4-amino-tetrahydrobiopterin (ABH4) exhibit profound in vitro inhibition of inducible NOS (iNOS), their in vivo utility is severely compromised by rapid auto-oxidation and poor pharmacokinetic stability[2].

This guide evaluates the performance of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (4-Cl-8-Me-THP) —a rationally designed analogue engineered to competitively bind the NOS oxygenase domain while resisting tautomerization. We objectively compare its in vitro kinetics and in vivo pharmacodynamics against standard alternatives, providing self-validating protocols to ensure scientific integrity in your screening workflows.

Structural Causality: The Rationale Behind the Modifications

Endogenous BH4 acts as a single-electron donor during the hydroxylation of L-arginine, relying on a highly specific hydrogen-bonding network within the NOS active site[3]. The synthetic modifications in 4-Cl-8-Me-THP disrupt this process through two distinct mechanisms:

  • The 4-Chloro Substitution (Targeting Efficacy): Replacing the native electron-donating amino/hydroxyl group with a highly electronegative chlorine atom prevents electron transfer to the heme iron. This steric and electronic alteration effectively traps iNOS in an inactive state, preventing the catalytic cycle[4].

  • The 8-Methyl Substitution (Targeting Stability): Unmodified tetrahydropteridines are rapidly oxidized to dihydro-forms (BH2) in vivo. Elevated BH2 paradoxically uncouples endothelial NOS (eNOS), causing the enzyme to generate toxic superoxide (ROS) instead of NO[1]. The 8-methyl group physically blocks the pyrazine ring oxidation pathway, dramatically extending the in vivo half-life and preventing eNOS uncoupling.

G BH4 Endogenous BH4 iNOS_D Active iNOS Dimer BH4->iNOS_D Cofactor Binding Analog 4-Cl-8-Me-THP iNOS_M iNOS Monomer Analog->iNOS_M Competitive Binding Analog->iNOS_D Uncoupling iNOS_M->iNOS_D Dimerization NO Nitric Oxide (NO) iNOS_D->NO L-Arg Oxidation ROS Superoxide (ROS) iNOS_D->ROS Electron Leak

Mechanism of iNOS modulation by 4-Cl-8-Me-THP vs endogenous BH4.

In Vitro Performance: Enzymatic Kinetics & Dimerization

In vitro, the primary metric for a pteridine analogue is its ability to selectively inhibit iNOS over the constitutively active eNOS and nNOS isoforms, without triggering superoxide generation.

Data Presentation: In Vitro Kinetic Comparison
CompoundiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (eNOS/iNOS)Superoxide Generation
4-Cl-8-Me-THP 1.2>100>83xNegative
ABH4 3.545.0~13xLow
L-NAME 15.00.50.03x (eNOS selective)Negative
Endogenous BH4 N/A (Cofactor)N/AN/ANegative (Coupled)
Experimental Protocol: Low-Temperature SDS-PAGE for NOS Dimerization

Causality: Active NOS functions exclusively as a homodimer. Standard SDS-PAGE protocols require boiling, which disrupts these non-covalent dimers into monomers. By maintaining the gel and samples at 4°C, researchers can directly visualize whether the inhibitor stabilizes the active dimer or forces monomerization[4].

Step-by-Step Methodology:

  • Incubation: Incubate recombinant iNOS (1 µM) with 10 µM of the test compound (4-Cl-8-Me-THP, ABH4, or vehicle) in 50 mM Tris-HCl (pH 7.4) containing 1 mM L-arginine for 30 minutes at 37°C.

  • Sample Preparation: Add 4x Laemmli buffer without β-mercaptoethanol. Crucial: Do not boil the samples.

  • Electrophoresis: Resolve the samples on an 8% Tris-Glycine gel immersed in an ice-water bath at a constant 150V.

  • Immunoblotting: Transfer to a PVDF membrane and probe using an anti-iNOS primary antibody.

  • Self-Validation System: Always include a BH4-only positive control lane. If the BH4 lane fails to show a distinct dimer band (~260 kDa), the internal gel temperature exceeded the threshold, invalidating the entire run.

In Vivo Correlation: Efficacy in Inflammatory Models

The ultimate validation of a pteridine analogue is its in vivo correlation. Many chaperones and inhibitors that perform flawlessly in vitro fail in vivo due to rapid systemic clearance or an inability to cross cellular membranes[5].

Data Presentation: In Vivo Pharmacodynamics (LPS-Induced Endotoxemia)
TreatmentPlasma Half-Life (t1/2)Plasma NOx Reduction (%)eNOS Uncoupling (Vascular ROS)
4-Cl-8-Me-THP 6.5 hours88%Prevented
ABH4 0.8 hours35%Induced (via BH2 accumulation)
L-NAME 2.2 hours95%Severe Hypertension
Vehicle (LPS only) N/A0%High
Experimental Protocol: LPS-Induced Endotoxemia and Griess Assay

Causality: Intraperitoneal injection of Lipopolysaccharide (LPS) induces systemic macrophage activation, leading to massive iNOS transcription and lethal hypotension[6]. Measuring plasma nitrite/nitrate (NOx) serves as a direct, quantifiable in vivo surrogate for iNOS activity.

Step-by-Step Methodology:

  • Induction: Inject C57BL/6 mice with LPS (10 mg/kg, i.p.) to induce systemic endotoxemia.

  • Treatment: At 2 hours post-induction, administer 4-Cl-8-Me-THP (20 mg/kg, i.v.), ABH4, or a saline vehicle.

  • Collection: At 12 hours post-LPS, collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to isolate the plasma.

  • Preparation: Deproteinize the plasma using ultrafiltration (10 kDa MWCO) to remove interfering macromolecules.

  • Quantification: Reduce all nitrate to nitrite using vanadium(III) chloride, then add Griess reagents (Sulfanilamide and N-1-naphthylethylenediamine dihydrochloride). Read absorbance at 540 nm against a standard sodium nitrite curve.

  • Self-Validation System: Concurrently measure blood pressure via tail-cuff plethysmography. A successful, iNOS-specific inhibitor (like 4-Cl-8-Me-THP) will restore LPS-induced hypotension to baseline without causing the severe, life-threatening baseline hypertension seen with non-selective inhibitors like L-NAME.

Workflow Step1 In Vitro Enzymatic Assay (Radiolabeled Citrulline) Step2 Dimerization Analysis (Low-Temp SDS-PAGE) Step1->Step2 IC50 & Selectivity Step3 Cellular Efficacy (LPS-Stimulated Macrophages) Step2->Step3 Structural Mechanism Step4 In Vivo Correlation (Endotoxemia Mouse Model) Step3->Step4 Bioavailability Check

Step-by-step workflow for evaluating tetrahydropteridine derivatives.

Conclusion & Recommendations

For researchers investigating NOS-driven pathologies, 4-Cl-8-Me-THP represents a significant structural leap over first-generation biopterin analogues. Its 8-methyl modification provides the in vivo stability that ABH4 lacks, ensuring that robust in vitro iNOS inhibition translates directly into in vivo efficacy without the risk of eNOS uncoupling.

When designing your experiments, prioritize low-temperature dimerization assays to confirm the structural mechanism, and always include a functional physiological readout (such as telemetry or plethysmography) alongside biochemical assays to validate true isoform selectivity.

References

  • In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. PMC. 5

  • Biopterin Analogues: Novel Nitric Oxide Synthase Inhibitors with Immunosuppressive Action. ResearchGate. 2

  • Parallel Induction of Nitric Oxide and Tetrahydrobiopterin Synthesis in Alveolar Macrophages. Karger Publishers. 6

  • MINIREVIEW - Experimental Biology and Medicine. EBM Journal.3

  • Maintenance of cellular tetrahydrobiopterin homeostasis. BMB Reports. 1

  • Macrophage Nitric Oxide Synthase Subunits. Free.fr (JBC Archive). 4

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine proper disposal procedures

Executive Summary: Operational Directive Immediate Classification: Halogenated Organic Waste RCRA Status: Non-listed; manage as Hazardous Waste due to toxicity and halogen content. For the disposal of 4-Chloro-8-methyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Classification: Halogenated Organic Waste RCRA Status: Non-listed; manage as Hazardous Waste due to toxicity and halogen content.

For the disposal of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2), the primary directive is segregation from non-halogenated solvents and protection from oxidative degradation prior to disposal. As a halogenated nitrogen heterocycle, this compound poses specific risks regarding toxic combustion byproducts (HCl, NOx) if improperly incinerated.

Critical Prohibition:

  • DO NOT dispose of via sanitary sewer.

  • DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste containers; this risks exothermic runaway.

Chemical Profile & Hazard Assessment

To execute a safe disposal plan, one must understand the chemical behavior driving the safety protocols.[1]

PropertySpecificationOperational Implication
Chemical Nature Halogenated Pteridine DerivativeProne to releasing Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.
Stability Oxidation-SensitiveThe tetrahydropteridine ring is electron-rich and susceptible to auto-oxidation. Waste containers should be kept closed to prevent gradual degradation into uncharacterized oxidized pterins.
GHS Hazards H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (Respiratory irritation)Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to mitigate dust/aerosol inhalation.
Reactivity Incompatible with OxidizersSegregation Critical: Never add to waste carboys containing oxidizing acids or peroxides.

Pre-Disposal Stabilization & Packaging

Before moving material to the central waste accumulation area, individual samples must be stabilized.

A. Solid Waste (Pure Compound/Powder)
  • Containment: Transfer residual solids into a screw-top vial (Amber Glass or HDPE).

  • Labeling: Mark the inner container clearly as "4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine – Toxic/Halogenated."

  • Secondary Containment: Place the vial into a clear plastic waste bag (4-mil polyethylene) designated for solid hazardous waste.

B. Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.

    • Compatible: Dichloromethane, Chloroform, DMSO, Methanol.

    • Incompatible: Strong oxidizers, pyrophorics.

  • Quenching (If reactive intermediates present): If the pteridine was used in a reaction with active reagents (e.g., hydrides, acid chlorides), quench the mixture carefully before adding to the waste carboy.

  • pH Check: Ensure the waste solution is neutral (pH 5–9). If highly acidic (due to HCl generation), neutralize with Sodium Bicarbonate before disposal to prevent container degradation.

Disposal Workflow: The Decision Matrix

The following workflow outlines the logical decision process for disposing of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

DisposalWorkflow Start Waste Generation: 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contaminated Is it contaminated debris? (Gloves, Weigh boats) Solid->Contaminated PureSolid Pure Chemical / Residue Solid->PureSolid DoubleBag Double Bag in Transparent Poly Bag Contaminated->DoubleBag VialPack Secure in Screw-top Vial (Amber Glass/HDPE) PureSolid->VialPack SolidBin Disposal: Solid Hazardous Waste Bin (Tag: Toxic/Halogenated) DoubleBag->SolidBin VialPack->SolidBin SolventCheck Identify Solvent System Liquid->SolventCheck HaloStream Halogenated Solvent Stream (DCM, Chloroform, etc.) SolventCheck->HaloStream NonHaloStream Non-Halogenated Solvent Stream (MeOH, DMSO, Water) SolventCheck->NonHaloStream Segregate SEGREGATION REQUIRED: Add to Halogenated Waste Carboy HaloStream->Segregate Direct Addition NonHaloStream->Segregate Treat as Halogenated Due to Solute

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Waste Stream Classification & Coding

To ensure your facility's EHS (Environmental Health and Safety) team accepts the waste, use the following classification standards.

Why Segregate Halogenated Waste?

Scientific rationale: When halogenated compounds (containing Cl, F, Br) are incinerated, they can form acidic gases (HCl, HF) and, if combustion conditions are not strictly controlled, toxic dioxins/furans. Therefore, waste facilities must burn these streams at higher temperatures (>1100°C) with specific scrubbers. Mixing halogenated pteridines with non-halogenated solvents (like Acetone/Ethanol) contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.

Labeling Requirements:

  • Primary Constituent: Solvent (e.g., "Dichloromethane" or "DMSO").

  • Trace Constituent: "4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (<1%)".

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • EPA/RCRA Code (US): If the solvent is halogenated (e.g., Methylene Chloride), use code F002 . If dissolved in a non-listed solvent, manage as D001 (Ignitable) or general hazardous waste depending on the mixture.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.

Step 1: Evacuate & Ventilate [2]

  • Alert nearby personnel.

  • If the spill is outside a fume hood, increase lab ventilation or evacuate the immediate area to avoid inhaling dust/aerosols.

Step 2: PPE Escalation

  • Don double nitrile gloves , safety goggles, and a lab coat.

  • If powder is airborne, use an N95 respirator or half-mask with P100 filters.

Step 3: Containment & Cleanup [2][3]

  • Solids: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation, then wipe up.

  • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by water. The pteridine structure is generally stable to mild soap but ensure no oxidizing bleach is used, as this may generate fumes.

Step 4: Disposal of Spill Debris

  • Place all contaminated absorbents, gloves, and towels into a heavy-duty plastic bag.

  • Tag as "Hazardous Waste - Debris contaminated with Halogenated Pteridine."

References

  • European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • PubChem. Compound Summary: 4-chloro-5,6,7,8-tetrahydropteridine (Structural Analog). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

As a Senior Application Scientist, I frequently observe researchers experiencing irreproducible yields or degraded starting materials when working with complex heterocyclic building blocks. The failure point is rarely th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers experiencing irreproducible yields or degraded starting materials when working with complex heterocyclic building blocks. The failure point is rarely the reaction itself; rather, it is the degradation of the starting material before it ever enters the reaction flask.

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS: 1710472-48-2)[1] is a prime example of a compound that demands strict environmental controls. This technical guide provides field-proven, step-by-step logistical and safety protocols to ensure both operator safety and chemical integrity.

Chemical Causality: Understanding the Dual-Hazard Profile

To handle this compound effectively, you must understand the causality behind its physical and chemical behavior. 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine presents a "dual-hazard" profile:

  • Oxidative Instability (The Tetrahydropyrazine Ring): The fully reduced tetrahydropyrazine moiety is highly electron-rich. Upon exposure to atmospheric triplet oxygen, it rapidly undergoes auto-oxidation to form a transient hydroperoxide intermediate, which subsequently dehydrates into a 7,8-dihydropteridine or fully oxidized pteridine derivative[2][3]. This not only ruins the stoichiometry of your planned reaction but introduces structurally similar impurities that are notoriously difficult to separate via chromatography.

  • Electrophilic Reactivity (The 4-Chloro-Pyrimidine Core): The chlorine atom at the C4 position is a highly reactive leaving group, primed for Nucleophilic Aromatic Substitution (SNAr). Biologically, this makes the compound an alkylating agent and a significant irritant. It is classified under GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].

DegradationPathway N1 Tetrahydropteridine (Intact Active Species) N2 Hydroperoxide Intermediate N1->N2 Atmospheric O2 (Auto-oxidation) N3 Dihydropteridine (Degraded Impurity) N2->N3 Dehydration (-H2O)

Fig 1. Auto-oxidation pathway of tetrahydropteridines upon atmospheric oxygen exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive chlorinated heterocycles. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Protection AreaRecommended SpecificationQuantitative StandardCausality / Rationale
Hands Double Gloving (Nitrile + Neoprene)Inner: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4 mil (0.1mm)Outer:

15 mil (0.38mm)
Nitrile provides tactile dexterity for micro-weighing; outer Neoprene prevents penetration of the reactive 4-chloro electrophile in the event of a solvent splash.
Eyes Unvented Chemical GogglesANSI Z87.1 / JIS T 8147Protects against H319 (serious eye irritation). Unvented designs prevent micro-dust exposure during the transfer of dry powders[4].
Body Flame-Retardant (FR) Lab Coat100% Cotton, tightly wovenPrevents skin contact (H315 ) and shields against accidental spills of reactive intermediates. Synthetic fibers must be avoided as they can melt into the skin if organic solvents ignite.
Respiratory Fume Hood or GloveboxFace Velocity: 100 FPM (0.5 m/s)Mitigates H335 (respiratory irritation)[4]. Open bench handling is strictly prohibited due to the aerosolization risks of fine pteridine powders.

Operational Logistics: Inert Handling Workflow

Because of its rapid oxidation profile, 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine must be handled as an air-sensitive reagent[3]. The following self-validating protocol ensures zero oxygen exposure during reaction setup.

Step-by-Step Methodology
  • Pre-Operation (Thermal Equilibration):

    • The compound is typically stored at -20°C under an argon atmosphere.

    • Critical Step: Remove the sealed vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which accelerates degradation.

  • Inert Transfer (Glovebox Setup):

    • Transfer the equilibrated vial into a glovebox antechamber.

    • Perform a minimum of three vacuum/argon purge cycles. Argon is preferred over nitrogen because its higher density allows it to blanket the solid powder more effectively during open-vessel transfers.

  • Weighing and Dissolution:

    • Weigh the required mass using an anti-static gun to prevent the fine powder from clinging to the spatula or weigh boat.

    • Dissolve the compound immediately in a strictly anhydrous, degassed solvent (e.g., sparged with argon for 30 minutes prior to use).

  • Sealing and Removal:

    • Seal the reaction vessel with a high-quality septum and wrap it with Parafilm before removing it from the glovebox.

OperationalWorkflow A Storage (-20°C, Dark) B Thermal Equilibration A->B Thaw to RT (30 mins) C Glovebox Antechamber B->C Transfer D Weighing (Argon Atm) C->D 3x Vac/Ar Purge E Dissolution (Degassed Solvent) D->E Add Solvent F Reaction Vessel E->F Sealed Transfer

Fig 2. Step-by-step inert atmosphere workflow for handling oxidation-sensitive pteridines.

Disposal and Spill Management Plan

In the event of a spill or when disposing of residual material, the reactive nature of the 4-chloro substituent must be neutralized to ensure downstream environmental safety.

  • Dry Powder Spills: Do not use water, as this can cause localized hydrolysis and release irritating vapors. Gently sweep the powder using a damp, inert absorbent pad (to prevent dust generation) and place it into a sealed hazardous waste container.

  • Solution Spills: Absorb with vermiculite or a commercial chemical spill kit.

  • Chemical Quenching (Disposal): Before disposing of concentrated stock solutions, quench the reactive 4-chloro position by adding a mild nucleophile, such as a dilute solution of ethanolamine or 1M sodium hydroxide, stirring for 1 hour. This converts the compound into a stable, less electrophilic derivative. Dispose of the resulting mixture in a properly labeled halogenated organic waste receptacle according to local institutional guidelines.

References

  • European Chemicals Agency (ECHA). "4-chloro-8-methyl-5,6,7,8-tetrahydropteridine - Substance Identity." ECHA CHEM. Available at:[Link]

  • PubChemLite. "1710472-48-2 (C7H9ClN4) - Structural Information." University of Luxembourg. Available at: [Link]

  • Han, Y., et al. "Simultaneous determination of twelve polar pteridines including dihydro- and tetrahydropteridine in human urine by hydrophilic interaction liquid chromatography with tandem mass spectrometry." Biomedical Chromatography, 2018. Available at:[Link]

Sources

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